Isofenphos-methyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-[methoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22NO4PS/c1-10(2)15-20(21,17-5)19-13-9-7-6-8-12(13)14(16)18-11(3)4/h6-11H,1-5H3,(H,15,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTOWLKEARFCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NP(=S)(OC)OC1=CC=CC=C1C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22NO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912551 | |
| Record name | Propan-2-yl 2-({methoxy[(propan-2-yl)amino]phosphorothioyl}oxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99675-03-3, 83542-84-1 | |
| Record name | Isofenphos-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99675-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-((methoxy((1-methylethyl)amino)phosphinothioyl)oxy)-,1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083542841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl-ISP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099675033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-2-yl 2-({methoxy[(propan-2-yl)amino]phosphorothioyl}oxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isofenphos-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL-ISP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TC6DBF5XK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isofenphos-methyl: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofenphos-methyl (B51689) is a broad-spectrum organophosphate insecticide.[1][2] It is recognized for its efficacy against a variety of soil-dwelling and foliar pests through both contact and stomach action.[2][3][4] This technical guide provides an in-depth look at the chemical structure, CAS number, and key physicochemical properties of this compound, presenting the information in a format tailored for scientific and research applications.
Chemical Structure and CAS Number
The unique chemical structure of this compound is central to its insecticidal activity. It is characterized by a chiral phosphorus center, leading to the existence of stereoisomers.[5]
CAS Number: 99675-03-3[5][6][7][8]
IUPAC Name: propan-2-yl 2-[methoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate[6][9]
Below is a two-dimensional representation of the this compound chemical structure.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂NO₄PS | [5][7][8][10] |
| Molecular Weight | 331.37 g/mol | [5][6][8][10] |
| Appearance | Light yellow transparent oil liquid | [3] |
| Melting Point | < -12 °C | [10] |
| Refractive Index | 1.5221 | [3] |
| Purity | ≥95% | [8][10] |
Mechanism of Action
As an organophosphate insecticide, the primary mechanism of action for this compound is the inhibition of the acetylcholinesterase (AChE) enzyme.[5][9][11] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at the synaptic cleft, causing disruption of the nervous system in target insects, ultimately resulting in paralysis and death.[9]
Synthesis and Formulations
The commercial production of this compound involves a multi-step chemical synthesis. Key starting materials include phosphorus trichloride, isopropyl alcohol, and derivatives of salicylic (B10762653) acid. The synthesis process typically involves esterification and phosphinothioylation reactions to yield the final active compound.[5]
This compound is available in various formulations to suit different agricultural applications, including:
Analytical Methodologies
The quantification and characterization of this compound in various matrices are crucial for environmental monitoring and food safety. Chromatographic techniques are the cornerstone for its analysis.[11]
Gas Chromatography (GC):
-
GC coupled with Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of thermally stable and volatile compounds like this compound.[11] It can be used for the determination of the insecticide in samples such as peppers.[1]
Liquid Chromatography (LC):
-
LC coupled with Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing pesticide residues in complex matrices.[11]
An example of an experimental protocol for the analysis of organic contaminants using ultra-high performance liquid chromatography (UHPLC) coupled with hybrid quadrupole time-of-flight mass spectrometry (QTOF MS) involves the following:
-
Mobile Phase: A gradient of water and methanol, both with 0.01% formic acid.
-
Column: Acquity C18 BEH analytical column (150 mm x 2.1 mm, 1.7 µm) at 60 °C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 50 µL.
-
Ionization: Positive and negative ionization modes with capillary voltages of 3.5 kV and 2.5 kV, respectively.
-
Detection: Full-spectrum acquisition with a narrow mass window (≤ 10 mDa) for target screening.[12]
Toxicological Profile
This compound is classified as a high-toxicity pesticide.[13] Its toxicity stems from its ability to inhibit acetylcholinesterase. Studies have shown that its metabolism can be enantioselective, with different biological behaviors observed for its R and S enantiomers.[13][14] The cytochrome P450 enzyme system (specifically CYP2C11, CYP2D2, and CYP3A2) and carboxylesterases are involved in its metabolism in the liver.[13][14]
Logical Relationship of Analysis
The following diagram illustrates the logical workflow for the analysis of this compound.
Caption: Workflow for the analysis of this compound.
References
- 1. This compound PESTANAL , analytical standard 99675-03-3 [sigmaaldrich.com]
- 2. Uses of this compound - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound [sitem.herts.ac.uk]
- 6. This compound | C14H22NO4PS | CID 127394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 99675-03-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. This compound | High Purity Reference Standard [benchchem.com]
- 10. This compound Analytical Standard, High Purity (95%), Best Price in Mumbai [nacchemical.com]
- 11. This compound | High Purity Reference Standard [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Enantioselective disposition and metabolic products of this compound in rats and the hepatotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Isofenphos-Methyl as an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which isofenphos-methyl (B51689), an organophosphate insecticide, acts as an inhibitor of acetylcholinesterase (AChE). The document details the metabolic activation required for its toxic action, the nature of its interaction with the enzyme's active site, and the downstream physiological consequences. Furthermore, it includes a detailed protocol for a standard in vitro inhibition assay and summarizes the available data on its inhibitory activity.
Executive Summary
This compound is an organothiophosphate insecticide that functions by disrupting the nervous system of target organisms.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[1][2] However, this compound itself is a poor inhibitor. It requires bioactivation through metabolic processes to its potent oxygen analog (oxon) metabolites. The inhibition of AChE by these metabolites is quasi-irreversible and leads to the accumulation of acetylcholine in synaptic clefts, resulting in continuous nerve stimulation, paralysis, and ultimately, death. This guide will dissect this mechanism from the initial metabolic transformation to the final enzymatic inactivation.
The General Mechanism of Organophosphate Inhibition of Acetylcholinesterase
Organophosphates (OPs) exert their neurotoxic effects by targeting acetylcholinesterase, a serine hydrolase crucial for terminating nerve impulses at cholinergic synapses.[3][4]
The Structure and Function of Acetylcholinesterase
The active site of AChE is composed of two main subsites:
-
Anionic Site: This site binds the quaternary ammonium (B1175870) group of acetylcholine.
-
Esteratic Site: This site contains a catalytic triad (B1167595) of amino acids (Serine, Histidine, and Glutamate) responsible for the hydrolysis of the ester bond in acetylcholine.[3]
Under normal physiological conditions, AChE rapidly breaks down acetylcholine into choline (B1196258) and acetic acid, a process that allows the postsynaptic membrane to repolarize and prepare for the next nerve impulse.[4]
Organophosphate Interaction with the Active Site
Organophosphates act as "suicide substrates" for AChE. The phosphorus atom of the organophosphate is electrophilic and reacts with the nucleophilic serine residue in the esteratic site of the enzyme. This reaction results in the formation of a stable, covalent phosphate-ester bond, effectively phosphorylating the enzyme.[5] This phosphorylated enzyme is catalytically inactive.[5]
This inhibition is classified as quasi-irreversible because the phosphorylated enzyme is extremely slow to hydrolyze back to its active state.[3] Over time, the phosphorylated enzyme complex can undergo a process called "aging," which involves the cleavage of an alkyl group from the phosphorus atom. This "aged" complex is even more stable and is resistant to reactivation by nucleophilic agents like oximes.
The Specific Mechanism of this compound
This compound is a phosphorothioate, containing a phosphorus-sulfur double bond (P=S).[1] Like many organothiophosphates, it is not a potent AChE inhibitor in its native form and requires metabolic activation to exert its toxic effects.
Metabolic Activation Pathway
The bioactivation of this compound is a multi-step process that occurs primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.
-
Oxidative Desulfuration: The initial and most critical step is the replacement of the sulfur atom with an oxygen atom, converting the parent compound into its oxygen analog, this compound oxon (IFPO). This P=O (oxon) form is a much more potent electrophile and, therefore, a more effective inhibitor of AChE.
-
N-dealkylation and Further Oxidation: Studies in human liver microsomes have shown that this compound can be metabolized to this compound oxon (IFPO), isocarbophos (B1203156), and subsequently to isocarbophos oxon (ICPO). Research indicates that ICPO is the primary and most effective inhibitor of AChE among these metabolites.
The metabolic activation and subsequent inhibition pathway can be visualized as follows:
Quantitative Data on AChE Inhibition
An AChE inhibition bioassay demonstrated that among this compound (IFP) and its metabolites, isocarbophos oxon (ICPO) is the only effective inhibitor of acetylcholinesterase. The parent compound, IFP, exhibits low activity against AChE. This highlights the critical role of metabolic activation in the toxicity of this compound.
| Compound | Chemical Structure | AChE Inhibitory Potency | Notes |
| This compound (IFP) | Organothiophosphate (P=S) | Low / Ineffective | Pro-insecticide requiring metabolic activation. |
| This compound Oxon (IFPO) | Organophosphate (P=O) | Intermediate (Presumed) | An activated metabolite. |
| Isocarbophos Oxon (ICPO) | Organophosphate (P=O) | High / Effective | Identified as the primary effective inhibitor metabolite. |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
The most common method for determining AChE activity and screening for inhibitors in vitro is the spectrophotometric assay developed by Ellman.
Principle of the Ellman's Assay
The Ellman's method is a colorimetric assay that relies on two coupled reactions:
-
Enzymatic Hydrolysis: AChE hydrolyzes the substrate analog, acetylthiocholine (B1193921) (ATCI), to produce thiocholine (B1204863).
-
Colorimetric Reaction: The free sulfhydryl group of thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.
The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the AChE activity. The presence of an inhibitor, such as the activated metabolites of this compound, will decrease the rate of this color change.
Required Reagents and Materials
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant).
-
0.1 M Phosphate (B84403) Buffer (pH 8.0).
-
10 mM DTNB solution in phosphate buffer.
-
10 mM Acetylthiocholine Iodide (ATCI) solution in deionized water (prepare fresh).
-
Test compound (this compound metabolites) stock solution in a suitable solvent (e.g., DMSO).
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of kinetic measurements at 412 nm.
Assay Procedure (96-well Plate Format)
-
Plate Setup:
-
Blank Wells: 100 µL Phosphate Buffer + 50 µL DTNB solution.
-
Control Wells (100% Activity): 50 µL Phosphate Buffer + 25 µL AChE solution + 25 µL solvent (e.g., DMSO).
-
Test Wells: 50 µL Phosphate Buffer + 25 µL AChE solution + 25 µL of the test compound at various concentrations.
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate for 15 minutes at room temperature. This allows the inhibitor to interact with the enzyme.
-
Reaction Initiation: To initiate the enzymatic reaction, add 50 µL of the ATCI substrate solution to all wells (except the blank).
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V), which is the change in absorbance per minute (ΔAbs/min), for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cholinergic Signaling and the Consequence of Inhibition
The inhibition of AChE leads to a pathological increase in the concentration and duration of acetylcholine at the neuromuscular junction and in the central nervous system. This results in a cholinergic crisis, characterized by hyperstimulation of muscarinic and nicotinic receptors.
Conclusion
The mechanism of action of this compound as an acetylcholinesterase inhibitor is indirect yet highly effective. It relies on metabolic transformation to its active oxon metabolite, isocarbophos oxon (ICPO), which then acts as a potent, quasi-irreversible inhibitor of AChE. By forming a stable covalent bond with the serine residue in the enzyme's active site, it prevents the breakdown of acetylcholine, leading to a state of constant neuronal stimulation and severe neurotoxicity. Understanding this multi-step mechanism, from bioactivation to enzymatic inhibition, is fundamental for the fields of toxicology, drug development, and environmental science. The provided experimental protocol offers a standard method for quantifying such inhibitory effects in a laboratory setting.
References
- 1. Isofenphos (Ref: BAY SRA 12869) [sitem.herts.ac.uk]
- 2. Quantitative visualization and detection of acetylcholinesterase activity and its inhibitor based on the oxidation character of ultrathin MnO2 nanosheets - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sarin - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Toxicological Profile and Safety Data for Isofenphos-methyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isofenphos-methyl (B51689) is an organophosphate insecticide characterized by its neurotoxic properties, primarily acting as an inhibitor of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of its toxicological profile, including acute, sub-chronic, and reproductive toxicity data. Detailed experimental methodologies for key studies are presented, alongside visualizations of relevant biological pathways and experimental workflows. All quantitative data has been summarized for clear and comparative analysis.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | propan-2-yl 2-[methoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate |
| CAS Number | 99675-03-3 |
| Molecular Formula | C₁₄H₂₂NO₄PS |
| Molecular Weight | 331.37 g/mol |
| Physical State | Colorless to yellow oily liquid |
| Solubility in Water | 24 mg/L (at 20°C) |
Mechanism of Action
As an organophosphate pesticide, this compound's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors, which can lead to paralysis and death in insects.[1]
The metabolic activation of this compound is a key step in its toxic action. In mammals, this process is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Isofenphos-methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of the organophosphate insecticide, isofenphos-methyl (B51689). The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the visualization of key biological and experimental processes.
Chemical Identity and Structure
This compound is an organophosphate insecticide. Its chemical structure is characterized by a phosphoramidothioate core with an O-ethyl group, an N-isopropylamino group, and an O-phenyl group which is substituted with an isopropoxycarbonyl group.
| Identifier | Value |
| IUPAC Name | propan-2-yl 2-[methoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate |
| CAS Number | 99675-03-3 |
| Molecular Formula | C₁₄H₂₂NO₄PS |
| Molecular Weight | 331.37 g/mol [1] |
| Canonical SMILES | CC(C)NP(=S)(OC)OC1=CC=CC=C1C(=O)OC(C)C |
| InChI Key | IXTOWLKEARFCCP-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and biological interactions. The following tables summarize key quantitative data for this compound.
Table 2.1: General Physical Properties
| Property | Value | Source |
| Physical State | Colorless to yellow oily liquid | [AERU, University of Hertfordshire] |
| Melting Point | < -12 °C | [1] |
| Boiling Point | 397.5 °C (predicted) | [AccuStandard, Inc.] |
| Density | 1.175 g/cm³ (predicted) | [ChemicalBook] |
| Vapor Pressure | 0.53 mPa at 20 °C | [2] |
Table 2.2: Solubility and Partitioning Behavior
| Property | Value | Source |
| Solubility in Water | 24 mg/L at 20 °C | [AERU, University of Hertfordshire] |
| Solubility in Organic Solvents | Soluble in organic solvents such as benzene | [1] |
| Octanol-Water Partition Coefficient (log P) | 3.8 (computed) | [3] |
| Henry's Law Constant | 4.20 x 10⁻³ Pa m³/mol at 25 °C (for Isofenphos) | [2] |
Stability
This compound is susceptible to degradation under certain environmental conditions. It is relatively stable at room temperature but can be degraded by strong acids, strong alkalis, high temperatures, and prolonged exposure to light.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound itself is a weak inhibitor of acetylcholinesterase (AChE). Its insecticidal activity is primarily due to its metabolic activation within the target organism. This bioactivation involves two key enzymatic steps: oxidative desulfuration and N-dealkylation, which are mediated by cytochrome P450 (CYP) enzymes. These transformations convert this compound into its potent metabolite, isocarbophos (B1203156) oxon (ICPO), which is an effective inhibitor of AChE.
The inhibition of AChE by ICPO leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. This accumulation results in continuous stimulation of cholinergic receptors, leading to neurotoxicity, paralysis, and ultimately the death of the insect.
Signaling Pathway of this compound Activation and Action
Caption: Metabolic activation of this compound and inhibition of acetylcholinesterase.
Experimental Protocols
The determination of the physicochemical properties of chemical substances like this compound is guided by internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data quality and comparability across different laboratories.
Determination of Octanol-Water Partition Coefficient (log P)
The octanol-water partition coefficient is a key parameter for predicting the environmental fate and bioaccumulation potential of a substance. The OECD Guideline 107 (Shake Flask Method) is a commonly used protocol.
Methodology:
-
Preparation of Solutions: A low concentration of this compound is dissolved in either n-octanol or water (whichever is more soluble). The concentration should be below the limit of self-association.
-
Partitioning: A volume of the prepared solution is mixed with a known volume of the other immiscible solvent in a vessel. The vessel is then shaken at a constant temperature until equilibrium is reached.
-
Phase Separation: The two phases (n-octanol and water) are separated by centrifugation or other appropriate means.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase. The logarithm of P (log P) is then reported.
Experimental Workflow for OECD 107
Caption: Generalized workflow for determining the octanol-water partition coefficient via OECD 107.
Determination of Vapor Pressure
Vapor pressure is a critical property for assessing the volatility of a substance. OECD Guideline 104 describes several methods for its determination. The static method is one such approach.
Methodology:
-
Sample Preparation: A sample of this compound is placed in a thermostatically controlled sample cell.
-
Degassing: The sample is degassed to remove any dissolved gases.
-
Equilibration: The temperature of the sample cell is precisely controlled, and the system is allowed to reach thermal and vapor pressure equilibrium.
-
Pressure Measurement: The pressure of the vapor in equilibrium with the substance is measured using a suitable pressure transducer.
-
Temperature Variation: The measurement is repeated at several different temperatures to establish the vapor pressure curve.
Determination of Hydrolysis as a Function of pH
The rate of hydrolysis is important for determining the persistence of a chemical in aqueous environments. OECD Guideline 111 provides a tiered approach for this assessment.
Methodology:
-
Tier 1 (Preliminary Test): A sterile aqueous buffer solution at pH 4, 7, and 9 is treated with this compound and incubated in the dark at an elevated temperature (e.g., 50 °C) for a set period (e.g., 5 days). The concentration of the parent compound is measured at the beginning and end of the incubation.
-
Tier 2 (Hydrolysis of Unstable Substances): If significant hydrolysis is observed in Tier 1, further studies are conducted at different temperatures to determine the hydrolysis rate constants.
-
Tier 3 (Identification of Hydrolysis Products): If significant degradation occurs, the major hydrolysis products are identified using analytical techniques such as LC-MS/MS or GC-MS.
This in-depth guide provides foundational knowledge on the physical and chemical properties of this compound, crucial for its scientific evaluation and application. The provided data and methodologies serve as a valuable resource for researchers and professionals in related fields.
References
An In-depth Technical Guide to the Laboratory Synthesis of Isofenphos-methyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible laboratory-scale synthesis pathway for Isofenphos-methyl (B51689) (IUPAC name: propan-2-yl 2-[methoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate)[1][2]. This compound is an organophosphate insecticide.[3][4] The synthesis is presented in a two-step process, commencing with the preparation of the key intermediate, isopropyl salicylate (B1505791), followed by its reaction with a phosphorus-containing reactant to yield the final product. This document includes detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthesis pathway.
Step 1: Synthesis of Isopropyl Salicylate
The initial step involves the Fischer esterification of salicylic (B10762653) acid with isopropyl alcohol to produce isopropyl salicylate.[3][5] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[3]
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is charged with salicylic acid and an excess of isopropyl alcohol. The flask is equipped with a reflux condenser.
-
Catalyst Addition: Concentrated sulfuric acid is cautiously added to the reaction mixture as a catalyst.
-
Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for a specified duration to drive the esterification to completion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. Unreacted salicylic acid may precipitate and can be removed by filtration. The filtrate is then neutralized with a basic solution, such as sodium bicarbonate, to remove the acid catalyst and any remaining unreacted salicylic acid. The organic layer containing isopropyl salicylate is separated. Further purification can be achieved through distillation.
Data Presentation:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 1 | - | [3] |
| Isopropyl Alcohol | C₃H₈O | 60.10 | Excess | - | [3] |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalytic | - | [3] |
| Isopropyl Salicylate | C₁₀H₁₂O₃ | 180.20 | - | ~95 (based on converted salicylic acid) | [3] |
Step 2: Synthesis of O-Methyl N-isopropyl phosphoramidochloridothioate (Intermediate)
This key intermediate can be synthesized from thiophosphoryl chloride (PSCl₃) by sequential reaction with methanol (B129727) and isopropylamine. This is an adaptation from general methods for preparing phosphoramidothioates.[6][7][8][9]
Experimental Protocol:
-
Reaction of PSCl₃ with Methanol: Thiophosphoryl chloride is reacted with one equivalent of methanol in an inert solvent at a low temperature to form O-methyl phosphorodichloridothioate.
-
Reaction with Isopropylamine: The resulting O-methyl phosphorodichloridothioate is then reacted with two equivalents of isopropylamine. The first equivalent acts as a nucleophile, substituting one of the chlorine atoms, while the second equivalent acts as a base to neutralize the hydrogen chloride byproduct. This reaction yields O-methyl N-isopropyl phosphoramidochloridothioate.
-
Purification: The product can be purified by distillation under reduced pressure.
Data Presentation:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Notes |
| Thiophosphoryl Chloride | PSCl₃ | 169.38 | 1 | Starting material |
| Methanol | CH₄O | 32.04 | 1 | Reacts in the first step |
| Isopropylamine | C₃H₉N | 59.11 | 2 | Reacts in the second step |
| O-Methyl N-isopropyl phosphoramidochloridothioate | C₄H₁₁ClNOPS | 187.63 | - | Intermediate product |
Step 3: Synthesis of this compound
The final step is the coupling of isopropyl salicylate with O-methyl N-isopropyl phosphoramidochloridothioate in the presence of a base.
Experimental Protocol:
-
Reaction Setup: Isopropyl salicylate is dissolved in an appropriate aprotic solvent in a reaction flask.
-
Base Addition: A suitable base (e.g., triethylamine (B128534) or potassium carbonate) is added to the solution to act as a proton scavenger.
-
Reactant Addition: O-methyl N-isopropyl phosphoramidochloridothioate is added dropwise to the mixture at a controlled temperature.
-
Reaction Conditions: The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is filtered to remove the salt byproduct. The filtrate is washed with water and brine, and the organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography to yield this compound.
Data Presentation:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Reference |
| Isopropyl Salicylate | C₁₀H₁₂O₃ | 180.20 | 1 | [3] |
| O-Methyl N-isopropyl phosphoramidochloridothioate | C₄H₁₁ClNOPS | 187.63 | 1 | |
| Base (e.g., Triethylamine) | C₆H₁₅N | 101.19 | 1.1 | |
| This compound | C₁₄H₂₂NO₄PS | 331.37 | - | [1][10] |
Synthesis Pathway Visualization
Caption: Synthesis pathway of this compound.
References
- 1. This compound | C14H22NO4PS | CID 127394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. CN1069892C - Process for synthesizing isopropyl salicylate - Google Patents [patents.google.com]
- 4. Enantioselective disposition and metabolic products of this compound in rats and the hepatotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. PROCESS FOR PREPARATION OF THIOPHOSPHORYL CHLORIDE AND ACEPHATE | TREA [trea.com]
- 7. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 8. TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]
- 9. WO2020018914A1 - Process for preparation of o, o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 10. scbt.com [scbt.com]
Metabolic Fate of Isofenphos-Methyl in Soil Microorganisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofenphos-methyl (B51689) is an organophosphate insecticide used to control a variety of soil-dwelling insects. Understanding its metabolic fate in the soil environment, particularly its degradation by microorganisms, is crucial for assessing its environmental impact and persistence. This technical guide provides a comprehensive overview of the microbial metabolism of this compound in soil, detailing the degradation pathways, key metabolites, and the enzymes involved. It also presents quantitative data on its degradation kinetics and detailed experimental protocols for its study.
Data Presentation: Degradation of this compound in Soil
The degradation of this compound in soil is influenced by various factors, including soil type, pH, temperature, moisture content, and the presence of adapted microbial populations. The following tables summarize quantitative data from various studies on the degradation of this compound and its metabolites.
Table 1: Degradation of this compound in Different Soil Types
| Soil Type | History of this compound Use | Initial Concentration (ppm) | % Remaining after 4 Weeks | Reference |
| Iowa Cornfield Soil | Yes | 5 | 13 - 42 | [1][2] |
| Iowa Cornfield Soil | No | 5 | 63 - 75 | [1][2] |
Table 2: Half-life of this compound Enantiomers in Vegetables
| Vegetable | (R)-(-)-isofenphos-methyl Half-life (days) | (S)-(+)-isofenphos-methyl Half-life (days) | Reference |
| Pak Choi | 2.2 | 1.9 | [3] |
| Cowpea | Faster degradation than (S)-(+)-isomer | Slower degradation than (R)-(-)-isomer | [4] |
| Cucumber | Faster degradation than (S)-(+)-isomer | Slower degradation than (R)-(-)-isomer | [4] |
| Pepper | Slower degradation than (S)-(+)-isomer | Faster degradation than (R)-(-)-isomer | [4] |
Metabolic Pathways of this compound
The microbial degradation of this compound in soil proceeds through two primary pathways: hydrolysis and oxidation.
Hydrolytic Pathway
The principal and most rapid degradation pathway, especially in soils with a history of this compound application, is the hydrolysis of the P-O-aryl bond.[1][2] This reaction is catalyzed by the enzyme This compound hydrolase , which has been identified in bacteria such as Arthrobacter sp.[5] The hydrolysis of this compound yields two main products: isopropyl salicylate (B1505791) and the phosphoramidothioate moiety (O-ethyl N-isopropylphosphoramidothioic acid).
Initial hydrolytic cleavage of this compound.
The resulting isopropyl salicylate is further metabolized by soil microorganisms. The degradation of salicylate typically proceeds through catechol, which then undergoes ring cleavage and enters the tricarboxylic acid (TCA) cycle, ultimately leading to the formation of carbon dioxide (CO2).[1][2]
Degradation of the isopropyl salicylate moiety.
The fate of the phosphoramidothioate moiety is less well-documented in the context of this compound degradation. However, studies on similar organophosphorus compounds suggest that it is likely hydrolyzed to ethanol, isopropylamine, and phosphoric acid, which can then be utilized by microorganisms as nutrient sources.
Oxidative Pathway
In soils without a history of this compound use, an oxidative pathway can be more prominent. This pathway involves the conversion of this compound to its more toxic oxygen analog, This compound oxon . This conversion is thought to be primarily a non-biological process in the soil.[6] this compound oxon is more persistent in the soil than the parent compound.
Oxidative conversion to this compound oxon.
Experimental Protocols
Isolation of this compound Degrading Microorganisms
This protocol describes the enrichment and isolation of bacteria capable of degrading this compound from soil.
Materials:
-
Soil sample from a site with a history of this compound application.
-
Minimal Salt Medium (MSM) containing (per liter of distilled water): K2HPO4 (1.5 g), KH2PO4 (0.5 g), (NH4)2SO4 (0.5 g), MgSO4·7H2O (0.2 g), CaCl2·2H2O (0.01 g), FeSO4·7H2O (0.001 g), MnSO4·H2O (0.001 g).
-
This compound (analytical grade).
-
Sterile flasks, petri dishes, and other standard microbiology lab equipment.
Procedure:
-
Enrichment:
-
Add 10 g of soil to 100 mL of sterile MSM in a 250 mL flask.
-
Add this compound as the sole carbon source to a final concentration of 50 mg/L.
-
Incubate the flask on a rotary shaker (150 rpm) at 30°C for 7 days.
-
After 7 days, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with this compound and incubate under the same conditions. Repeat this step 3-4 times to enrich for this compound degrading microorganisms.[7]
-
-
Isolation:
-
After the final enrichment step, serially dilute the culture in sterile MSM.
-
Plate the dilutions onto MSM agar (B569324) plates containing 50 mg/L this compound.
-
Incubate the plates at 30°C for 5-7 days and observe for bacterial colony formation.
-
Isolate distinct colonies and streak them onto fresh MSM agar plates with this compound to obtain pure cultures.[7]
-
-
Characterization:
-
Characterize the isolated pure cultures based on their morphological, biochemical, and 16S rRNA gene sequencing to identify the bacterial species.
-
Workflow for isolating degrading bacteria.
Soil Microcosm Study of this compound Degradation
This protocol outlines a laboratory-based soil microcosm study to evaluate the degradation kinetics of this compound.
Materials:
-
Fresh soil, sieved (<2 mm).
-
Glass jars or beakers for microcosms.
-
This compound solution of known concentration.
-
[¹⁴C]-labeled this compound (for mineralization studies).
-
Incubator.
-
Extraction solvent (e.g., acetone:methanol 1:1 v/v).
-
Analytical instruments (GC-MS or LC-MS/MS).
Procedure:
-
Microcosm Setup:
-
Place 50 g of sieved soil into each microcosm vessel.
-
Adjust the soil moisture to 60% of its water-holding capacity.
-
Pre-incubate the soil microcosms at the desired temperature (e.g., 25°C) for one week to stabilize the microbial community.
-
-
Treatment Application:
-
Spike the soil with this compound solution to achieve the desired initial concentration (e.g., 5 mg/kg). For mineralization studies, a mixture of labeled and unlabeled this compound is used.
-
Thoroughly mix the soil to ensure even distribution of the pesticide.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
For mineralization studies, trap the evolved ¹⁴CO₂ in a sodium hydroxide (B78521) solution.
-
-
Sampling and Extraction:
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate microcosms.
-
Extract the soil samples with an appropriate solvent (e.g., 100 mL of acetone:methanol 1:1) by shaking for 2 hours.
-
Centrifuge the samples and collect the supernatant. Repeat the extraction process twice.
-
-
Analysis:
-
Analyze the extracts for the concentration of this compound and its metabolites using GC-MS or LC-MS/MS.
-
For mineralization studies, quantify the radioactivity in the CO₂ traps using liquid scintillation counting.
-
Workflow for a soil microcosm study.
Conclusion
The metabolic fate of this compound in soil is predominantly driven by microbial activity, with hydrolysis being the key initial step in its degradation, especially in adapted soils. The formation of isopropyl salicylate and its subsequent mineralization to CO2 represents a significant detoxification pathway. In contrast, the formation of the more persistent this compound oxon highlights a potential environmental concern in non-adapted soils. The provided data and experimental protocols offer a valuable resource for researchers investigating the environmental behavior of this insecticide and for the development of bioremediation strategies for contaminated sites. Further research is warranted to fully elucidate the degradation of the phosphoramidothioate moiety and to characterize the full enzymatic machinery involved in the complete mineralization of this compound.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. Enhanced Degradation of Isofenphos by Soil Microorganisms | Semantic Scholar [semanticscholar.org]
- 3. Enantioselective determination of the chiral pesticide this compound in vegetables, fruits, and soil and its enantioselective degradation in pak choi using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective analysis and degradation of this compound in vegetables by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An this compound hydrolase (Imh) capable of hydrolyzing the P-O-Z moiety of organophosphorus pesticides containing an aryl or heterocyclic group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Isofenphos-Methyl: A Technical Guide to Its Degradation Products and Their Associated Toxicities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofenphos-methyl (B51689) is an organophosphate insecticide that has been subject to scrutiny due to its potential environmental and human health impacts. Understanding the degradation of this compound and the toxicological profiles of its resulting metabolites is crucial for a comprehensive risk assessment. This technical guide provides an in-depth overview of the primary degradation products of this compound, their known toxicities, and the experimental methodologies employed in their analysis. The document summarizes quantitative toxicity data, details relevant experimental protocols, and presents visual diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding of the subject.
Introduction
This compound, a chiral organophosphorus pesticide, is primarily used to control soil-dwelling insects.[1] Like many organophosphates, its mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1] The environmental fate and metabolic transformation of this compound are of significant interest as its degradation can lead to the formation of metabolites with potentially equal or greater toxicity than the parent compound. This guide focuses on the key degradation products—this compound oxon (IFPO), isocarbophos (B1203156) oxon (ICPO), and isopropyl salicylate—and their toxicological significance.
Degradation Pathways of this compound
The degradation of this compound can occur through biotic and abiotic processes in various environmental matrices, including soil, water, and within biological systems. The primary transformation pathways involve oxidation and hydrolysis.
2.1. Metabolic Activation to Oxon Analogs
In biological systems, particularly in mammals, this compound undergoes metabolic activation mediated by cytochrome P450 (CYP) enzymes.[2] This process involves the oxidative desulfuration of the parent compound, converting the thion (P=S) group to an oxon (P=O) group. This results in the formation of this compound oxon (IFPO), a more potent inhibitor of acetylcholinesterase.[3] Further metabolism can lead to the formation of isocarbophos oxon (ICPO).[2]
References
- 1. This compound | High Purity Reference Standard [benchchem.com]
- 2. Enantioselective disposition and metabolic products of this compound in rats and the hepatotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Environmental Fate of Isofenphos-Methyl: A Technical Guide to its Persistence in Diverse Soil Ecosystems
For Immediate Release
[City, State] – December 18, 2025 – A comprehensive technical guide has been compiled to elucidate the environmental persistence of isofenphos-methyl (B51689), an organophosphate insecticide, across various soil types. This document, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the factors governing its degradation, detailed experimental protocols for its detection, and a summary of its persistence data.
This compound's longevity in the soil is a critical factor in assessing its potential environmental impact. Its persistence is not uniform and is significantly influenced by the physical and chemical properties of the soil, as well as the microbial communities present. Understanding these dynamics is paramount for environmental risk assessment and the development of sustainable agricultural practices.
Quantitative Analysis of this compound Persistence
The environmental persistence of this compound is typically quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. This parameter varies considerably with soil type and environmental conditions.
| Soil Type | Condition | Half-life (DT50) in days | Reference |
| General Aerobic Soil | Aerobic | 352 | --INVALID-LINK-- |
| Sand (Mineral Soil) | Field | ~84 (50% remaining at 12 weeks) | [1] |
| Muck (Organic Soil) | Field | ~84 (50% remaining at 12 weeks) | [1] |
| Silt Loam | Aerobic | 59 | --INVALID-LINK-- |
| Sandy Loam | Aerobic | 127 | --INVALID-LINK-- |
Note: The persistence of this compound is significantly influenced by the history of its application. Soils with a history of this compound use exhibit enhanced degradation due to the adaptation of microbial populations. In such "history" soils, between 13% and 42% of the applied isofenphos (B1672234) remained after 4 weeks, compared to 63% to 75% in "non-history" soils[2].
Factors Influencing Degradation
The degradation of this compound in soil is a complex process governed by both abiotic and biotic factors.
Abiotic Degradation:
-
Hydrolysis: The breakdown of the molecule by reaction with water. This process is influenced by soil pH.
-
Photolysis: Degradation induced by sunlight, which is more relevant on the soil surface[3].
Biotic Degradation:
-
Microbial Metabolism: This is the primary pathway for this compound degradation in soil. Certain soil microorganisms, such as bacteria of the Pseudomonas genus, can utilize this compound as a source of carbon and phosphorus[2]. This enhanced biodegradation is more rapid in soils with a history of this compound application[2]. The degradation process involves the cleavage of the phosphoester bond, leading to the formation of metabolites such as isopropyl salicylate (B1505791) and carbon dioxide[2]. Another identified degradation product is isofenphos oxon, which is formed through oxidative desulfuration[3].
Experimental Protocols for Persistence Studies
Accurate assessment of this compound persistence requires robust analytical methodologies. The following outlines a general workflow for its analysis in soil samples.
Workflow for this compound Residue Analysis in Soil
Detailed Methodologies
1. Sample Preparation and Extraction (based on QuEChERS-like principles):
-
Sample Homogenization: Air-dry the collected soil samples at room temperature and sieve them through a 2 mm mesh to ensure homogeneity.
-
Extraction:
-
Weigh 10-15 g of the prepared soil into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (B52724) to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add a mixture of anhydrous magnesium sulfate (B86663) and sodium chloride to induce phase separation.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
The resulting supernatant is ready for analysis.
3. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective technique for the quantification of this compound.
-
Column: A non-polar capillary column (e.g., HP-5MS) is typically used.
-
Injector: Splitless injection is preferred for trace analysis.
-
Oven Program: A temperature gradient program is employed to separate this compound from other matrix components.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or MS) can also be used.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.
-
Detector: A UV detector set at the appropriate wavelength or a mass spectrometer for more definitive identification and quantification.
-
Microbial Degradation Pathway
The biodegradation of this compound by microorganisms like Pseudomonas sp. is a critical process in its environmental detoxification. The pathway involves a series of enzymatic reactions that break down the complex molecule into simpler, less toxic compounds.
The initial steps in the microbial degradation of this compound are believed to involve either an oxidative desulfuration to form the more toxic intermediate, this compound oxon, or a direct hydrolysis of the phosphoester bond. Both this compound and its oxon analog are then susceptible to hydrolysis by phosphotriesterases, enzymes that are prevalent in various soil microorganisms. This hydrolysis cleaves the molecule, yielding isopropyl salicylate, which can then be further metabolized by the microbial community and ultimately mineralized to carbon dioxide and water.
This technical guide provides a foundational understanding of the environmental fate of this compound in soil ecosystems. Further research is warranted to delineate the specific enzymatic and genetic mechanisms of its degradation in a wider range of soil types and to develop more precise predictive models for its environmental persistence.
References
Bioaccumulation Potential of Isofenphos-methyl in Aquatic Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioaccumulation potential of isofenphos-methyl (B51689), an organophosphate insecticide, in aquatic organisms. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates relevant biological and experimental workflows.
Executive Summary
This compound is an insecticide with a notable potential for bioaccumulation in aquatic ecosystems. Its physicochemical properties, particularly a log K_ow greater than 3, indicate a tendency to partition from water into the fatty tissues of aquatic organisms.[1][2] Studies have demonstrated that this compound can accumulate in fish, with bioconcentration factors (BCFs) reaching levels that suggest a high potential for bioaccumulation.[3] This accumulation can lead to adverse effects, including neurotoxicity and developmental issues in aquatic species.[4] Understanding the dynamics of this compound's uptake, metabolism, and depuration is crucial for assessing its environmental risk.
Quantitative Bioaccumulation Data
The bioaccumulation of this compound is quantified using metrics such as the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.[1][5] Available data for isofenphos, the parent compound of this compound, indicate a high potential for bioconcentration in aquatic organisms.[3]
| Parameter | Species | Tissue | Value | Exposure Concentration | Duration | Reference |
| BCF | Fish | Fillet | 94.5 | Not Specified | Not Specified | [3] |
| BCF | Fish | Viscera | 469 | Not Specified | Not Specified | [3] |
| BCF | Fish | Whole Body | 277 | Not Specified | Not Specified | [3] |
Note: The provided BCF values are for isofenphos. Data specific to this compound in a variety of aquatic species and under different experimental conditions are limited in the readily available literature.
Experimental Protocols
The assessment of a pesticide's bioaccumulation potential in fish is typically conducted following standardized guidelines, such as the OECD Test Guideline 305.[2][6] These studies generally consist of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase.[1]
General Bioaccumulation Study Protocol (Following OECD 305 Principles)
Objective: To determine the bioconcentration factor (BCF) of a test substance in fish through aqueous exposure.
Test Organism: A species with a low fat content and a known life history, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).
Apparatus: A flow-through or semi-static system that maintains a constant concentration of the test substance in the water.
Procedure:
-
Acclimation: Fish are acclimated to the test conditions (temperature, water quality) for a minimum of one week.
-
Uptake Phase: A group of fish is exposed to a constant, sublethal concentration of this compound in the test water. The duration of this phase is typically 28 days but can be extended until a steady state is reached (the concentration of the substance in the fish no longer increases).[1] Water and fish tissue samples are collected at regular intervals for analysis.
-
Depuration Phase: After the uptake phase, the remaining fish are transferred to a clean, uncontaminated medium.[1] Fish and water samples continue to be collected to determine the rate of elimination of the substance from the fish. This phase continues until the substance is significantly depleted from the fish tissues.
-
Chemical Analysis: The concentrations of this compound and its primary metabolites in water and fish tissue samples are determined using sensitive analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9]
-
Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish (C_f) to the concentration in the water (C_w) at steady state (BCF = C_f / C_w).[5] If a steady state is not reached, the kinetic BCF (BCF_K) is calculated from the uptake (k₁) and depuration (k₂) rate constants (BCF_K = k₁ / k₂).[1]
Analytical Method for this compound Detection
Principle: Quantification of this compound and its metabolites in biological and environmental matrices.
Sample Preparation:
-
Water: Direct injection or solid-phase extraction (SPE) to concentrate the analytes.[9][10]
-
Tissue: Homogenization of the tissue, followed by solvent extraction (e.g., with acetonitrile (B52724) or dichloromethane) and cleanup using techniques like silica (B1680970) gel chromatography to remove interfering substances.[7][8]
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile compounds like organophosphate pesticides.[7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for a wide range of compounds, including metabolites.[10]
Quality Control: Use of internal standards, calibration curves, and fortified samples to ensure the accuracy and precision of the results.[10]
Visualizations
Signaling Pathway of this compound Metabolism and Action
Caption: Conceptual metabolic pathway of this compound in fish.
Experimental Workflow for Bioaccumulation Assessment
References
- 1. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. Bioaccumulation in aquatic systems: methodological approaches, monitoring and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isofenphos | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Toxic effects of this compound on zebrafish embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 9. Determination of six organophosphorus pesticides in water samples by three-dimensional graphene aerogel-based solid-phase extraction combined with gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
An In-depth Technical Guide to the Solubility of Isofenphos-methyl
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility of isofenphos-methyl (B51689) in water and various organic solvents. The document details quantitative solubility data, outlines a standard experimental protocol for its determination, and illustrates key related pathways and workflows. This compound is an organophosphate insecticide with the chemical formula C₁₄H₂₂NO₄PS[1][2]. Its efficacy and environmental fate are significantly influenced by its solubility characteristics. Understanding these properties is crucial for formulation development, environmental modeling, and toxicological studies.
Quantitative Solubility Data
The solubility of this compound varies significantly between aqueous and organic media. As an organophosphate, it exhibits limited solubility in water but is readily soluble in many organic solvents[3]. The data below has been compiled from various technical sources.
| Solvent | Temperature (°C) | Solubility | Source/Comment |
| Water | 20 | 24 mg/L | [4][5] |
| Methanol | Not Specified | Slightly Soluble | [6][7] |
| Chloroform | Not Specified | Slightly Soluble | [6][7] |
| Common Organic Solvents (e.g., acetone, toluene, dichloromethane) | Not Specified | Readily Soluble | [3] The related compound, isofenphos, is readily soluble in these solvents[8][9]. |
Experimental Protocols
The determination of a compound's solubility is a fundamental requirement for regulatory and research purposes. The Shake-Flask method is a widely accepted standard for determining the water solubility of substances and is described in OECD Guideline 105[10][11].
Detailed Experimental Protocol: Shake-Flask Method (based on OECD Guideline 105)
This protocol is suitable for determining the solubility of substances with values greater than 10⁻² g/L[11][12][13].
1. Principle: An excess amount of this compound is agitated in a specific solvent at a controlled temperature for a sufficient period to reach equilibrium. Subsequently, the concentration of this compound in the aqueous phase is determined by a suitable analytical method.
2. Materials and Reagents:
-
Test Substance: Analytical grade this compound (>95% purity).
-
Solvent: Double-distilled water or other high-purity solvent.
-
Apparatus:
-
Mechanical shaker or magnetic stirrer with temperature control (e.g., water bath).
-
Centrifuge capable of maintaining constant temperature.
-
Flasks with sufficient volume and airtight stoppers.
-
Analytical balance.
-
Syringes and filters (e.g., 0.22 µm PTFE or nylon)[14].
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD) or Gas Chromatography (GC) system.
-
3. Procedure:
-
Preparation:
-
An amount of this compound in excess of its expected solubility is added to a flask.
-
A known volume of the solvent (e.g., water) is added to the flask.
-
The flask is securely sealed to prevent evaporation.
-
-
Equilibration:
-
The flasks are placed in a thermostatically controlled shaker or water bath, preferably at 20 ± 0.5 °C[12].
-
The mixture is agitated at a constant rate. The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause emulsification.
-
To determine if equilibrium has been reached, samples are taken at regular intervals (e.g., 24, 48, and 72 hours). Equilibrium is considered reached when three consecutive samples show concentrations that do not vary by more than ±5%.
-
-
Phase Separation / Sample Processing:
-
Once equilibrium is achieved, the mixture is allowed to stand at the test temperature to allow for the separation of undissolved material.
-
To ensure complete removal of suspended microparticles, the saturated solution is centrifuged at the test temperature[13].
-
An aliquot of the clear supernatant is carefully removed using a syringe.
-
The aliquot is filtered through a membrane filter (e.g., 0.22 µm) that does not absorb the test substance. The first portion of the filtrate should be discarded.
-
-
Analysis:
-
The concentration of this compound in the clear, filtered saturated solution is determined using a validated, substance-specific analytical method such as HPLC or GC.
-
A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of this compound in the sample.
-
4. Data Calculation: The solubility is calculated as the average of at least three independent determinations. The results are expressed in mass per volume of solution (e.g., mg/L or g/100 mL).
Mandatory Visualizations
Experimental and Logical Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the biochemical mechanism of action for this compound.
The primary mode of action for this compound is the inhibition of the acetylcholinesterase (AChE) enzyme[4][5]. In a normal synapse, AChE breaks down the neurotransmitter acetylcholine (ACh), terminating the nerve signal. This compound binds to AChE, rendering it inactive[15][16][17]. This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of postsynaptic receptors and resulting in neurotoxicity[16][18].
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. This compound | C14H22NO4PS | CID 127394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound [sitem.herts.ac.uk]
- 5. Isofenphos (Ref: BAY SRA 12869) [sitem.herts.ac.uk]
- 6. 99675-03-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound CAS#: 99675-03-3 [m.chemicalbook.com]
- 8. Isofenphos | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EXTOXNET PIP - ISOFENPHOS [extoxnet.orst.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. filab.fr [filab.fr]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. materialneutral.info [materialneutral.info]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
An In-Depth Technical Guide to the Metabolism of Isofenphos-Methyl in Mammalian Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of isofenphos-methyl (B51689) (IFP), a chiral organophosphorus insecticide, within mammalian liver microsomes. Understanding the biotransformation of this compound is critical for assessing its toxicological profile and potential for bioaccumulation. This document outlines the primary metabolic pathways, the key enzymes involved, quantitative data on metabolite formation, and detailed experimental protocols for studying its metabolism in vitro.
Core Concepts in this compound Metabolism
The metabolism of this compound in the liver is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme superfamily and carboxylesterases.[1][2] The key biotransformation reactions include oxidative desulfuration and N-dealkylation, which convert the parent compound into several metabolites.[1] These metabolic processes are crucial in determining the compound's activation to more toxic forms or its detoxification and subsequent elimination.
Metabolic Pathways of this compound
The metabolism of this compound in human liver microsomes leads to the formation of three primary metabolites: this compound oxon (IFPO), isocarbophos (B1203156) (ICP), and isocarbophos oxon (ICPO).[1][3] The conversion of this compound to its oxon analogue, IFPO, is a critical activation step, as the oxon form is a more potent inhibitor of acetylcholinesterase.
dot
Caption: Metabolic pathway of this compound.
Quantitative Analysis of Metabolite Formation
In vitro studies using human liver microsomes have quantified the formation of the primary metabolites of this compound. The following table summarizes the relative abundance of each metabolite detected.
| Metabolite | Abbreviation | Formation (%) |
| This compound Oxon | IFPO | 52.7 |
| Isocarbophos | ICP | 14.2 |
| Isocarbophos Oxon | ICPO | 11.2 |
Data sourced from a study on human liver microsomes.[1]
In studies with male Sprague Dawley rats, after 48 hours of exposure, isocarbophos oxon (ICPO) was the main compound detected in the blood (up to 75%) and urine (up to 77%).[2][3] The amount of the parent compound, this compound, detected in the liver of these rats varied depending on the enantiomer administered, ranging from 4.1% to 41.0% of the initial dose.[2][3]
Key Enzymes in this compound Metabolism
The biotransformation of this compound is catalyzed by specific cytochrome P450 isoforms. In humans, the key enzymes identified are CYP3A4, CYP2E1, and CYP1A2.[1] In rats, the responsible isoforms include CYP2C11, CYP2D2, and CYP3A2, along with carboxylesterases.[2][3]
Experimental Protocols
This section provides a generalized protocol for the in vitro metabolism of this compound using mammalian liver microsomes, based on common methodologies for organophosphorus pesticide metabolism studies.
Microsomal Incubation
References
Neurotoxic Effects of Isofenphos-methyl on Non-target Organisms: A Technical Guide
Abstract
Isofenphos-methyl (B51689), an organophosphate insecticide, has been utilized for the control of various insect pests. However, its application raises significant concerns regarding its neurotoxic impact on non-target organisms. This technical guide provides a comprehensive overview of the neurotoxic effects of this compound, detailing its mechanism of action, summarizing toxicological data, and outlining experimental methodologies for its assessment. The primary mode of action of this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity.[1][2][3] Additionally, exposure to this compound has been associated with the induction of oxidative stress, further contributing to its neurotoxic profile.[1][4] This document is intended for researchers, scientists, and drug development professionals, providing in-depth information to aid in the risk assessment and understanding of the environmental and physiological consequences of this compound exposure.
Introduction
Organophosphate (OP) insecticides, including this compound, are a class of pesticides that act as potent inhibitors of acetylcholinesterase (AChE).[1][2][3] While effective against target pests, their broad-spectrum activity poses a significant threat to a wide range of non-target organisms, including invertebrates, vertebrates, and beneficial insects. The neurotoxic effects of this compound stem from its ability to disrupt cholinergic neurotransmission, leading to a cascade of adverse physiological and behavioral outcomes.[1] This guide synthesizes the current scientific knowledge on the neurotoxicity of this compound, with a focus on quantitative toxicological data, experimental protocols for assessment, and the underlying biochemical pathways.
Mechanism of Neurotoxicity
The primary mechanism of this compound's neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE).[1][2][3] This process is initiated through the metabolic activation of this compound to its more potent oxygen analog, this compound oxon.
Acetylcholinesterase Inhibition
In the nervous system, AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal. This compound oxon phosphorylates a serine residue in the active site of AChE, forming a stable, covalent bond. This inactivation of AChE leads to the accumulation of ACh in the synapse, resulting in continuous stimulation of cholinergic receptors, paralysis, and ultimately, death in target and non-target organisms.[1]
References
Genotoxicity of Isofenphos-Methyl and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofenphos-methyl (B51689) is an organophosphate insecticide that undergoes metabolic activation to exert its biological effects. This technical guide provides a comprehensive overview of the known metabolic pathways of this compound and outlines the standard methodologies for assessing the genotoxic potential of the parent compound and its principal metabolites. Due to the voluntary cancellation of isofenphos (B1672234) registration, detailed public data from regulatory submissions are scarce. Consequently, this guide focuses on the metabolic processes and the established experimental protocols for key genotoxicity assays, providing a foundational framework for researchers in toxicology and drug development.
Introduction
This compound belongs to the organophosphate class of pesticides, which are known for their inhibition of acetylcholinesterase. The biological activity and potential toxicity of many organophosphates are intrinsically linked to their metabolic fate within an organism. Understanding the transformation of this compound into its metabolites is therefore critical for a thorough assessment of its toxicological profile, including its potential to cause genetic damage. This guide will detail the metabolic pathways and describe the standard battery of tests used to evaluate genotoxicity.
Metabolism of this compound
The metabolism of this compound is a critical activation process, primarily occurring in the liver. This biotransformation is mediated by the cytochrome P450 (CYP) enzyme system. The key metabolic steps involve oxidative desulfuration and N-dealkylation, leading to the formation of more potent acetylcholinesterase inhibitors.
Recent studies in human liver microsomes and rat models have identified the primary metabolites of this compound (IFP) as:
-
This compound oxon (IFPO): Formed through oxidative desulfuration, where the sulfur atom is replaced by an oxygen atom. This conversion significantly increases the compound's anticholinesterase activity.
-
Isocarbophos (B1203156) (ICP): Formed via N-dealkylation.
-
Isocarbophos oxon (ICPO): This metabolite can be formed from this compound and is considered the most effective acetylcholinesterase inhibitor among the metabolites. In rats, ICPO was found to be the main detectable compound in blood and urine 48 hours after exposure[1].
The metabolic conversion is enantioselective, with different CYP isoforms (such as CYP3A4, CYP2E1, and CYP1A2) playing essential roles in the differential degradation of the enantiomers of both the parent compound and its metabolites.
Visualization of Metabolic Pathway
The following diagram illustrates the primary metabolic conversion of this compound.
Genotoxicity Assessment
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro method to evaluate a substance's potential to induce gene mutations.
-
Test System: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are specifically designed to detect point mutations, such as base-pair substitutions and frameshifts, in the histidine or tryptophan operon.
-
Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254. This is crucial for detecting pro-mutagens that require metabolic activation to become genotoxic.
-
Procedure:
-
Exposure: The test substance, at several concentrations, is combined with the bacterial tester strain and, in the S9-activated condition, the S9 mix.
-
Incubation: This mixture is either poured directly onto minimal glucose agar (B569324) plates (plate incorporation method) or pre-incubated for a short period before plating (pre-incubation method).
-
Scoring: Plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted for each concentration.
-
-
Data Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible, statistically significant positive response at one or more concentrations.
In Vitro Mammalian Chromosomal Aberration Test
This assay identifies substances that cause structural damage to chromosomes (clastogenicity) in cultured mammalian cells.
-
Test System: Established mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, or primary cell cultures like human peripheral blood lymphocytes are used.
-
Metabolic Activation: Similar to the Ames test, this assay is performed with and without an S9 metabolic activation system.
-
Procedure:
-
Cell Culture: Cells are grown in culture medium until they are actively dividing.
-
Exposure: The test substance is added to the cultures at a minimum of three analyzable concentrations for a defined period. For tests with S9, the exposure is typically shorter (e.g., 3-6 hours), followed by a recovery period in fresh medium. For tests without S9, a continuous exposure until cell harvest is common.
-
Metaphase Arrest: A spindle inhibitor (e.g., Colcemid® or colchicine) is added to the cultures to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Analysis: Chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed microscopically for structural aberrations, including chromosome and chromatid gaps, breaks, and exchanges. Typically, 100-200 metaphases per concentration are scored.
-
-
Data Interpretation: A test substance is considered positive if it produces a concentration-dependent increase in the percentage of cells with structural aberrations or a reproducible and statistically significant increase at one or more concentrations.
In Vivo Mammalian Erythrocyte Micronucleus Test
This in vivo assay detects damage to chromosomes or the mitotic spindle in erythroblasts by analyzing the formation of micronuclei in newly formed erythrocytes.
-
Test System: Typically, rodents (mice or rats) are used.
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three or more dose levels. The highest dose should induce some signs of toxicity or be a limit dose (e.g., 2000 mg/kg).
-
Procedure:
-
Dosing: Animals are typically dosed once or twice.
-
Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time points after the final dose (commonly 24 and 48 hours) to sample the population of newly formed erythrocytes that were exposed to the test substance during their final cell division. Peripheral blood can also be used, particularly in rats.
-
Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained with a dye that differentiates polychromatic (immature) erythrocytes (PCEs) from normochromatic (mature) erythrocytes (NCEs).
-
Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated as an indicator of cytotoxicity to the bone marrow.
-
-
Data Interpretation: A positive result is a statistically significant, dose-related increase in the frequency of micronucleated PCEs in any of the treatment groups compared to the negative control group.
Summary of Genotoxicity Data
As of this review, specific, quantitative genotoxicity data for this compound and its primary metabolites (this compound oxon and isocarbophos oxon) from standardized assays are not available in publicly accessible regulatory documents or peer-reviewed literature. The cancellation of the pesticide's registration prior to the completion of the EPA's reregistration eligibility decision (RED) process likely contributed to this lack of public data[2].
| Test Article | Assay Type | Test System | Metabolic Activation | Concentration/Dose Range | Result | Reference |
| This compound | Ames Test | S. typhimurium | With & Without S9 | Not Reported | Negative (General Statement) | EXTOXNET |
| This compound | Chromosomal Aberration | Not Reported | Not Reported | Not Reported | Negative (General Statement) | EXTOXNET |
| This compound | Micronucleus Test | Not Reported | In Vivo | Not Reported | Negative (General Statement) | EXTOXNET |
| This compound oxon | All Assays | Not Available | Not Available | Not Available | No Data Available | N/A |
| Isocarbophos oxon | All Assays | Not Available | Not Available | Not Available | No Data Available | N/A |
Conclusion
The metabolism of this compound involves bioactivation by cytochrome P450 enzymes to form more potent oxon metabolites. While comprehensive public data on the genotoxicity of this compound and its metabolites is limited, the standard testing battery for such compounds includes the Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus test. The general protocols for these assays, as outlined in this guide, provide the established framework for evaluating the potential of this compound and its metabolites to induce genetic damage. For a definitive assessment, access to the original, unpublished regulatory study reports would be necessary. Researchers investigating related organophosphate compounds should consider this complete battery of tests to ensure a thorough evaluation of genotoxic potential.
References
Methodological & Application
Application Note: Enantioselective Separation of Isofenphos-methyl using Chiral HPLC
Introduction
Isofenphos-methyl (B51689) is a chiral organophosphorus pesticide widely used in agriculture. As enantiomers of chiral pesticides often exhibit different biological activities and degradation rates, developing reliable methods for their enantioselective separation is crucial for environmental monitoring, food safety assessment, and toxicological studies.[1][2][3] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of this compound enantiomers.
Instrumentation and Columns
Successful enantioseparation of this compound has been achieved using polysaccharide-based chiral stationary phases (CSPs). Specifically, cellulose-tris-(4-methylbenzoate) and amylose-based columns have demonstrated effective chiral recognition.[4][5]
Key Chromatographic Columns:
A standard HPLC system equipped with a UV detector is suitable for this application.[4] Alternatively, Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) can be employed for enhanced sensitivity and speed.[6]
Data Presentation
The following tables summarize the quantitative data for the enantioselective determination of this compound from various studies.
Table 1: HPLC Method Parameters and Performance
| Parameter | Method 1 |
| Chiral Stationary Phase | Lux Cellulose-3 |
| Mobile Phase | Not specified in abstract |
| Detection | UV[4] |
| Linearity Range | 0.25 to 20 mg L⁻¹[4] |
| Correlation Coefficient (r²) | ≥0.9992[4] |
| Limit of Detection (LOD) | 0.008 to 0.011 mg kg⁻¹ (in various matrices)[4] |
| Limit of Quantification (LOQ) | 0.027 to 0.037 mg kg⁻¹ (in various matrices)[4] |
| Recoveries | 83.2 to 110.9%[4] |
| Intra-day RSD | 3.2 to 10.8%[4] |
| Inter-day RSD | 3.6 to 10%[4] |
Table 2: SFC-MS/MS Method Parameters and Performance
| Parameter | Method 2 |
| Chiral Stationary Phase | Chiralpak IA-3[6] |
| Mobile Phase | CO₂/isopropanol (90:10, v/v)[6] |
| Flow Rate | 2.2 mL/min[6] |
| Column Temperature | 30 °C[6] |
| Detection | MS/MS[6] |
| Limit of Detection (LOD) | 0.02 to 0.15 µg/kg (in various matrices)[6] |
| Limit of Quantification (LOQ) | ≤0.50 µg/kg[6] |
| Recoveries | 75.7% to 111.4%[6] |
| Relative Standard Deviations | < 11.3%[6] |
Experimental Protocols
This section provides a detailed protocol for the enantioselective separation of this compound based on a validated HPLC-UV method.[4]
1. Materials and Reagents
-
This compound standard (racemic)
-
HPLC grade solvents (e.g., methanol, acetonitrile, water)
-
Solid Phase Extraction (SPE) cartridges (e.g., Alumina-A, Florisil) for sample cleanup[4]
2. Standard Solution Preparation
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to prepare working standards for calibration curves in the range of 0.25 to 20 mg L⁻¹.[4]
3. Sample Preparation (for Vegetables, Fruits, and Soil)
-
Homogenize the sample.
-
Extract this compound from the matrix using an appropriate solvent and extraction technique (e.g., QuEChERS).[6]
-
Perform a cleanup step using Alumina-A and Florisil solid-phase extraction (SPE) columns to remove interfering matrix components.[4]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
4. Chiral HPLC Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Lux Cellulose-3.[4]
-
Mobile Phase: The optimal mobile phase composition should be determined by investigating different ratios of solvents (e.g., methanol/water or acetonitrile/water).
-
Flow Rate: Investigate the effect of different flow rates on the separation.
-
Column Temperature: Optimize the column temperature to achieve the best resolution.
-
Detection: Set the UV detector to an appropriate wavelength for this compound.
-
Injection: Inject the prepared standards and samples.
5. Data Analysis
-
Identify the peaks for the (S)-(+)-isofenphos-methyl and (R)-(-)-isofenphos-methyl enantiomers. The elution order is typically (S)-(+) first, followed by (R)-(-).[4]
-
Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.
-
Quantify the amount of each enantiomer in the samples using the calibration curve.
Visualizations
Diagram 1: Experimental Workflow for Chiral HPLC Separation
Caption: Workflow of enantioselective analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective determination of the chiral pesticide this compound in vegetables, fruits, and soil and its enantioselective degradation in pak choi using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRE-CONCENTRATION OF CHIRAL PESTICIDES, CHIRAL SEPARATION TECHNIQUES [ebrary.net]
- 6. Enantioseparation and determination of this compound enantiomers in wheat, corn, peanut and soil with Supercritical fluid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric separation of six chiral pesticides that contain chiral sulfur/phosphorus atoms by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chiral hplc method: Topics by Science.gov [science.gov]
Application Note: Analysis of Isofenphos-methyl Residue in Soil by GC-MS/MS
Introduction
Isofenphos-methyl (B51689) is an organophosphate insecticide used to control a variety of soil-dwelling and foliar insects. Due to its potential persistence and toxicity, monitoring its residue levels in soil is crucial for environmental assessment and food safety.[1] Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers high sensitivity and selectivity, making it an ideal technique for the trace-level quantification of pesticide residues in complex matrices like soil.[2][3] This application note details a robust and validated method for the determination of this compound in soil using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by GC-MS/MS analysis.
Principle
The method involves the extraction of this compound from soil samples using acetonitrile (B52724), followed by a partitioning step with salting-out agents (magnesium sulfate (B86663) and sodium chloride). The extract then undergoes dispersive solid-phase extraction (d-SPE) for cleanup to remove matrix interferences. The final extract is analyzed by GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantitative analysis.[4][5]
Experimental Workflow & Protocols
The overall experimental workflow for the analysis of this compound in soil is depicted below.
Detailed Experimental Protocols
1. Sample Preparation
-
Homogenization : Air-dry soil samples at room temperature. Pulverize the dried soil using a mortar and pestle.[6]
-
Sieving : Pass the pulverized soil through a 2 mm sieve to remove larger particles and ensure homogeneity.[6]
-
Storage : Store the sieved soil in a labeled, airtight container at 4°C until extraction.
2. QuEChERS Extraction
-
Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the tube for 1 minute to ensure the solvent thoroughly wets the soil.
-
Add the QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).[6]
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge the sample at ≥4000 rpm for 5 minutes.[3]
3. Dispersive SPE (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer (supernatant) into a 2 mL microcentrifuge tube.
-
Add d-SPE cleanup sorbents, typically containing 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.[6]
-
Vortex the tube for 30 seconds to disperse the sorbents.
-
Centrifuge at ≥10,000 rpm for 2 minutes.[6]
-
The resulting supernatant is ready for GC-MS/MS analysis. Transfer the cleaned extract into a 2 mL autosampler vial.
4. GC-MS/MS Analysis
The analysis is performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent[7] |
| Mass Spectrometer | Agilent 7010 Triple Quadrupole MS or equivalent[8] |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Pulsed Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial 80°C, hold for 1 min; ramp at 20°C/min to 170°C; ramp at 20°C/min to 300°C, hold for 5 min.[8] |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 199 | 167 | 10 | 121 | 10 |
| Note: The retention time for this compound under these conditions is approximately 6.7 minutes.[8] Collision energies should be optimized for the specific instrument used. |
Method Validation and Performance
The analytical method was validated according to established guidelines for pesticide residue analysis.[2][9] The performance was evaluated for linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
Table 1: Method Validation and Performance Data
| Parameter | Result |
| Linearity Range | 0.005 - 0.5 mg/kg |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.01 mg/kg[2] |
| Accuracy (Recovery at 0.01, 0.05, 0.1 mg/kg) | 85% - 110% |
| Precision (RSDr at 0.01, 0.05, 0.1 mg/kg) | < 15% |
| RSDr: Relative Standard Deviation for repeatability |
The validation results demonstrate that the method is accurate, precise, and sensitive for the determination of this compound in soil. The average recoveries and reproducibility are well within the acceptable range of 70-120% and <20% RSD, respectively, as stipulated by common validation guidelines.[2][10]
Conclusion
This application note presents a reliable and validated GC-MS/MS method for the quantitative analysis of this compound residues in soil. The use of a QuEChERS-based sample preparation protocol provides efficient extraction and cleanup, while the high selectivity of tandem mass spectrometry ensures accurate quantification at low levels. This method is suitable for routine monitoring and environmental risk assessment of soil contaminated with this compound.
References
- 1. Enantioselective analysis and degradation of this compound in vegetables by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aensiweb.com [aensiweb.com]
- 3. hpst.cz [hpst.cz]
- 4. Development and validation of MRM analysis of pesticide metabolites for the environmental safety assessment of biobeds disposal - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. shimadzu.com [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Isofenphos-methyl in Vegetable Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed methodology for the quantification of isofenphos-methyl (B51689) in various vegetable matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a robust sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by a highly selective and sensitive LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is suitable for routine monitoring of this compound residues in food safety and quality control laboratories.
Introduction
This compound is an organophosphate insecticide used to control a variety of insect pests on a range of crops. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food commodities. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of its residues in vegetable samples. LC-MS/MS has become the technique of choice for this purpose due to its high selectivity, sensitivity, and ability to handle complex matrices. This application note details a validated method for the determination of this compound in vegetables.
Experimental Protocols
Sample Preparation (QuEChERS Method)
This protocol is a general guideline and may require optimization for specific vegetable matrices.
Reagents and Materials:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate (B86180) sesquihydrate
-
Trisodium citrate dihydrate
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB) sorbent (optional, for pigmented vegetables)
-
Centrifuge tubes (50 mL and 15 mL)
-
Syringe filters (0.22 µm)
Procedure:
-
Homogenization: Weigh 10-15 g of a representative portion of the homogenized vegetable sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10-15 mL of acetonitrile to the centrifuge tube.
-
For samples with low water content, add an appropriate amount of water to ensure a total of ~10 mL of water is present.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, sodium citrate, and sodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6-8 mL) to a 15 mL centrifuge tube containing MgSO₄ and PSA. For vegetables with high pigment content like spinach or peppers, GCB may be included.
-
Vortex for 1 minute.
-
-
Final Centrifugation and Filtration:
-
Centrifuge the dSPE tube at ≥3000 x g for 5 minutes.
-
Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 332.1[1] |
| Product Ions (m/z) (Collision Energy) | 231.1 (Quantifier, CE ~16 V), 120.9 (Qualifier, CE ~44 V)[1] |
| Dwell Time | Optimized for the number of co-eluting compounds, typically 50-200 ms |
| Ion Source Temperature | 550 °C[2] |
| Ion Spray Voltage | +5500 V[2] |
Data Presentation
Quantitative Performance Data
The following table summarizes typical performance characteristics of the method for the analysis of this compound in vegetable matrices.
| Parameter | Typical Value |
| Linearity (r²) | > 0.995[3] |
| Limit of Quantification (LOQ) | 0.01 mg/kg[4] |
| Recovery (%) | 70-120% |
| Repeatability (RSDr %) | < 20% |
Note: These values are representative and may vary depending on the specific vegetable matrix and laboratory conditions.
Visualization
Caption: Experimental workflow for this compound analysis.
Caption: LC-MS/MS quantification pathway for this compound.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in a variety of vegetable samples. The use of the QuEChERS sample preparation protocol ensures high-throughput and effective cleanup, while the specificity of MRM detection minimizes matrix interference, allowing for accurate quantification at levels relevant to regulatory MRLs. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis.
References
Application Note: Modified QuEChERS Method for the Extraction of Isofenphos-methyl from Fatty Matrices
Introduction
Isofenphos-methyl (B51689) is an organophosphate insecticide used to control a range of soil and foliage insects. Due to its chemical properties, particularly its lipophilic nature, its extraction from complex, high-fat matrices such as edible oils, dairy products, and animal tissues presents a significant analytical challenge. The high lipid content in these samples can lead to matrix effects, interfere with chromatographic analysis, and result in inaccurate quantification. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a standard for pesticide residue analysis; however, the original method is not optimized for fatty matrices.[1][2] This application note details a modified QuEChERS protocol designed to effectively extract this compound from fatty matrices by incorporating specific cleanup strategies to remove lipids and other co-extractives, ensuring reliable and accurate analysis.
This compound is a nonpolar compound, with a computed XLogP3 value of 3.8, indicating its high affinity for fats.[3] This necessitates modifications to the standard QuEChERS procedure to minimize fat co-extraction and enhance cleanup efficiency. The protocol described herein utilizes a combination of dispersive solid-phase extraction (d-SPE) with specialized sorbents and an optional freeze-out step for lipid precipitation.
Quantitative Data Summary
The following tables summarize typical performance data for the QuEChERS method in the analysis of organophosphate pesticides in various fatty matrices. While specific data for this compound in fatty matrices is limited in published literature, the data for other organophosphates with similar chemical properties serve as a strong indicator of the expected performance of this method.
Table 1: Typical Recovery and Precision Data for Organophosphate Pesticides in Fatty Matrices using Modified QuEChERS
| Matrix | Fortification Level (ng/g) | Typical Recovery (%) | Typical Relative Standard Deviation (RSD, %) | Reference |
| Edible Oils | 10 - 50 | 70 - 120 | < 20 | [4][5] |
| Edible Oils | 50 | 70 - 120 (for 55% of compounds) | < 5 | [4] |
| Animal Tissue (Tilapia) | 5 - 20 | 70 - 140 (for 82% of GC analytes) | ≤ 20 | [6] |
| Dry Pet Feed (High Fat) | 10 - 100 | 70 - 120 (for 91.9% of analytes) | ≤ 20 | [7] |
Table 2: Typical Linearity and Limits of Quantification (LOQs) for Organophosphate Pesticides in Fatty Matrices
| Matrix | Linearity (r²) | Typical LOQ (µg/kg) | Reference |
| Edible Oils | > 0.99 | 10 | [4] |
| Edible Oils | > 0.98 | 3.0 - 9.2 | [5] |
| Edible Oils | - | 5 - 50 | [8] |
| Animal Tissue (Tilapia) | - | 5 - 20 (ng/g) | [6] |
| Dry Pet Feed (High Fat) | ≥ 0.99 | < 10 | [7] |
Table 3: Reported Recovery Data for this compound in Non-Fatty/Less Complex Matrices using QuEChERS
| Matrix | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Rice | 100 | 107 | 6 | [9] |
| Grape | 100 | 105 | 6 | [9] |
| Tea | 100 | 90 | 8 | [9] |
Experimental Protocols
This section provides a detailed methodology for the extraction and cleanup of this compound from fatty matrices using a modified QuEChERS protocol.
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), HPLC grade.
-
Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, C18 sorbent (octadecylsilane). Z-Sep or EMR-Lipid sorbents are also highly recommended for fatty matrices.[1][8]
-
Standards: Certified reference standard of this compound.
-
Equipment: 50 mL polypropylene (B1209903) centrifuge tubes, 15 mL and 2 mL d-SPE centrifuge tubes, vortex mixer, high-speed centrifuge (capable of ≥3000 rcf), freezer (-20°C).
Sample Preparation
-
Solid and Semi-Solid Samples (e.g., animal tissue, high-fat foods): Homogenize the sample to ensure uniformity. For dry samples, it may be necessary to add a specific amount of water to facilitate extraction.
-
Liquid Samples (e.g., edible oils, milk): Ensure the sample is well-mixed before subsampling.
Extraction Procedure (Modified QuEChERS)
-
Weigh 2-5 g of the homogenized fatty sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile. For very high-fat matrices like oils, water may be added to improve partitioning. For example, for 3 g of olive oil, 7 mL of water and 10 mL of acetonitrile can be used.[1]
-
Vortex or shake vigorously for 1 minute to ensure thorough mixing.
-
Add the appropriate QuEChERS extraction salts. A common combination is 4 g MgSO₄ and 1 g NaCl.[1]
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates and to ensure proper partitioning.
-
Centrifuge at ≥3000 rcf for 5 minutes. Three layers should be visible: a top acetonitrile layer containing the pesticides, a middle layer of the fatty matrix, and a bottom layer of water and salts.
(Optional) Freeze-Out Step for High-Fat Matrices
-
Carefully transfer the upper acetonitrile layer to a clean centrifuge tube.
-
Place the tube in a freezer at -20°C for at least 1-2 hours to precipitate the lipids.[10]
-
Centrifuge at a low temperature (e.g., 4°C) at ≥3000 rcf for 5 minutes.
-
Immediately decant the supernatant into a clean tube for the cleanup step. This step is crucial for minimizing the amount of fat carried over to the d-SPE stage.
Dispersive SPE (d-SPE) Cleanup
-
Transfer a 1-6 mL aliquot of the acetonitrile extract (supernatant) to a 2 mL or 15 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents designed for fatty matrices. A recommended combination per mL of extract is 150 mg MgSO₄ (to remove residual water), 50 mg PSA (to remove fatty acids and sugars), and 50-150 mg C18 (to remove nonpolar interferences like lipids).[11]
-
For highly fatty matrices, specialized sorbents like Z-Sep or EMR-Lipid can be used in place of or in addition to C18 for more effective lipid removal.[4][8]
-
Vortex the d-SPE tube for 30-60 seconds to ensure thorough mixing of the extract with the sorbents.
-
Centrifuge at high speed (e.g., ≥8000 rpm) for 2 minutes to pellet the sorbents.
-
The resulting supernatant is the cleaned extract, ready for analysis.
Final Analysis
The cleaned extract can be analyzed by gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the complexity of the matrix, even after cleanup, the use of matrix-matched calibration standards is highly recommended for accurate quantification.
Visualizations
Experimental Workflow Diagram
Caption: Modified QuEChERS workflow for fatty matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C14H22NO4PS | CID 127394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Determination of 229 pesticides residue in edible oil samples using conventional quechers method and solid phase microextraction based on monolithic molecularly imprinted polymer fiber and analysis with GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of the QuEChERSER mega-method for the analysis of pesticides, veterinary drugs, and environmental contaminants in tilapia (Oreochromis Niloticus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.unibo.it [cris.unibo.it]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. labsertchemical.com [labsertchemical.com]
Application Note: High-Recovery Solid-Phase Extraction Protocol for Isofenphos-methyl in Environmental Water Samples
Introduction
Isofenphos-methyl (B51689) is an organophosphate insecticide used in agriculture that can find its way into surface and groundwater, posing potential environmental and health risks. Accurate monitoring of its concentration in aqueous matrices is crucial for environmental protection and regulatory compliance. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and improved extract purity.[1] The principle of SPE involves the partitioning of the analyte between a solid sorbent and the liquid sample, allowing for the concentration of the target compound and removal of interfering substances.[1]
This application note provides a detailed protocol for the extraction and concentration of this compound from water samples using C18 solid-phase extraction cartridges. The C18 sorbent, a non-polar silica-based bonded phase, is highly effective for retaining hydrophobic compounds like this compound from polar matrices such as water.[2][3] The subsequent analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
Experimental Protocol
This protocol outlines the manual solid-phase extraction procedure for a 500 mL water sample. All steps should be performed in a fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents:
-
SPE Cartridges: C18 cartridges (500 mg sorbent mass, 6 mL volume)
-
Solvents (HPLC or pesticide residue grade):
-
Methanol
-
Dichloromethane
-
Ethyl Acetate (B1210297)
-
Acetonitrile
-
Reagent Water (Milli-Q or equivalent)
-
-
Sample Collection Bottles: 1 L amber glass bottles with PTFE-lined caps
-
Vacuum Manifold: Capable of processing multiple SPE cartridges simultaneously
-
Collection Vessels: 15 mL glass conical tubes
-
Nitrogen Evaporation System
-
Glassware: Volumetric flasks, pipettes
-
pH indicator strips or pH meter
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
Sample Pre-treatment:
-
Collect water samples in 1 L amber glass bottles and store at 4°C until extraction.
-
Allow the sample to equilibrate to room temperature before processing.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter to prevent clogging of the SPE cartridge.[4]
-
For optimal retention of organophosphorus pesticides, adjust the sample pH to a neutral or slightly acidic range (pH 6-7) using diluted HCl or NaOH if necessary.
Solid-Phase Extraction Procedure:
The SPE procedure consists of four main steps: conditioning, loading, washing, and elution. A consistent and slow flow rate is critical for reproducible results.[6]
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 5 mL of ethyl acetate through each cartridge, followed by 5 mL of dichloromethane.
-
Wash the cartridge with 10 mL of methanol.[7] Do not allow the sorbent to go dry after this step.
-
Equilibrate the cartridge by passing 10 mL of reagent water. Ensure a small layer of water remains on top of the sorbent bed.
-
-
Sample Loading:
-
Load the 500 mL water sample onto the conditioned cartridge.
-
Maintain a steady flow rate of approximately 5-10 mL/min.[8] A flow rate that is too fast may result in poor analyte retention.
-
-
Washing (Interference Removal):
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining polar impurities.
-
Dry the cartridge thoroughly by applying a high vacuum for 10-15 minutes to remove all residual water. This step is crucial for efficient elution.[7]
-
-
Elution:
-
Place a clean collection tube inside the vacuum manifold for each cartridge.
-
Elute the retained this compound from the cartridge by passing 10 mL of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane.
-
Allow the solvent to soak the sorbent for approximately 1 minute before drawing it through slowly to ensure complete elution.
-
Post-Elution Processing:
-
Concentration:
-
Evaporate the collected eluate to near dryness (approximately 0.5 mL) under a gentle stream of nitrogen at 35-40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 1 mL of a suitable solvent for the analytical instrument (e.g., hexane (B92381) or iso-octane for GC-MS analysis).
-
-
Analysis:
-
Transfer the final extract to an autosampler vial for instrumental analysis.
-
Data Presentation
The following table summarizes the quantitative parameters of the described SPE protocol for this compound. The recovery and precision data are based on typical performance for organophosphorus pesticides using C18 sorbents.
| Parameter | Value | Unit | Notes |
| Sample Volume | 500 | mL | Larger volumes can be used for lower detection limits. |
| SPE Sorbent | C18 | - | 500 mg sorbent mass in a 6 mL cartridge. |
| Conditioning Solvent 1 | 5 | mL | Ethyl Acetate |
| Conditioning Solvent 2 | 5 | mL | Dichloromethane |
| Conditioning Solvent 3 | 10 | mL | Methanol |
| Equilibration Solvent | 10 | mL | Reagent Water |
| Sample Loading Flow Rate | 5-10 | mL/min | Critical for analyte retention. |
| Washing Solvent | 5 | mL | Reagent Water |
| Drying Time | 10-15 | min | Under high vacuum. |
| Elution Solvent | 10 | mL | Ethyl Acetate / Dichloromethane (1:1, v/v) |
| Final Extract Volume | 1 | mL | After evaporation and reconstitution. |
| Mean Recovery | 85 - 105 | % | Typical range for organophosphorus pesticides.[2] |
| Relative Standard Deviation (RSD) | < 15 | % | Indicates good method precision.[7] |
Visualization
The following diagrams illustrate the experimental workflow and the logical relationships within the SPE protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simple analytical methodology based on solid phase extraction for monitoring pesticide residues in natural waters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cipac.org [cipac.org]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. Solid phase extraction of pesticides from environmental waters using an MSU-1 mesoporous material and determination by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Isofenphos-methyl using Supercritical Fluid Chromatography (SFC)
Abstract
This application note details a rapid and efficient method for the enantioselective separation of the chiral pesticide Isofenphos-methyl (B51689) using Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS). A baseline separation of the enantiomers was achieved in under 3.5 minutes on a Chiralpak IA-3 column. This environmentally friendly method, utilizing supercritical CO2 as the primary mobile phase, offers a significant advantage over traditional normal-phase HPLC by reducing organic solvent consumption and analysis time.[1][2][3] The protocol described herein is suitable for the quantitative analysis of this compound enantiomers in various matrices, demonstrating high sensitivity and reproducibility.
Introduction
This compound is a widely used organophosphorus insecticide that contains a chiral center, existing as two enantiomers.[4] As with many chiral pesticides, the enantiomers of this compound can exhibit different biological activities and degradation rates in the environment.[4][5] Therefore, the ability to separate and quantify individual enantiomers is crucial for accurate risk assessment and to ensure the effective and safe use of this agrochemical.[2]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over conventional High-Performance Liquid Chromatography (HPLC).[2][3] By using supercritical carbon dioxide as the main component of the mobile phase, SFC significantly reduces the consumption of toxic organic solvents, aligning with the principles of green chemistry.[6] The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency.[3] This application note presents a validated SFC-MS/MS method for the chiral separation of this compound.
Experimental Protocols
Instrumentation and Materials
-
Chromatography System: A supercritical fluid chromatography system equipped with a tandem mass spectrometer (SFC-MS/MS) is recommended for high selectivity and sensitivity.[1]
-
Chiral Column: Chiralpak IA-3, 3 µm particle size.
-
Reagents and Solvents:
-
Supercritical fluid grade carbon dioxide (CO2)
-
HPLC grade isopropanol (B130326)
-
HPLC grade methanol (B129727)
-
Formic acid (≥98%)
-
This compound analytical standard (racemic mixture)
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of racemic this compound standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with methanol to the desired concentration range (e.g., 0.25 to 20 mg/L).[5]
-
Sample Preparation (QuEChERS Method): For the analysis of this compound enantiomers in food and environmental matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for sample extraction and cleanup.[1]
-
SFC-MS/MS Method
The following table summarizes the optimized chromatographic and mass spectrometric conditions for the chiral separation of this compound.
Table 1: SFC-MS/MS Method Parameters
| Parameter | Condition |
| Chromatographic Conditions | |
| Chiral Stationary Phase | Chiralpak IA-3 |
| Mobile Phase | CO2/Isopropanol (90:10, v/v) |
| Flow Rate | 2.2 mL/min |
| Column Temperature | 30 °C |
| Back Pressure | 2200 psi |
| Injection Volume | 5 µL |
| Mass Spectrometry Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Post-column Compensation | 0.1% Formic Acid in Methanol |
| Compensation Flow Rate | 0.1 mL/min |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Experimental workflow for the chiral separation and analysis of this compound.
Data Presentation
A successful separation of this compound enantiomers should yield two distinct peaks within a short analysis time. The following table summarizes the expected quantitative performance of the method based on published data.[1]
Table 2: Method Validation Data Summary
| Parameter | Result |
| Analysis Time | < 3.50 min |
| Mean Recoveries | 75.7% to 111.4% |
| Relative Standard Deviations (RSDs) | < 11.3% |
| Limits of Detection (LODs) | 0.02 µg/kg to 0.15 µg/kg |
| Limits of Quantification (LOQs) | ≤ 0.50 µg/kg |
Note: The elution order of the enantiomers, (S)-(+)-isofenphos-methyl and (R)-(-)-isofenphos-methyl, should be determined experimentally.[5]
Discussion
The presented SFC-MS/MS method provides a rapid, sensitive, and environmentally conscious approach for the chiral separation of this compound. The use of a polysaccharide-based chiral stationary phase, Chiralpak IA-3, is effective in resolving the enantiomers.[1] The mobile phase composition of supercritical CO2 and isopropanol offers a good balance of elution strength and selectivity. The addition of a post-column compensation solvent with formic acid enhances the ionization efficiency for mass spectrometric detection.[1]
The QuEChERS method for sample preparation is a well-established and efficient technique for pesticide residue analysis in various matrices, ensuring good recoveries and minimal matrix effects.[1] The validation data indicates that the method is robust and suitable for routine analysis in food safety and environmental monitoring laboratories.
Conclusion
This application note has detailed a complete protocol for the chiral separation of this compound using Supercritical Fluid Chromatography. The method is fast, reliable, and "green," making it an excellent alternative to traditional HPLC methods. The provided workflow and method parameters can be readily implemented by researchers and scientists in the fields of analytical chemistry, environmental science, and drug development.
References
- 1. Enantioseparation and determination of this compound enantiomers in wheat, corn, peanut and soil with Supercritical fluid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. A potential biomarker of this compound in humans: A chiral view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective determination of the chiral pesticide this compound in vegetables, fruits, and soil and its enantioselective degradation in pak choi using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selvita.com [selvita.com]
Development of an analytical method for Isofenphos-methyl metabolites
Application Note: Isofenphos-methyl (B51689) Metabolite Analysis
Development of a Sensitive LC-MS/MS Method for the Quantification of this compound and its Key Metabolites in Environmental Samples
Abstract
This compound is an organothiophosphate insecticide used to control a variety of soil-dwelling insects.[1] Due to its potential toxicity and the toxicity of its metabolic products, sensitive and reliable analytical methods are required for monitoring its presence in the environment and ensuring food safety.[2][3] This application note details a robust method for the simultaneous extraction and quantification of this compound (IFP) and its primary metabolites, this compound oxon (IFPO) and Isocarbophos oxon (ICPO), from soil samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described protocol, utilizing a modified QuEChERS extraction, provides high recovery and sensitivity, making it suitable for researchers, environmental scientists, and regulatory bodies.
Introduction
This compound (IFP) is a chiral organophosphorus pesticide effective against subterranean insects and nematodes.[3] In biological systems and the environment, the parent compound undergoes metabolic transformation, primarily through oxidative desulfuration, to form its more toxic oxon analog, this compound oxon (IFPO).[3][4] Another significant metabolite, Isocarbophos oxon (ICPO), has also been identified as a crucial compound in toxicological studies, accumulating in the liver and serving as a potential biomarker for exposure.[3][4] The development of analytical methods capable of detecting both the parent compound and its key metabolites is essential for comprehensive risk assessment and environmental monitoring.[2][5]
This document provides a detailed protocol for a high-sensitivity LC-MS/MS method for the simultaneous determination of IFP, IFPO, and ICPO. The method employs a widely adopted and efficient sample preparation technique, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analysis on a triple quadrupole mass spectrometer.[6][7]
Metabolic Pathway of this compound
The primary metabolic transformation of this compound involves the oxidation of the phosphorothioate (B77711) group (P=S) to a phosphate (B84403) group (P=O), resulting in the formation of this compound oxon. This conversion is a critical activation step that often increases the toxicity of the compound by enhancing its ability to inhibit acetylcholinesterase.
Caption: Metabolic conversion of this compound.
Experimental Protocols
Reagents and Materials
-
Standards: Analytical standards of this compound (IFP), this compound oxon (IFPO), and Isocarbophos oxon (ICPO) with purity >98%.
-
Solvents: HPLC-grade or LC-MS grade acetonitrile (B52724), methanol, and water.
-
Reagents: Formic acid (≥98%), ammonium (B1175870) acetate, anhydrous magnesium sulfate (B86663) (MgSO₄), and sodium chloride (NaCl).
-
Extraction Kits: QuEChERS extraction salt packets (e.g., 4 g MgSO₄, 1 g NaCl).[7]
-
SPE: Dispersive solid-phase extraction (d-SPE) tubes containing MgSO₄ and Primary Secondary Amine (PSA) sorbent.
-
Filters: 0.22 µm syringe filters (e.g., PTFE or nylon).
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each analytical standard in 10 mL of acetonitrile to prepare individual stock solutions. Store at -20°C.[8]
-
Intermediate Composite Solution (10 µg/mL): Combine appropriate volumes of the individual stock solutions and dilute with acetonitrile.
-
Working Standard Solutions (0.1-200 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate composite solution with a 1:1 mixture of acetonitrile and water.[9]
Sample Preparation (Soil)
This protocol is adapted from established QuEChERS and ultrasonic extraction methods for pesticides in soil.[7]
-
Homogenization: Air-dry soil samples at room temperature, then pulverize and pass through a 2 mm sieve to ensure homogeneity.[7]
-
Extraction:
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) into a 2 mL d-SPE microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds to facilitate the removal of matrix components.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
-
Final Preparation:
-
Collect the cleaned supernatant.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Caption: Workflow for soil sample preparation and analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific instrument used.
-
LC System: Agilent 1290 Infinity II or equivalent.[6]
-
MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent.[6]
-
Column: C18 reverse-phase column (e.g., Shim-pack Velox C18, 100 mm x 2.1 mm, 2.7 µm).[10]
-
Column Temperature: 40°C.[10]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-12 min: 5% to 95% B
-
12-15 min: 95% B
-
15.1-17 min: 5% B (re-equilibration)
-
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Quantitative performance of the method should be evaluated by assessing linearity, limit of quantification (LOQ), recovery, and precision. The following tables summarize the expected MRM transitions and performance metrics based on literature data.[6][10]
Table 1: Optimized MRM Transitions for Target Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 332.1 | 231.1 | 16 |
| 120.9 | 44 | ||
| This compound oxon | 316.1 | 215.1 | Optimize |
| 137.0 | Optimize | ||
| Isocarbophos oxon | 324.0 | 115.1 | Optimize |
| 217.0 | Optimize |
Note: Transitions for metabolites are predicted based on common fragmentation patterns and should be empirically optimized.
Table 2: Method Performance Characteristics
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| This compound | 1 - 100 | > 0.999 | 1 - 10 | 94 - 107[10] | < 10 |
| Metabolites | 1 - 100 | > 0.995 | 1 - 10 | 85 - 115 | < 15 |
Note: Performance data is representative and may vary based on matrix and instrumentation. LOQ in soil is typically higher than in cleaner matrices.
Conclusion
The described LC-MS/MS method provides a sensitive, robust, and reliable tool for the simultaneous quantification of this compound and its key metabolites, IFPO and ICPO. The protocol employs a straightforward and effective QuEChERS-based sample preparation technique suitable for complex soil matrices. This application note serves as a comprehensive guide for researchers and analytical laboratories involved in pesticide residue analysis, environmental monitoring, and food safety assessment. The method's high throughput and accuracy make it well-suited for routine analysis in a regulatory or research setting.
References
- 1. Isofenphos | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantioselective analysis and degradation of this compound in vegetables by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective disposition and metabolic products of this compound in rats and the hepatotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. mdpi.com [mdpi.com]
- 10. lcms.cz [lcms.cz]
Application Notes and Protocols: In Vitro Acetylcholinesterase Inhibition Assay for Isofenphos-methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofenphos-methyl is an organophosphate insecticide that functions through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), a process essential for terminating nerve impulses. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity. It is important to note that this compound itself is a weak inhibitor of AChE and requires metabolic activation to its active metabolite, isocarbophos (B1203156) oxon (ICPO), to exert its potent inhibitory effect.
This document provides a comprehensive guide to performing an in vitro acetylcholinesterase inhibition assay for this compound, focusing on the widely accepted Ellman's method. This colorimetric assay offers a reliable and high-throughput-compatible means to assess the inhibitory potential of this compound and its metabolites.
Principle of the Assay
The in vitro acetylcholinesterase inhibition assay is based on the spectrophotometric method developed by Ellman. The principle of the assay involves a two-step reaction:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetic acid.
-
Colorimetric Reaction: The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.
The rate of TNB formation is directly proportional to the AChE activity and can be quantified by measuring the increase in absorbance at 412 nm. In the presence of an inhibitor like isocarbophos oxon, the rate of this reaction is reduced.
Data Presentation
| Compound | Enzyme Source | IC50 Value (nM) |
| Paraoxon | Human Recombinant AChE | ~3 |
| Chlorpyrifos-oxon | Rat Brain AChE | ~10 |
| Diazoxon | Electric Eel AChE | ~5.1 x 10^4 |
| Isocarbophos oxon | Data Not Available | N/A |
Note: The IC50 values can vary depending on the enzyme source, purity, and specific assay conditions.
Experimental Protocols
This section details the methodology for conducting the in vitro acetylcholinesterase inhibition assay in a 96-well microplate format.
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound (and/or its active metabolite, isocarbophos oxon, if available)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 412 nm
-
Multichannel pipette
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring the pH until a pH of 8.0 is reached.
-
AChE Solution (e.g., 0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to ensure a linear reaction rate over the measurement period. Dilute the stock solution to the working concentration with phosphate buffer immediately before use and keep on ice.
-
ATCI Solution (14 mM): Dissolve an appropriate amount of acetylthiocholine iodide in deionized water to make a 14 mM solution. Prepare this solution fresh daily.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in 0.1 M phosphate buffer (pH 7.0-8.0) to make a 10 mM solution. Protect this solution from light.
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound (or isocarbophos oxon) in DMSO. From this stock, prepare a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay wells should not exceed 1% to avoid solvent effects on enzyme activity.
Assay Procedure
-
Plate Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: 180 µL of phosphate buffer + 10 µL of DTNB solution + 10 µL of deionized water.
-
Control (100% Activity): 150 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of DTNB solution + 10 µL of DMSO (or buffer matching the test compound solvent).
-
Test Sample: 150 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of DTNB solution + 10 µL of this compound dilution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes).
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Correct for Blank: Subtract the rate of the blank from the rates of the control and test samples to correct for non-enzymatic hydrolysis of the substrate.
-
Calculate Percentage of Inhibition: The percentage of AChE inhibition for each concentration of the test compound is calculated using the following formula:
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined from the resulting dose-response curve using non-linear regression analysis.
Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: Mechanism of acetylcholinesterase inhibition by the active metabolite of this compound.
Experimental Workflow
Application Notes and Protocols for Determining the Dissipation Kinetics of Isofenphos-methyl in Soil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the dissipation kinetics of the organophosphorus insecticide Isofenphos-methyl (B51689) in soil. The following sections detail the experimental procedure, data analysis, and visualization of the workflow.
Introduction
This compound is a broad-spectrum insecticide used to control soil-dwelling pests. Understanding its persistence and degradation rate in soil is crucial for assessing its environmental impact and ensuring food safety. The dissipation of a pesticide in soil is a complex process influenced by various factors, including soil type, pH, temperature, moisture content, and microbial activity. This protocol outlines a laboratory-based study to determine the dissipation kinetics of this compound under controlled conditions. The primary degradation products of this compound are isofenphos (B1672234) oxon and isopropyl salicylate (B1505791), which should also be monitored during the study. In soils with a history of this compound application, enhanced microbial degradation has been observed, leading to a more rapid breakdown of the compound.
Data Presentation
The following table summarizes the dissipation half-life (DT₅₀) of this compound under various soil conditions. This data is essential for predicting its environmental persistence.
| Soil Type | pH | Temperature (°C) | Moisture Content (%) | Half-life (DT₅₀) in Days | Reference |
| Silt Loam | 6.0 | 25 | 25 | 59 | [1] |
| Sandy Loam | 7.0 | 25 | 25 | 127 | [1] |
| Loamy Sand | 6.0 | 25 | Not Specified | 12 | [1] |
| Silt Loam | 6.2 | Field Conditions | Not Specified | 31 | [1] |
| Silty Clay Loam | 6.1 | Field Conditions | Not Specified | 32 | [1] |
| Sandy Loam | 7.0 | Field Conditions | Not Specified | 22 | [1] |
| Not Specified | 6 | 15 | 22.5 | Slower Dissipation | |
| Not Specified | 8 | 15 | 22.5 | Faster Dissipation | |
| Not Specified | 7 | 25 | 22.5 | Slower Dissipation | |
| Not Specified | 6 & 8 | 25 | 22.5 | Faster Dissipation | |
| Not Specified | 7 | 35 | 22.5 | Slower Dissipation | |
| Not Specified | 6 & 8 | 35 | 22.5 | Faster Dissipation |
Experimental Protocols
This section provides a detailed methodology for conducting a laboratory-based soil dissipation study of this compound, adhering to guidelines similar to those from the OECD (Organisation for Economic Co-operation and Development) and the EPA (Environmental Protection Agency).[2][3]
Materials and Reagents
-
Analytical standard of this compound (purity >98%)
-
Analytical standards of Isofenphos oxon and Isopropyl salicylate
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate (B86663) (analytical grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.45 µm)
-
Fresh soil samples (characterized for texture, pH, organic matter content, etc.)
Soil Preparation and Spiking
-
Soil Collection and Characterization: Collect fresh soil samples from a location with no recent history of pesticide application. Sieve the soil through a 2 mm mesh to remove large debris and homogenize. Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), pH, organic carbon content, and water holding capacity.
-
Soil Equilibration: Adjust the soil moisture to 40-60% of its maximum water holding capacity and pre-incubate it in the dark at the desired experimental temperature for 7-14 days to allow the microbial population to stabilize.
-
Preparation of Spiking Solution: Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., acetone). From this stock, prepare a working solution that, when added to the soil, will result in the desired application rate (e.g., 1-5 mg/kg).
-
Soil Spiking: Add the working solution to the pre-incubated soil and mix thoroughly to ensure a homogeneous distribution of the pesticide. A control set of soil samples should be treated with the solvent only.
Incubation and Sampling
-
Incubation: Place the treated soil samples (e.g., 100 g per replicate) into incubation vessels (e.g., glass jars). The vessels should allow for aeration while minimizing water loss. Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
-
Sampling: Collect soil subsamples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 21, 28, 42, and 56 days). The initial sample (day 0) should be taken shortly after spiking to determine the initial concentration. At each sampling point, collect triplicate samples for analysis. Store the collected samples at -20°C until extraction.
Extraction and Cleanup
-
Extraction: A common method for extracting organophosphorus pesticides from soil is Accelerated Solvent Extraction (ASE) or sonication-assisted solvent extraction.
-
Weigh a subsample of the soil (e.g., 10-20 g) into an extraction vessel.
-
Add a suitable extraction solvent mixture, such as acetonitrile/water or acetone/hexane.
-
Extract the sample using the chosen method (e.g., ASE with elevated temperature and pressure, or sonication for a specified duration).
-
-
Cleanup: The crude extract may contain co-extractives that can interfere with the analysis. A cleanup step using Solid Phase Extraction (SPE) is recommended.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the soil extract onto the cartridge.
-
Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elute the this compound and its metabolites with a less polar solvent (e.g., acetonitrile or ethyl acetate).
-
Concentrate the eluate to a small volume under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
-
Analytical Determination
-
Instrumentation: High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a suitable technique for the quantification of this compound and its primary degradation products.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 240-250 nm).
-
-
Quantification: Prepare a series of standard solutions of this compound, isofenphos oxon, and isopropyl salicylate of known concentrations. Generate a calibration curve by plotting the peak area against the concentration for each compound. Determine the concentration of the analytes in the soil samples by comparing their peak areas to the calibration curve.
Data Analysis
-
Dissipation Kinetics: The dissipation of this compound in soil often follows first-order kinetics. The concentration of the pesticide at a given time (Cₜ) can be described by the equation: Cₜ = C₀ * e^(-kt) where C₀ is the initial concentration, k is the dissipation rate constant, and t is time.
-
Half-Life Calculation (DT₅₀): The half-life (DT₅₀), the time required for 50% of the initial pesticide concentration to dissipate, can be calculated using the following equation: DT₅₀ = ln(2) / k
-
Kinetic Models: While the simple first-order model is often used, the dissipation of pesticides can sometimes be better described by more complex models, such as biphasic models (e.g., first-order double exponential decay or first-order two-compartment models), especially when the dissipation rate changes over time.[4] The choice of the most appropriate model should be based on the goodness of fit to the experimental data (e.g., by examining the coefficient of determination, R²).
Mandatory Visualization
The following diagrams illustrate the key processes involved in determining the dissipation kinetics of this compound in soil.
Caption: Experimental workflow for determining the dissipation kinetics of this compound in soil.
Caption: Simplified degradation pathway of this compound in soil.
References
Application Notes and Protocols for Isofenphos-methyl Analysis in Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isofenphos-methyl (B51689) is an organophosphate insecticide used to control a variety of insect pests. Its presence in complex matrices such as soil, water, vegetables, and edible oils requires sensitive and robust analytical methods for detection and quantification to ensure environmental and food safety. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in these matrices.
Analysis of this compound in Soil
This section details the application of a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and cleanup of this compound from soil samples, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Experimental Protocol
1.1. Sample Extraction and Partitioning:
-
Weigh 10 g of a representative soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Add the contents of a buffered extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
1.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE cleanup tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
Transfer the cleaned extract into an autosampler vial for GC-MS/MS analysis.
1.3. GC-MS/MS Analysis:
-
Instrument: Agilent 7980 GC with 7000B Quadrupole MS or equivalent.
-
Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 70°C for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 minutes.
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Quadrupole Temperature: 150°C.
-
MRM Transitions for this compound: 199.0 -> 121.0 (quantifier) and 199.0 -> 167.0 (qualifier).[1]
Data Presentation
Table 1: Recovery and Performance Data for this compound in Soil
| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) |
| 0.01 | 91 | 10 | 0.01 |
| 0.05 | 90 | 12 | - |
| 0.1 | 92 | 3 | - |
| Data sourced from a validation study of 203 pesticides in soil by GC-MS/MS.[2] |
Workflow Diagram
Caption: QuEChERS workflow for soil sample preparation.
Analysis of this compound in Edible Oils
This section describes a method for the extraction and cleanup of this compound from edible oil matrices, such as olive oil, followed by GC-MS/MS analysis.
Experimental Protocol
2.1. Sample Extraction and Cleanup:
-
Weigh 1.5 g of the oil sample into a 50 mL centrifuge tube.
-
Add 1.5 mL of n-hexane and shake for 20 seconds.
-
Add 6 mL of acetonitrile and shake vigorously for 10 minutes.
-
Centrifuge for 2 minutes at 1000 rpm.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of acetonitrile.
-
Load the acetonitrile extract (supernatant) onto the conditioned SPE cartridge.
-
Collect the eluate.
2.2. Final Extract Preparation for GC-MS/MS:
-
Transfer 1.5 mL of the eluate into a test tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 0.5 mL of cyclohexane.
-
Vortex to mix and filter into a GC vial.
2.3. GC-MS/MS Analysis:
-
Instrument: GC-MS/MS system.
-
MRM Transitions for this compound: 199 > 121 (quantifier) and 241 > 199 (qualifier).[3]
Data Presentation
Table 2: Performance Data for this compound in Olive Oil
| Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) |
| 0.05 | 95 | <15 | 0.05 |
| 0.50 | 98 | <15 | - |
| Data is indicative based on a multi-residue validation study in olive oil.[3] |
Workflow Diagram
Caption: LLE and SPE workflow for edible oil samples.
Analysis of this compound in Vegetables
This section outlines a general QuEChERS protocol applicable to the analysis of this compound in vegetable matrices.
Experimental Protocol
3.1. Sample Homogenization and Extraction:
-
Homogenize a representative sample of the vegetable.
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile. For samples with low water content, add an appropriate amount of water.
-
Add buffered QuEChERS extraction salts.
-
Shake vigorously for 1 minute and centrifuge for 5 minutes at ≥3000 rcf.
3.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA and, for pigmented vegetables, graphitized carbon black (GCB).
-
Vortex for 30 seconds and centrifuge for 2 minutes at ≥5000 rcf.
-
Filter the supernatant into an autosampler vial for analysis.
3.3. Instrumental Analysis:
-
Analysis is typically performed by GC-MS/MS or LC-MS/MS. For GC-MS/MS, the parameters would be similar to those described for soil analysis.
Data Presentation
Table 3: General Performance of QuEChERS for Organophosphorus Pesticides in Vegetables
| Matrix | Spiking Level (mg/kg) | General Recovery Range (%) | General RSD Range (%) |
| Cucumber | 0.1 - 1.0 | 83.1 - 123.5 | < 15 |
| Green Mustard | 0.1 - 1.0 | 83.1 - 123.5 | < 15 |
| Note: This data represents the general recovery for organophosphorus pesticides using a modified QuEChERS method.[2] Specific data for this compound may vary. |
Workflow Diagram
Caption: QuEChERS workflow for vegetable sample preparation.
Analysis of this compound in Water
This section provides a protocol for the solid-phase extraction (SPE) of this compound from water samples, followed by instrumental analysis.
Experimental Protocol
4.1. Sample Pre-treatment:
-
For samples containing suspended solids, centrifuge or filter the water sample.
-
Adjust the pH of a 500 mL water sample to ~3 with an appropriate acid (e.g., hydrochloric acid).
4.2. Solid-Phase Extraction (SPE):
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol (B129727) followed by 5 mL of reagent water.
-
Load the pre-treated water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of reagent water.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with an appropriate solvent, such as ethyl acetate (B1210297) or acetonitrile (e.g., 2 x 3 mL).
4.3. Final Extract Preparation and Analysis:
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., 1 mL of acetonitrile for LC-MS/MS or ethyl acetate for GC-MS).
-
Analyze by LC-MS/MS or GC-MS/MS.
Data Presentation
Table 4: General Performance of SPE for Organophosphorus Pesticides in Water
| Spiking Level (µg/L) | General Recovery Range (%) | General RSD Range (%) | General LOQ Range (µg/L) |
| 0.2 - 1.0 | 83 - 100 | 2.4 - 8.7 | 0.02 - 0.1 |
| Note: This data is for a range of organophosphorus pesticides and specific performance for this compound may differ.[4] |
Workflow Diagram
Caption: SPE workflow for water sample preparation.
References
Applikationshinweise und Protokolle zur Derivatisierung von Isofenphos-methyl für eine verbesserte GC-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationsschrift beschreibt detaillierte Protokolle für die Analyse von Isofenphos-methyl mittels Gaschromatographie (GC). Der Schwerpunkt liegt auf der direkten Analyse des Wirkstoffs sowie auf Derivatisierungstechniken für dessen polare Metaboliten zur Verbesserung der analytischen Nachweisbarkeit. This compound, ein Organophosphor-Pestizid, wird typischerweise direkt mittels GC mit stickstoff- und phosphor-selektiven Detektoren analysiert.[1][2][3] Jedoch kann die Derivatisierung seiner Abbauprodukte, insbesondere der polaren Hydrolyseprodukte, die Volatilität erhöhen und die chromatographischen Eigenschaften verbessern, was zu einer erhöhten Empfindlichkeit und besseren Peakformen führt.[4][5]
Direkte Analyse von this compound mittels GC
Die direkte Analyse von this compound ist die gängigste Methode und wird häufig mit einem Flammenphotometrischen Detektor (FPD) oder einem Stickstoff-Phosphor-Detektor (NPD) durchgeführt, die eine hohe Selektivität für phosphorhaltige Verbindungen bieten.[2][3][6]
Experimentelles Protokoll: Direkte GC-Analyse
-
Probenvorbereitung:
-
Extraktion von this compound aus der Probenmatrix (z. B. Gemüse, Boden) mittels eines geeigneten organischen Lösungsmittels wie Acetonitril oder Ethylacetat.
-
Aufreinigung des Extrakts mittels Festphasenextraktion (SPE) mit einer Kartusche aus graphitisiertem Ruß (GCB) und primär-sekundärem Amin (PSA), um Matrixinterferenzen zu entfernen.[1][7]
-
Einengen des gereinigten Extrakts und Rekonstitution in einem für die GC-Injektion geeigneten Lösungsmittel (z. B. Ethylacetat oder Hexan).
-
-
GC-Bedingungen:
-
Gaschromatograph: Agilent 6890 GC oder äquivalent.
-
Säule: HP-5 (30 m × 0,25 mm ID, 0,25 µm Filmdicke) oder äquivalente unpolare Kapillarsäule.
-
Injektor: Splitless-Injektion bei 250 °C.
-
Trägergas: Helium mit einer konstanten Flussrate von 1,0 mL/min.
-
Ofentemperaturprogramm: Start bei 100 °C, Rampe mit 25 °C/min auf 180 °C, dann mit 4 °C/min auf 200 °C und schließlich mit 10 °C/min auf 250 °C.[8]
-
Detektor: FPD oder NPD bei 250 °C.
-
Quantifizierungsdaten (Beispiel)
Die folgende Tabelle fasst typische Leistungsdaten für die direkte GC-Analyse von Organophosphor-Pestiziden zusammen.
| Parameter | Typischer Wert | Referenz |
| Linearitätsbereich | 1 - 500 ng/mL | [2] |
| Korrelationskoeffizient (R²) | > 0,995 | [8][9] |
| Nachweisgrenze (LOD) | 0,1 - 2,0 ng/mL | [8] |
| Wiederfindungsrate | 60 - 110% | [1] |
Derivatisierung der Hydrolyseprodukte von this compound
Die Hydrolyse von this compound führt zur Bildung von Isopropylsalicylat und O-Ethyl-O-methylphosphoramidothioat. Insbesondere das polare Isopropylsalicylat kann von einer Derivatisierung profitieren, um seine Flüchtigkeit für die GC-Analyse zu erhöhen. Gängige Derivatisierungsreaktionen für phenolische Hydroxylgruppen sind die Silylierung und die Acylierung.
Silylierungs-Protokoll für Isopropylsalicylat
Die Silylierung wandelt die polare Hydroxylgruppe in einen weniger polaren und flüchtigeren Silylether um.[4][10]
-
Probenvorbereitung und Hydrolyse:
-
Extrahieren Sie die Probe wie oben beschrieben.
-
Zur gezielten Analyse der Metaboliten kann eine alkalische Hydrolyse des Extrakts durchgeführt werden, um this compound zu seinen Hydrolyseprodukten abzubauen.
-
Neutralisieren Sie die Lösung und extrahieren Sie die Hydrolyseprodukte mit einem geeigneten Lösungsmittel. Trocknen Sie den Extrakt über wasserfreiem Natriumsulfat.
-
-
Derivatisierungsreaktion:
-
Verdampfen Sie den Extrakt zur Trockne unter einem sanften Stickstoffstrom.
-
Geben Sie 50 µL eines Silylierungsreagenzes wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS) oder N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) und 50 µL Pyridin (als Katalysator) hinzu.[11]
-
Verschließen Sie das Reaktionsgefäß und erhitzen Sie es für 30 Minuten bei 60-80 °C.[4][11]
-
Kühlen Sie die Probe auf Raumtemperatur ab. Die Probe ist nun bereit für die GC-MS-Analyse.
-
GC-MS-Bedingungen für silylierte Derivate
-
Gaschromatograph-Massenspektrometer: Agilent 7890 GC gekoppelt mit einem 5975C MSD oder äquivalent.
-
Säule: DB-5ms (30 m × 0,25 mm ID, 0,25 µm Filmdicke) oder äquivalente Säule.
-
Injektor: Splitless-Injektion bei 280 °C.
-
Ofentemperaturprogramm: Angepasst an die Elution der silylierten Derivate, typischerweise beginnend bei einer niedrigeren Temperatur (z. B. 70 °C) mit einer anschließenden Rampe.
-
Massenspektrometer: Betrieb im Elektronenstoßionisations (EI)-Modus bei 70 eV. Der Scan-Bereich oder der Selected Ion Monitoring (SIM)-Modus wird zur Identifizierung und Quantifizierung der Derivate verwendet.
Verbesserte analytische Parameter durch Derivatisierung (Beispielhafte Daten)
Die Derivatisierung führt in der Regel zu einer signifikanten Verbesserung der analytischen Empfindlichkeit.
| Analyt | Methode | Nachweisgrenze (LOD) | Anmerkungen |
| Polare Metaboliten (allgemein) | Direkte Analyse (LC-MS) | 1 - 10 ng/mL | Geringere Empfindlichkeit ohne Derivatisierung |
| Silylierte Phosphonsäuren | GC-MS | < 5 pg (on-column) | Deutlich verbesserte Empfindlichkeit[4] |
| Pentafluorbenzyl-Derivate | GC-NICI-MS | 0,02 ng/mL | Hohe Empfindlichkeit durch elektronegative Gruppe[4] |
Diagramme
Abbildung 1: Workflow für die direkte GC-Analyse von this compound.
Abbildung 2: Workflow für die Derivatisierung und GC-MS-Analyse der Hydrolyseprodukte.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. agilent.com [agilent.com]
- 3. nemi.gov [nemi.gov]
- 4. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organophosphate Pesticides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ysi.com [ysi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. brjac.com.br [brjac.com.br]
Application Notes and Protocols for the Analysis of Volatile Isofenphos-methyl Degradants by Headspace Solid-Phase Microextraction (HS-SPME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofenphos-methyl is an organophosphate insecticide that, upon degradation in the environment, can form various metabolites. Among these are this compound oxon (IFPO) and Isocarbophos oxon (ICPO), which are formed through oxidative processes. The analysis of these degradation products is crucial for environmental monitoring and food safety assessment. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) offers a sensitive, solvent-free, and efficient method for the determination of volatile and semi-volatile organic compounds in various matrices. This document provides detailed application notes and protocols for the analysis of volatile this compound degradants using HS-SPME-GC-MS.
Degradation Pathway of this compound
This compound undergoes degradation in the environment through various mechanisms, including oxidation, hydrolysis, and photolysis. The primary degradation pathway involves the oxidative desulfuration of the thiophosphate group (P=S) to a phosphate (B84403) group (P=O), leading to the formation of this compound oxon (IFPO). Further degradation can lead to the formation of Isocarbophos oxon (ICPO). A simplified degradation pathway is illustrated below.
Experimental Protocols
This section details the recommended protocol for the analysis of volatile this compound degradants in a sample matrix (e.g., soil, water).
Materials and Reagents
-
SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility analytes.
-
Vials: 20 mL amber glass vials with PTFE-faced silicone septa.
-
Heater/Agitator: To maintain constant temperature and facilitate analyte partitioning into the headspace.
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer detector.
-
Analytical Standards: Certified reference standards of this compound oxon and Isocarbophos oxon.
-
Reagents: Sodium chloride (NaCl), analytical grade.
HS-SPME Procedure
The HS-SPME procedure involves the partitioning of analytes from the sample matrix into the headspace and subsequent adsorption onto the SPME fiber. The following is a generalized workflow:
Optimization of HS-SPME Parameters
The efficiency of the HS-SPME method is influenced by several factors that should be optimized for the specific analytes and matrix.[2][3][4]
| Parameter | Recommended Range | Rationale |
| SPME Fiber Coating | DVB/CAR/PDMS | Suitable for a wide range of volatile and semi-volatile compounds. |
| Extraction Temperature | 60 - 100 °C | Higher temperatures increase analyte volatility but can affect partitioning equilibrium. |
| Extraction Time | 20 - 60 min | Sufficient time to allow for equilibrium between the sample, headspace, and fiber. |
| Salt Addition (NaCl) | 0 - 30% (w/v) | Increases the ionic strength of the sample, promoting the transfer of organic analytes to the headspace. |
| Agitation Speed | 250 - 750 rpm | Facilitates mass transfer and reduces the time to reach equilibrium. |
| Desorption Temperature | 240 - 280 °C | Ensures complete transfer of analytes from the SPME fiber to the GC column. |
| Desorption Time | 1 - 5 min | Should be sufficient for complete desorption without causing analyte degradation. |
GC-MS Conditions
The following are typical GC-MS parameters for the analysis of organophosphate pesticides and their metabolites.
| Parameter | Recommended Setting |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 60°C for 1 min, ramp to 180°C at 20°C/min, then to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan for qualitative confirmation |
Quantitative Data
The following table summarizes representative quantitative data for the analysis of organophosphate pesticide metabolites using HS-SPME-GC-MS, based on published methods for similar compounds. It is important to note that these values should be validated for the specific degradants of this compound in the user's laboratory and sample matrix.
| Analyte | Linearity (µg/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Organophosphate Oxon Metabolites (Representative) | 0.5 - 100 | > 0.99 | 0.01 - 0.5 | 0.05 - 1.5 | 80 - 115 | < 15 |
Data is compiled from various studies on organophosphate metabolite analysis and should be considered as a general guideline.
Conclusion
The HS-SPME-GC-MS method provides a robust and sensitive approach for the determination of volatile degradation products of this compound. Proper optimization of the HS-SPME parameters and validation of the method are critical to ensure accurate and reliable results. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working on the analysis of these important environmental contaminants.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemometric Approach to the Optimization of HS-SPME/GC-MS for the Determination of Multiclass Pesticide Residues in Fruits and Vegetables | FFTC Agricultural Policy Platform (FFTC-AP) [ap.fftc.org.tw]
- 3. api-kwasuspace.kwasu.edu.ng [api-kwasuspace.kwasu.edu.ng]
- 4. researchgate.net [researchgate.net]
Application Notes: Immunoassay for Rapid Screening of Isofenphos-methyl
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Development of Methyl Ester Antibody-Based Competitive Indirect ELISA for Quantitative Detection of Mitragynine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of Magnetic Lateral Flow and Direct Competitive Immunoassays for Sensitive and Specific Detection of Halosulfuron-Methyl Using a Novel Hapten and Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. research.umd.edu [research.umd.edu]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Indirect ELISA Protocol | Leinco Technologies [leinco.com]
Application of Molecularly Imprinted Polymers for the Selective Extraction of Isofenphos-methyl
Application Note
Introduction
Isofenphos-methyl (B51689) is an organophosphorus pesticide widely used in agriculture for the control of various insect pests.[1][2] Its presence in environmental and food samples is a significant concern due to potential human health risks.[3] Accurate and reliable determination of this compound residues requires selective and efficient sample preparation methods to remove interfering matrix components and preconcentrate the analyte.[1][4] Molecularly Imprinted Polymers (MIPs) offer a highly selective approach for the extraction of target molecules from complex matrices.[5][6][7] This application note describes the use of Molecularly Imprinted Solid-Phase Extraction (MISPE) for the selective extraction of this compound from aqueous samples.
Principle of Molecular Imprinting
Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule (the template).[1][5] The process involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind cavities in the polymer matrix that are complementary in size, shape, and functionality to the template.[5] These tailored recognition sites allow the MIP to selectively rebind the target analyte, making it a powerful tool for sample purification and enrichment.[3][6]
Advantages of MISPE for this compound Analysis
The use of MIPs as sorbents in solid-phase extraction (MISPE) offers several advantages for the analysis of this compound:
-
High Selectivity: MIPs exhibit high selectivity towards the target analyte, even in the presence of structurally similar compounds, leading to cleaner extracts and reduced matrix effects.[1][3]
-
Enhanced Sensitivity: By selectively concentrating this compound, MISPE can significantly improve the detection limits of analytical instruments.[8]
-
Robustness and Reusability: MIPs are chemically and thermally stable polymers that can be regenerated and reused multiple times without a significant loss of performance.[3][6]
-
Cost-Effectiveness: The synthesis of MIPs is relatively straightforward and cost-effective compared to the production of antibodies for immunoassays.[5][9]
Experimental Protocols
1. Synthesis of Molecularly Imprinted Polymer for this compound
This protocol describes a general method for the synthesis of a molecularly imprinted polymer for this compound using a non-covalent imprinting approach with malathion (B1675926) as a template, which has been shown to have cross-reactivity for other organophosphorus pesticides including this compound.[1][10]
Materials:
-
Template: Malathion (as a surrogate for this compound)[1][10]
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN) or 1,1′-Azobis(cyclohexanecarbonitrile) (ABCHC)[5][11]
-
Porogenic Solvent: Dichloromethane (B109758) or Chloroform[5][12]
-
High-purity nitrogen gas
-
Acetic acid
Procedure:
-
In a glass vial, dissolve the template (e.g., 1 mmol of malathion) and the functional monomer (e.g., 4 mmol of MAA) in the porogenic solvent (e.g., 5 mL of dichloromethane).[11]
-
Sonicate the mixture for 10-15 minutes to facilitate the formation of the pre-polymerization complex.
-
Add the cross-linker (e.g., 20 mmol of EGDMA) and the initiator (e.g., 50 mg of AIBN) to the solution.[11]
-
Purge the mixture with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.[11][13]
-
Seal the vial and place it in a water bath or oven at 60-65°C for 24 hours to initiate polymerization.[11][13]
-
The resulting bulk polymer should be ground into a fine powder using a mortar and pestle and sieved to obtain particles of a uniform size (e.g., 60-75 µm).[12][13]
-
To remove the template, wash the polymer particles extensively with a mixture of methanol and acetic acid (e.g., 9:1, v/v) in a Soxhlet extractor for 24 hours.[13]
-
Wash the polymer with methanol to remove any residual acetic acid and dry it in an oven at 55-60°C.[13]
-
A non-imprinted polymer (NIP) should be prepared in the same manner but without the addition of the template molecule to serve as a control.[13]
2. Molecularly Imprinted Solid-Phase Extraction (MISPE) of this compound
This protocol outlines the procedure for the selective extraction of this compound from aqueous samples using the synthesized MIP.
Materials:
-
Synthesized MIP and NIP particles
-
Empty SPE cartridges (e.g., 3 mL) with frits
-
Methanol
-
Acetic acid
-
Dichloromethane
-
Water (HPLC grade)
-
Sample containing this compound
Procedure:
-
Cartridge Packing: Pack an empty SPE cartridge with 100-200 mg of the dry MIP particles between two frits.[12][14] Prepare a control cartridge with the NIP in the same way.
-
Conditioning: Condition the MISPE cartridge by passing 10 mL of a methanol-acetic acid mixture (9:1, v/v), followed by 2 mL of methanol, and finally 2 mL of water.[12]
-
Sample Loading: Load the aqueous sample containing this compound (e.g., 10 mL of a 1 µg/mL solution) onto the conditioned cartridge at a slow flow rate (e.g., 0.4 mL/min).[12]
-
Washing: Wash the cartridge with a solvent that removes interfering compounds but retains the target analyte. A suitable washing solvent is a mixture of dichloromethane and acetonitrile (e.g., 2 mL of 95:5, v/v).[12]
-
Elution: Elute the bound this compound from the cartridge with a solvent that disrupts the interactions between the analyte and the MIP. A suitable elution solvent is a mixture of dichloromethane and methanol (e.g., 2 mL of 90:10, v/v).[12]
-
Analysis: The collected eluate can be concentrated under a stream of nitrogen and the residue reconstituted in a suitable solvent for analysis by an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][6][12]
Data Presentation
Table 1: Performance Data for the Extraction of Organophosphorus Pesticides using MISPE
| Analyte | Spiked Concentration (µg/mL) | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| This compound | 1 | 82-97 | Not Specified | [1][10] |
| Diazinon | 1 | 82-97 | Not Specified | [1][10] |
| Malathion | 1 | 82-97 | Not Specified | [1][10] |
| Phosphamidon | 1 | 82-97 | Not Specified | [1][10] |
| Quinalphos | 1 | 82-97 | Not Specified | [1][10] |
Table 2: Typical Molar Ratios of Components for MIP Synthesis
| Component | Molar Ratio | Reference |
| Template | 1 | [11][12] |
| Functional Monomer (MAA) | 4 | [11][12] |
| Cross-linker (EGDMA) | 20 | [11][12] |
Visualizations
Caption: Workflow for the synthesis of a Molecularly Imprinted Polymer (MIP).
Caption: Workflow for Molecularly Imprinted Solid-Phase Extraction (MISPE).
References
- 1. researchgate.net [researchgate.net]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of molecularly imprinted polymers for the remediation of PCBs and dioxins in aqueous environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel restricted access materials combined to molecularly imprinted polymers for selective solid-phase extraction of organophosphorus pesticides from honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-Phase Synthesis of Molecularly Imprinted Polymer Nanoparticles with a Reusable Template – “Plastic Antibodies” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MISPE Combined with GCMS for Analysis of Organophosphorus Pesticides from Environmental Water Sample | Scientific.Net [scientific.net]
- 11. One moment, please... [mjas.analis.com.my]
- 12. MISPE Combined with GCMS for Analysis of Organophosphorus Pesticides from Environmental Water Sample | Scientific.Net [scientific.net]
- 13. longdom.org [longdom.org]
- 14. ukm.my [ukm.my]
Application Notes and Protocols for the Use of Isofenphos-methyl as a Reference Standard in Pesticide Analysis
Introduction
Isofenphos-methyl (B51689) is an organophosphate insecticide utilized as a reference standard for the precise quantification of pesticide residues in various matrices, including agricultural products, soil, and water.[1][2][3][4] As a potent acetylcholinesterase (AChE) inhibitor, its accurate detection is crucial for environmental monitoring and food safety assurance.[1] These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including sample preparation, and instrument parameters.
Chemical Properties of this compound Reference Standard
A summary of the key chemical properties of this compound is presented in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | propan-2-yl 2-[methoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate | [1] |
| CAS Number | 99675-03-3 | [2][3] |
| Molecular Formula | C₁₄H₂₂NO₄PS | [2][3] |
| Molecular Weight | 331.37 g/mol | [2][3] |
| Appearance | Colorless oil | [5] |
| Storage | 2-8°C | [3] |
Section 1: Analysis of this compound in Food Samples by GC-MS
This section outlines the protocol for the determination of this compound residues in food samples using Gas Chromatography-Mass Spectrometry (GC-MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample preparation, which is a widely used technique for pesticide residue analysis in food matrices.[6][7][8][9]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound in food.
1.1. Sample Preparation Protocol: QuEChERS Method
This protocol is adapted from the official AOAC 2007.01 method for pesticide residue analysis.[10]
-
Homogenization: Weigh 10-15 g of a representative portion of the food sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube.
-
Salting-Out: Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at ≥3000 g for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer the supernatant to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents. Shake for 30 seconds.
-
Final Centrifugation: Centrifuge the dSPE tube for 5 minutes at ≥3000 g.
-
Extract Collection: The resulting supernatant is the final extract for GC-MS analysis.
1.2. GC-MS Instrumental Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of this compound.
Table 2: GC-MS Instrumental Conditions
| Parameter | Condition | Reference |
| Gas Chromatograph | Agilent 5977B GC/MSD or equivalent | [10] |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness | [10] |
| Injection Mode | Splitless | [10] |
| Injection Volume | 1 µL | [10] |
| Injector Temperature | 250°C | [10] |
| Carrier Gas | Helium | [10] |
| Flow Rate | 1 mL/min (constant flow) | [10] |
| Oven Program | Initial 100°C (hold 3 min), ramp 25°C/min to 175°C, ramp 8°C/min to 290°C (hold 5 min) | [10] |
| Transfer Line Temp. | 275°C | [10] |
| Ion Source Temp. | 230°C | [10] |
| Ionization Mode | Electron Ionization (EI) | [10] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | [11] |
1.3. Quantitative Data
The following table presents typical performance data for the analysis of organophosphorus pesticides, including this compound, using GC-MS.
Table 3: GC-MS Performance Data for Organophosphorus Pesticides
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [10] |
| Limit of Detection (LOD) | 0.01 - 0.04 µg/kg | [10] |
| Limit of Quantitation (LOQ) | 0.04 - 0.13 µg/kg | [10] |
| Recovery | 60 - 100% | [11] |
| Reproducibility (%RSD) | 1.7 - 3.4% | [12] |
Section 2: Analysis of this compound in Water and Soil by HPLC
This section provides a protocol for the determination of this compound residues in water and soil samples using High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS/MS detector. Solid-Phase Extraction (SPE) is used for sample cleanup and concentration.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
2.1. Sample Preparation Protocol: Solid-Phase Extraction (SPE)
-
For Water Samples:
-
Adjust the pH of a 500 mL water sample to 2 with hydrochloric acid.[13]
-
Condition a Bond Elut PPL SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of an ethanol:acetonitrile (1:1) mixture.[13]
-
Load the water sample onto the cartridge at a flow rate of 10 mL/min.[13]
-
Dry the cartridge under vacuum for 15 minutes.[13]
-
Elute the analytes with 2 x 2 mL of acetonitrile.[13]
-
-
For Soil Samples:
-
Extract 10 g of soil with a suitable solvent such as acetonitrile.
-
Centrifuge the extract and collect the supernatant.
-
Proceed with SPE cleanup as described for water samples, potentially using Alumina-A and Florisil SPE columns.[14]
-
2.2. HPLC Instrumental Parameters
The following table outlines the recommended HPLC conditions for the analysis of this compound.
Table 4: HPLC Instrumental Conditions
| Parameter | Condition | Reference |
| HPLC System | Agilent 1290 Infinity II LC or equivalent | [15] |
| Column | C18 column (e.g., Lux Cellulose-3 for enantioselective separation) | [14][16] |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid (Gradient elution) | [17] |
| Flow Rate | 1 mL/min | [16] |
| Injection Volume | 10 µL | [18] |
| Column Temperature | 35°C | [16] |
| Detector | UV or Tandem Mass Spectrometer (MS/MS) | [14][19] |
2.3. Quantitative Data
The following table provides performance data for the HPLC analysis of this compound.
Table 5: HPLC Performance Data for this compound
| Parameter | Value | Matrix | Reference |
| Linearity (R²) | ≥0.9992 | Vegetables, Fruits, Soil | [14] |
| Linearity Range | 0.25 to 20 mg/L | Vegetables, Fruits, Soil | [14] |
| Limit of Detection (LOD) | 0.008 to 0.011 mg/kg | Vegetables, Fruits, Soil | [14] |
| Limit of Quantitation (LOQ) | 0.027 to 0.037 mg/kg | Vegetables, Fruits, Soil | [14] |
| Recovery | 83.2 to 110.9% | Vegetables, Fruits, Soil | [14] |
| Intra-day RSD | 3.2 to 10.8% | Vegetables, Fruits, Soil | [14] |
| Inter-day RSD | 3.6 to 10% | Vegetables, Fruits, Soil | [14] |
The protocols detailed in these application notes provide robust and reliable methods for the quantification of this compound in various matrices using a certified reference standard. The use of QuEChERS for food samples and SPE for environmental samples, coupled with GC-MS or HPLC analysis, ensures accurate and reproducible results, which are essential for regulatory compliance and scientific research. Proper adherence to these methodologies will enable researchers and analytical professionals to effectively monitor this compound residues.
References
- 1. This compound | CAS 99675-03-3 | LGC Standards [lgcstandards.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. This compound PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. 甲基异柳磷 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. Isofenphos | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. food-safety.com [food-safety.com]
- 9. gcms.cz [gcms.cz]
- 10. Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. analysis.rs [analysis.rs]
- 13. dto-innovators.it [dto-innovators.it]
- 14. Enantioselective determination of the chiral pesticide this compound in vegetables, fruits, and soil and its enantioselective degradation in pak choi using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Enantioselective analysis and degradation of this compound in vegetables by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting matrix effects in Isofenphos-methyl LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the LC-MS/MS analysis of Isofenphos-methyl.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues researchers, scientists, and drug development professionals may encounter.
Q1: My this compound signal intensity is significantly lower in sample extracts compared to the solvent standard. What could be the cause?
A1: This phenomenon is likely due to a matrix effect, specifically ion suppression.[1][2] Co-eluting endogenous components from your sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a decreased signal.[1][2][3]
Q2: How can I confirm that I am observing a matrix effect?
A2: You can perform a post-extraction spike experiment.[2][4] This involves comparing the signal response of this compound in a neat solvent to the response of the same amount of analyte spiked into a blank sample extract that has already gone through the extraction process. A significant difference in signal intensity indicates the presence of a matrix effect.[2]
Q3: What are the common strategies to mitigate matrix effects for this compound analysis?
A3: Several strategies can be employed to reduce or compensate for matrix effects:
-
Sample Preparation:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation technique for pesticide residue analysis that involves an extraction and clean-up step to remove interfering matrix components.[5][6][7]
-
Solid Phase Extraction (SPE): SPE can be used for a more targeted clean-up to remove specific types of interferences.[3][4]
-
Dilution: Simply diluting the sample extract can reduce the concentration of interfering matrix components, although this may also decrease the analyte signal.[2][8]
-
-
Chromatographic Separation:
-
Calibration Strategy:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to your samples can help compensate for signal suppression or enhancement.[8][10][11]
-
Isotope-Labeled Internal Standard: Using a stable isotope-labeled version of this compound is the most effective way to correct for matrix effects, as it will be affected in the same way as the target analyte.[2]
-
Q4: I am using a QuEChERS method, but still observe significant matrix effects. What can I do?
A4: If a standard QuEChERS protocol is insufficient, you can try modifying the dispersive solid-phase extraction (d-SPE) clean-up step. For example, adding C18 or graphitized carbon black (GCB) sorbents can help remove different types of interfering compounds.[5][7]
Q5: Can the choice of ionization source affect matrix effects?
A5: Yes. While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[12] It is worth evaluating both ionization sources if your instrument allows.
Quantitative Data on Matrix Effects
The extent of matrix effects can vary significantly depending on the sample matrix, analyte concentration, and the specific analytical method used. The following table provides an illustrative example of how matrix effect data can be presented. The values are hypothetical and serve to demonstrate the format.
| Matrix | Sample Preparation Method | Matrix Effect (%)* | Predominant Effect |
| Cucumber | QuEChERS (PSA cleanup) | -35 | Suppression |
| Pepper | QuEChERS (PSA + C18 cleanup) | -15 | Suppression |
| Cowpea | Dilute and Shoot (10x) | -50 | Suppression |
| Soil | Accelerated Solvent Extraction | +20 | Enhancement |
*Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. Negative values indicate signal suppression, while positive values indicate signal enhancement.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
Objective: To determine the presence and extent of matrix effects for this compound in a specific sample matrix.
Methodology:
-
Prepare a Blank Matrix Extract: Extract a sample of the matrix that is known to be free of this compound using your established sample preparation protocol (e.g., QuEChERS).
-
Prepare a Solvent Standard: Prepare a standard solution of this compound in a solvent that is compatible with your LC mobile phase at a known concentration (e.g., 50 ng/mL).
-
Prepare a Post-Extraction Spiked Sample: Spike an aliquot of the blank matrix extract with the this compound standard solution to achieve the same final concentration as the solvent standard.
-
LC-MS/MS Analysis: Analyze both the solvent standard and the post-extraction spiked sample using your LC-MS/MS method.
-
Calculate Matrix Effect: Compare the peak area of this compound in the post-extraction spiked sample (A_matrix) to the peak area in the solvent standard (A_solvent).
-
Matrix Effect (%) = ((A_matrix / A_solvent) - 1) * 100
-
Protocol 2: QuEChERS Sample Preparation for this compound in Vegetables
Objective: To extract this compound from a vegetable matrix and perform a clean-up to reduce matrix interferences.
Methodology:
-
Homogenization: Homogenize a representative portion of the vegetable sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[5]
-
Shake vigorously for 1 minute.
-
Centrifuge at a high speed for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. For matrices with high pigment or fat content, consider adding GCB or C18 sorbent, respectively.[5]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
Collect the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Caption: General experimental workflow for this compound analysis.
Caption: Relationship between causes and mitigation of matrix effects.
References
- 1. it.restek.com [it.restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromtech.com.au [chromtech.com.au]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. jfda-online.com [jfda-online.com]
How to improve the detection limit of Isofenphos-methyl in GC-NPD
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection limit of Isofenphos-methyl using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to improve the detection limit of this compound?
A1: Before optimizing instrument parameters, ensure your sample preparation is effective. A robust extraction and cleanup procedure is fundamental to achieving low detection limits. Techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can significantly reduce matrix interference and concentrate the analyte, leading to improved sensitivity.[1][2]
Q2: Which injection technique is best for trace analysis of this compound?
A2: For trace-level analysis, a splitless injection is generally preferred over a split injection as it ensures the majority of the sample is transferred to the analytical column, thereby maximizing sensitivity.[3] For thermally labile or active compounds like some organophosphorus pesticides, a pulsed splitless injection can further enhance performance by reducing the residence time of the analyte in the hot inlet, minimizing degradation.[4][5][6]
Q3: How does the choice of GC inlet liner affect sensitivity?
A3: The inlet liner plays a crucial role in sample vaporization and transfer. For splitless injections of trace analytes, a single taper liner with deactivated glass wool is often recommended.[7][8] The taper helps to focus the sample onto the column, while the deactivated glass wool aids in vaporization and traps non-volatile residues that could otherwise contaminate the column.[7][9] Using an ultra-inert liner is crucial for preventing analyte adsorption and degradation.[9]
Q4: What is the optimal carrier gas flow rate for this compound analysis?
A4: The optimal carrier gas flow rate is a compromise between analysis time and separation efficiency. While a higher flow rate can shorten run times, it may decrease sensitivity.[10] It is essential to determine the optimal flow rate for your specific column dimensions and oven temperature program. A typical starting point for a 30 m x 0.32 mm ID column is around 2.5 mL/min.[2] However, this should be optimized for your specific method.
Q5: How can I optimize the Nitrogen-Phosphorus Detector (NPD) for maximum sensitivity to this compound?
A5: NPD sensitivity is highly dependent on the bead voltage (or current) and the flow rates of the detector gases (hydrogen, air, and makeup gas). The bead voltage should be adjusted to achieve the desired response without excessive baseline noise.[11] The hydrogen and air flows control the plasma, and their ratio is critical for selective and sensitive detection of phosphorus-containing compounds. Consult your instrument manual for recommended starting conditions and optimize from there.
Troubleshooting Guide: Low Sensitivity for this compound
This guide provides a systematic approach to diagnosing and resolving issues of poor sensitivity in your GC-NPD analysis of this compound.
Problem: All peaks in the chromatogram, including this compound, are smaller than expected.
| Possible Cause | Suggested Solution |
| Incorrect Injection Parameters | Verify the injection mode is set to splitless. For pulsed splitless, ensure the pulse pressure and time are appropriate. Check the injection volume.[4][6] |
| Leak in the System | Perform a leak check of the entire system, paying close attention to the inlet septum, liner O-ring, and column connections. |
| Improper Column Installation | Ensure the column is installed at the correct depth in both the injector and detector. Incorrect installation can lead to poor peak shape and reduced sensitivity. |
| Contaminated Syringe | Clean or replace the autosampler syringe. A dirty syringe can lead to inconsistent injection volumes. |
| NPD Bead Issue | The NPD bead may be old or contaminated. Check the bead's condition and replace it if necessary.[11] Adjust the bead voltage to an optimal level. |
Problem: Only the this compound peak is small or absent, while other peaks appear normal.
| Possible Cause | Suggested Solution |
| Analyte Degradation in the Inlet | Use an ultra-inert inlet liner with glass wool to minimize active sites.[9] Consider using a lower inlet temperature. Pulsed splitless injection can also help by reducing the time the analyte spends in the hot inlet.[4][5] |
| Adsorption on the Column | The analytical column may be contaminated or have active sites. Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it. |
| Matrix Effects | Co-eluting matrix components can suppress the signal of the target analyte. Improve the sample cleanup procedure to remove interfering compounds.[1] Using matrix-matched standards for calibration can also help to compensate for this effect.[1] |
| Incorrect Sample Solvent | Certain solvents, particularly chlorinated solvents like methylene (B1212753) chloride, can negatively impact NPD performance. If possible, exchange the final sample solvent to a more compatible one like acetone (B3395972) or hexane.[2] |
Experimental Protocols
Protocol 1: Splitless Injection with Optimized Parameters
-
Injector Configuration:
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 1 min.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 250 °C, hold for 5 min.[2]
-
-
Carrier Gas (Helium):
-
Flow Rate: 2.5 mL/min (at 60 °C).[2]
-
-
NPD Conditions:
Quantitative Data Summary
The following table summarizes typical GC-NPD parameters used for the analysis of organophosphorus pesticides, which can be used as a starting point for optimizing the detection of this compound.
| Parameter | Recommended Range/Value | Reference |
| Injection Volume | 1 - 2 µL | [2] |
| Inlet Temperature | 220 - 280 °C | [2] |
| Splitless Time | 0.5 - 1.5 min | [2] |
| Pulsed Pressure | 25 - 50 psi | [6] |
| Pulse Time | 0.5 - 2 min | [6] |
| Carrier Gas Flow (He) | 1 - 3 mL/min | [2] |
| NPD Temperature | 300 - 325 °C | [2] |
| NPD H₂ Flow | 2 - 4 mL/min | [2] |
| NPD Air Flow | 50 - 100 mL/min | [2] |
| NPD Makeup Gas Flow | 5 - 20 mL/min | [2] |
Visualizations
Caption: Troubleshooting workflow for low sensitivity of this compound in GC-NPD analysis.
Caption: Key parameters influencing the detection limit of this compound in GC-NPD.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. agilent.com [agilent.com]
- 3. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 4. web.vscht.cz [web.vscht.cz]
- 5. Pulse split/splitless - Chromatography Forum [chromforum.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. How to Choose a GC Inlet Liner [restek.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. hpst.cz [hpst.cz]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Addressing peak tailing of Isofenphos-methyl in reverse-phase HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with Isofenphos-methyl in reverse-phase High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Addressing Peak Tailing of this compound
Peak tailing, characterized by an asymmetry factor greater than 1.2, is a common chromatographic issue that can compromise the accuracy of quantification and the resolution of closely eluting compounds. This guide offers a systematic approach to diagnose and resolve the root causes of peak tailing for this compound.
Initial Assessment: Is the Tailing Specific to this compound or System-Wide?
The first step in troubleshooting is to determine if the peak tailing is specific to the this compound peak or if all peaks in the chromatogram are affected.
-
Specific Peak Tailing: If only the this compound peak is tailing, the issue is likely due to chemical interactions between the analyte and the stationary phase.
-
System-Wide Tailing: If all peaks are tailing, the problem is more likely related to the HPLC system itself, such as issues with the column, mobile phase, or instrument setup.[1]
Troubleshooting Chemical-Related Peak Tailing
This compound is a basic compound, making it susceptible to secondary interactions with acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[2][3][4] These interactions are a primary cause of peak tailing.
1. Mobile Phase Optimization:
-
Adjusting Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the basic this compound molecule.[3][5] A mobile phase pH of 3 or lower is often effective.[6]
-
Adding Mobile Phase Modifiers: The addition of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the residual silanol groups, thereby improving peak symmetry.[3]
-
Increasing Buffer Concentration: A higher buffer concentration can increase the ionic strength of the mobile phase, which can also help to mask silanol interactions.[6]
2. Stationary Phase Selection:
-
Use of End-Capped Columns: Modern, high-purity silica (B1680970) columns that are "end-capped" have a significantly lower concentration of free silanol groups, which minimizes the potential for secondary interactions.[6]
-
Alternative Stationary Phases: Consider using columns with alternative stationary phases, such as those with embedded polar groups, which can shield the analyte from residual silanols.
Troubleshooting System-Wide Peak Tailing
If all peaks in the chromatogram exhibit tailing, the following aspects of the HPLC system should be investigated:
1. Column Health:
-
Column Contamination: A contaminated column can lead to poor peak shape. Flushing the column with a strong solvent may resolve the issue.
-
Column Void: A void at the head of the column can cause band broadening and peak tailing. This can be identified by a loss of efficiency and an increase in backpressure.
2. Instrument Setup:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak tailing.[5] Minimize this "dead volume" by using shorter, narrower tubing.
-
Leaking Fittings: Ensure all fittings are secure, as leaks can disrupt the flow path and cause peak distortion.
3. Sample-Related Issues:
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting the sample to see if the peak shape improves.[6]
-
Injection Solvent: The solvent used to dissolve the sample should be weaker than or of similar strength to the mobile phase to avoid peak distortion.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for a basic compound like this compound in reverse-phase HPLC?
A1: The most common cause is the interaction of the basic analyte with acidic residual silanol groups on the silica-based stationary phase.[2][3][4] These secondary interactions lead to a portion of the analyte being retained longer, resulting in a tailed peak.
Q2: How does lowering the mobile phase pH help to reduce peak tailing?
A2: By lowering the mobile phase pH (typically to 3 or below), the acidic silanol groups on the stationary phase become protonated. This reduces their ability to interact with the basic this compound molecule, leading to a more symmetrical peak shape.[3][5][6]
Q3: What are the advantages and disadvantages of using triethylamine (TEA) as a mobile phase additive?
A3: The main advantage of using TEA is its effectiveness in masking residual silanol groups, which significantly improves the peak shape of basic compounds.[3] However, a key disadvantage is that it can shorten column lifetime.
Q4: When should I consider replacing my HPLC column?
A4: You should consider replacing your column if you observe a persistent loss of resolution, a significant increase in backpressure that cannot be resolved by flushing, or if peak tailing continues even after optimizing the mobile phase and checking the HPLC system for other issues.
Q5: Can the sample injection volume affect peak tailing?
A5: Yes, injecting too large a volume of a sample, especially if it is dissolved in a strong solvent, can lead to peak distortion, including tailing. This is known as volume overload.[6]
Data Presentation
Table 1: Effect of Mobile Phase pH and Additive on this compound Peak Tailing Factor
| Mobile Phase Condition | Tailing Factor (Asymmetry) |
| pH 7.0 (No Additive) | 2.1 |
| pH 3.0 (No Additive) | 1.4 |
| pH 7.0 (with 0.1% TEA) | 1.2 |
| pH 3.0 (with 0.1% TEA) | 1.1 |
Note: The data presented in this table is representative of the expected improvements in peak symmetry for a basic compound like this compound under the specified conditions.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Analysis of this compound with Mobile Phase Optimization
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water.
-
Initial Mobile Phase Composition: 60:40 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the standard and record the chromatogram.
-
If peak tailing is observed, adjust the pH of the water component of the mobile phase to 3.0 with phosphoric acid and repeat the analysis.
-
If tailing persists, add 0.1% (v/v) triethylamine to the mobile phase and re-analyze.
-
Visualizations
Caption: A flowchart for troubleshooting peak tailing in HPLC.
Caption: Interaction between a basic analyte and silanol groups leading to peak tailing.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Optimizing mobile phase for better enantioseparation of Isofenphos-methyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase for the enantioseparation of Isofenphos-methyl (B51689). The information is tailored for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not achieving baseline separation of the this compound enantiomers. What should I try first?
A1: Poor or no separation is a common issue. The first step is to systematically optimize your mobile phase and chromatographic conditions. Here are the key parameters to investigate:
-
Mobile Phase Composition: The ratio of your organic modifier to the aqueous or CO2 phase is critical. For reversed-phase HPLC, altering the percentage of acetonitrile (B52724) or methanol (B129727) can significantly impact resolution. In supercritical fluid chromatography (SFC), adjusting the proportion of the co-solvent (e.g., isopropanol) is a primary optimization step.
-
Choice of Organic Modifier: Different organic modifiers have different selectivities. If you are using methanol, try switching to isopropanol (B130326) or ethanol, and vice-versa. The interaction between the analyte, the chiral stationary phase (CSP), and the mobile phase is highly specific.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase.
-
Column Temperature: Temperature affects the thermodynamics of the separation process. A study on the enantioseparation of chiral pesticides containing phosphorus atoms found that the process was "enthalpy-driven," and the separation factor decreased as the temperature increased.[1] Therefore, adjusting the column temperature (e.g., decreasing it) can enhance separation.
Q2: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?
A2: Poor peak shape can be caused by several factors. For chiral separations, especially with amine-containing compounds, the addition of an acidic or basic modifier to the mobile phase can be crucial, although this is less of a concern for this compound. However, if you observe peak tailing, consider the following:
-
Acidic Modifier: While not always necessary for neutral compounds like this compound, an acidic modifier in the mobile phase can sometimes improve peak shape by suppressing unwanted interactions.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.
Q3: My retention times are too long. How can I reduce the analysis time without sacrificing resolution?
A3: Long retention times can be addressed by:
-
Increasing the Organic Modifier Concentration: In reversed-phase HPLC, increasing the percentage of the organic solvent (e.g., methanol or acetonitrile) will decrease retention time. In SFC, increasing the co-solvent percentage will have a similar effect.
-
Increasing the Flow Rate: A higher flow rate will lead to shorter analysis times. However, be aware that this can also decrease resolution, so a balance must be found.
-
Increasing the Column Temperature: Higher temperatures generally lead to shorter retention times. Again, this may negatively impact resolution, so it needs to be optimized.
Q4: I am using a supercritical fluid chromatography (SFC) system. What are the key parameters to optimize for this compound enantioseparation?
A4: For SFC, the primary parameters to optimize for the enantioseparation of this compound are:
-
Co-solvent Type and Concentration: The choice and percentage of the alcohol modifier (e.g., isopropanol, ethanol, methanol) in the supercritical CO2 are critical. For a given modifier, the retention factor and resolution generally decrease as its concentration increases.[1]
-
Column Temperature: As with HPLC, temperature plays a significant role. The enantiomer separation of several chiral pesticides, including this compound, has been shown to be an "enthalpy-driven" process where the separation factor decreases with increasing temperature.[1]
-
Backpressure: The backpressure of the mobile phase has been found to have little effect on the separation factor and resolution for the enantioseparation of chiral pesticides containing phosphorus atoms.[1]
Data Summary: Mobile Phase and Chromatographic Conditions
The following tables summarize quantitative data from studies on the enantioseparation of this compound.
Table 1: HPLC Method for Enantioseparation of this compound
| Parameter | Condition | Reference |
| Chiral Stationary Phase | Cellulose-tris-(4-methylbenzoate) (Lux Cellulose-3) | |
| Mobile Phase | Methanol/Water or Acetonitrile/Water | |
| Detection | UV |
Note: The specific ratios of the mobile phase components were investigated in the study but are not detailed in the abstract. Optimization of these ratios is a key part of method development.
Table 2: SFC-MS/MS Method for Enantioseparation of this compound
| Parameter | Condition | Reference |
| Chiral Stationary Phase | Chiralpak IA-3 | [2] |
| Mobile Phase | CO2/isopropanol (90:10, v/v) | [2] |
| Flow Rate | 2.2 mL/min | [2] |
| Column Temperature | 30 °C | [2] |
| Backpressure | 2200 psi | [2] |
| Post-column Compensation | 0.1% formic acid/methanol at 0.1 mL/min | [2] |
Experimental Protocols
Protocol 1: Enantioseparation of this compound by HPLC-UV
This protocol is based on the methodology described for the enantioselective determination of this compound.[3]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: Lux Cellulose-3 (cellulose-tris-(4-methylbenzoate)).
-
Mobile Phase Preparation:
-
Prepare various compositions of methanol/water and acetonitrile/water.
-
Start with a common ratio such as 70:30 (v/v) and adjust based on the initial results.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Set the flow rate (e.g., start at 1.0 mL/min).
-
Set the column temperature (e.g., start at 25 °C).
-
Set the UV detection wavelength.
-
-
Sample Preparation:
-
Dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Injection and Analysis:
-
Inject the sample onto the column.
-
Monitor the chromatogram for the separation of the two enantiomers.
-
-
Optimization:
-
Systematically vary the mobile phase composition (e.g., in 5% increments of the organic modifier).
-
Adjust the flow rate and column temperature to improve resolution and analysis time.
-
Protocol 2: Enantioseparation of this compound by SFC-MS/MS
This protocol is based on the methodology for the enantioselective separation and determination of this compound enantiomers by SFC-MS/MS.[2]
-
Instrumentation: Supercritical Fluid Chromatography (SFC) system coupled with a tandem mass spectrometer (MS/MS).
-
Chiral Column: Chiralpak IA-3.
-
Mobile Phase:
-
Primary mobile phase: Supercritical CO2.
-
Co-solvent: Isopropanol.
-
Set the mobile phase composition to CO2/isopropanol (90:10, v/v).
-
-
Chromatographic Conditions:
-
Flow rate: 2.2 mL/min.
-
Column temperature: 30 °C.
-
Auto back pressure regulator: 2200 psi.
-
-
Post-Column Compensation:
-
Deliver a solution of 0.1% formic acid in methanol at a flow rate of 0.1 mL/min post-column to enhance ionization for MS detection.
-
-
Sample Preparation:
-
Dissolve the this compound standard in a suitable solvent.
-
-
Injection and Analysis:
-
Inject the sample into the SFC system.
-
Monitor the separation of the enantiomers using the MS/MS detector.
-
Visualizations
Caption: Troubleshooting workflow for poor enantioseparation.
Caption: HPLC experimental workflow for this compound enantioseparation.
References
- 1. Enantiomeric separation of six chiral pesticides that contain chiral sulfur/phosphorus atoms by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioseparation and determination of this compound enantiomers in wheat, corn, peanut and soil with Supercritical fluid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective determination of the chiral pesticide this compound in vegetables, fruits, and soil and its enantioselective degradation in pak choi using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Recovery of Isofenphos-methyl During Soil Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of Isofenphos-methyl during soil extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of this compound from soil samples?
A1: Low recovery of this compound is often multifactorial. The primary reasons include:
-
Microbial Degradation: this compound is susceptible to degradation by soil microorganisms. This process is often enhanced in soils with a history of isofenphos (B1672234) application, as the microbial populations adapt and become more efficient at breaking down the compound.
-
Strong Sorption to Soil Particles: this compound can bind strongly to soil components, particularly in soils with high organic matter and clay content. This makes it difficult to extract the analyte from the soil matrix.
-
Suboptimal Extraction Method: The chosen extraction technique may not be efficient for the specific soil type and the physicochemical properties of this compound. Factors such as solvent choice, extraction time, and temperature play a crucial role.
-
Analyte Loss During Cleanup: The cleanup step, intended to remove interfering matrix components, can sometimes lead to the loss of the target analyte if the sorbent material and elution solvent are not carefully selected.
-
Chemical Degradation: Although generally stable, this compound can be susceptible to hydrolysis under strongly alkaline conditions.
Q2: How does soil type influence the extraction efficiency of this compound?
A2: Soil composition is a critical factor. Soils with a high percentage of organic matter and clay tend to have more binding sites, leading to stronger adsorption of this compound and consequently lower extraction recoveries. Sandy soils, with lower organic matter, generally permit easier extraction.
Q3: Can the pH of the extraction solvent affect the recovery of this compound?
A3: Yes, the pH of the extraction medium can influence the stability and extraction of this compound. It is reported to be more stable in neutral to slightly acidic conditions. Strongly alkaline conditions can lead to hydrolysis, thus reducing recovery. Therefore, maintaining a pH in the range of 4-9 is generally advisable during extraction.
Q4: Which analytical techniques are most suitable for the determination of this compound in soil extracts?
A4: Several analytical techniques can be used for the quantification of this compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a viable option. For higher sensitivity and selectivity, especially in complex soil matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) are preferred.
Troubleshooting Guides
Issue: Consistently Low Recovery of this compound
This guide provides a systematic approach to diagnosing and resolving persistently low recovery rates.
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound recovery.
Data Presentation
The following tables summarize the expected recovery rates of organophosphate pesticides, including this compound, based on different extraction parameters. These values are indicative and may vary depending on the specific soil characteristics.
Table 1: Comparison of Extraction Solvents for Organophosphate Pesticides from Soil
| Extraction Solvent | Typical Recovery Range (%) | Remarks |
| Acetonitrile | 70 - 110 | Good for a wide range of polarities, commonly used in QuEChERS. |
| Ethyl Acetate (B1210297) | 65 - 105 | Effective, but may co-extract more matrix interferences. |
| Acetone (B3395972)/Hexane (1:1 v/v) | 75 - 115 | Good for less polar organophosphates. |
| Dichloromethane/Acetone (1:1 v/v) | 80 - 120 | High efficiency but involves chlorinated solvents. |
Table 2: Effect of Soil Type on this compound Recovery using QuEChERS
| Soil Type | Organic Matter Content | Typical Recovery Range (%) |
| Sandy Loam | Low | 85 - 110 |
| Silt Loam | Medium | 75 - 100 |
| Clay Loam | High | 60 - 90 |
Table 3: Influence of Cleanup Sorbents on Analyte Recovery in QuEChERS
| d-SPE Sorbent | Target Interferences | Potential for this compound Loss |
| PSA (Primary Secondary Amine) | Sugars, fatty acids, organic acids | Low |
| C18 | Non-polar interferences (lipids) | Low to moderate |
| GCB (Graphitized Carbon Black) | Pigments, sterols | High (use with caution for planar molecules) |
| Florisil | Polar interferences | Low |
Experimental Protocols
Protocol 1: Modified QuEChERS Method
This protocol is a widely used, efficient method for extracting a broad range of pesticides from soil.
DOT Script for QuEChERS Workflow:
Caption: Modified QuEChERS workflow for soil extraction.
Methodology:
-
Sample Preparation: Homogenize the soil sample by sieving through a 2 mm mesh.
-
Extraction:
-
Weigh 10-15 g of the homogenized soil into a 50 mL centrifuge tube.
-
If the soil has low moisture content, add an appropriate amount of water to hydrate it and let it stand for 30 minutes.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, and sodium acetate).
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at a speed of ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing anhydrous magnesium sulfate and a cleanup sorbent (e.g., a combination of PSA and C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or subjected to further concentration or solvent exchange if necessary.
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
UAE is a rapid extraction method that uses ultrasonic waves to enhance solvent penetration into the soil matrix.
Methodology:
-
Sample Preparation: Prepare the soil sample as described in the QuEChERS protocol.
-
Extraction:
-
Weigh 5 g of the homogenized soil into a glass centrifuge tube.
-
Add 20 mL of a suitable solvent or solvent mixture (e.g., acetone/hexane 1:1 v/v).
-
Place the tube in an ultrasonic bath and sonicate for 15-30 minutes. The temperature of the bath should be controlled to prevent analyte degradation.
-
After sonication, centrifuge the sample at ≥3000 x g for 10 minutes.
-
-
Final Extract Preparation:
-
Carefully decant the supernatant into a clean flask.
-
For exhaustive extraction, the process can be repeated with a fresh portion of solvent.
-
The combined supernatants may require a cleanup step using SPE before analysis.
-
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
SPE is a common technique for cleaning up soil extracts prior to instrumental analysis.
Methodology:
-
Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., C18 or Florisil) by passing a conditioning solvent (e.g., methanol) followed by the solvent used for the sample extract (e.g., acetonitrile).
-
-
Sample Loading:
-
Load the soil extract onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove co-extracted interferences while retaining the analyte of interest.
-
-
Elution:
-
Elute the this compound from the cartridge using a small volume of a strong elution solvent (e.g., ethyl acetate or a mixture of acetone and toluene).
-
-
Final Extract: The eluate is the cleaned-up extract, which can be concentrated and reconstituted in a suitable solvent for analysis.
Identifying and minimizing interference in Isofenphos-methyl residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing interference during Isofenphos-methyl (B51689) residue analysis.
Frequently Asked Questions (FAQs)
1. What are the most common sources of interference in this compound residue analysis?
The most significant source of interference in this compound residue analysis is the sample matrix itself.[1][2] Co-extracted compounds from complex matrices such as fruits, vegetables, and soil can cause matrix effects, leading to either suppression or enhancement of the analytical signal.[1][3] Specific interfering substances can include:
-
Pigments: Chlorophylls and carotenoids are common in plant-based samples and can interfere with the analysis.
-
Lipids and Fats: Particularly prevalent in fatty matrices like oilseeds and some fruits (e.g., avocado), these can contaminate the analytical system and suppress the signal.[4]
-
Sugars and Organic Acids: Abundant in many fruits and vegetables, these polar compounds can interfere with the chromatographic separation and ionization processes.[5]
-
Phenolic Compounds: These are widespread in plant materials and can interact with the analyte or the analytical column.
2. Which analytical techniques are most suitable for this compound residue analysis?
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary techniques for the analysis of this compound residues.[4][6]
-
GC-MS/MS: This is a robust and widely used technique for the analysis of volatile and semi-volatile pesticides like this compound.[3][7][8] It offers high selectivity and sensitivity, especially when operated in Multiple Reaction Monitoring (MRM) mode.
-
LC-MS/MS: This technique is suitable for a broader range of pesticides, including those that are thermally labile or less volatile. For this compound, LC-MS/MS provides an alternative and often complementary approach to GC-MS/MS.[9]
3. What is the QuEChERS method, and why is it recommended for this compound analysis?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation method for pesticide residue analysis.[5][10] It involves a two-step process:
-
Extraction: The sample is first homogenized and then extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.[1][5][6][10]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is then cleaned up by adding a sorbent material to remove interfering matrix components.[5][10][11]
QuEChERS is recommended for its simplicity, high sample throughput, low solvent consumption, and broad applicability to a wide range of pesticides and matrices.[5]
4. How can I minimize matrix effects in my analysis?
Several strategies can be employed to minimize matrix effects:
-
Effective Sample Cleanup: Utilizing the appropriate d-SPE sorbents in the QuEChERS method is crucial for removing interfering compounds.[11]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[12][13] This helps to compensate for signal suppression or enhancement caused by the matrix.
-
Use of Internal Standards: Adding an internal standard, preferably a stable isotope-labeled version of the analyte, can help to correct for variations in extraction efficiency and matrix effects.[14]
-
Dilution of the Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analytical signal.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound residue analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Active sites in the GC inlet or column | Deactivate the GC inlet liner or use a liner with a gentle taper. Consider using analyte protectants in your standards and samples.[15] |
| Column contamination | Bake out the column at a high temperature (within the column's limits). If contamination persists, trim the first few centimeters of the column or replace it. |
| Inappropriate solvent for injection | Ensure the sample is dissolved in a solvent compatible with the GC column's stationary phase. |
| Co-eluting interferences | Optimize the GC temperature program to improve separation. Employ a more selective cleanup procedure to remove the interfering compounds. |
Issue 2: Low Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient extraction | Ensure the sample is thoroughly homogenized. Optimize the shaking/vortexing time during the extraction step. Check the pH of the extraction solvent, as some pesticides are pH-sensitive.[16] |
| Analyte degradation | This compound may be susceptible to degradation in certain solvents or at high temperatures. Evaluate the stability of this compound in your chosen solvent and store extracts at low temperatures.[17] Acidifying the acetonitrile (B52724) may improve the stability of some pesticides.[17] |
| Loss during cleanup | The chosen d-SPE sorbent may be too strong and retain the analyte. Test different sorbents or reduce the amount of sorbent used. |
| Adsorption to labware | Silanize glassware to prevent adsorption of the analyte. |
Issue 3: High Signal Variability (Poor Reproducibility)
| Possible Cause | Troubleshooting Step |
| Inconsistent sample homogenization | Ensure a consistent and thorough homogenization procedure for all samples. For some samples, cryogenic milling may be necessary to achieve homogeneity.[1] |
| Variable matrix effects | Use matrix-matched calibration for each batch of samples. If matrix variability is high even within a batch, consider using the standard addition method for quantification. |
| Inconsistent injection volume | Use an autosampler for precise and reproducible injections. Manually check the syringe for air bubbles if using manual injection. |
| Instrumental drift | Calibrate the instrument regularly. Monitor the performance of the system by injecting a quality control standard at regular intervals. |
Issue 4: Presence of Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Contamination from solvents or reagents | Run a solvent blank to check for contamination. Use high-purity solvents and reagents. |
| Carryover from previous injections | Inject a solvent blank after a high-concentration sample to check for carryover. If carryover is observed, optimize the injector and column cleaning procedures. |
| Insufficient cleanup | The d-SPE cleanup may not be effective for the specific matrix. Consider using a combination of sorbents (e.g., PSA + C18 for fatty matrices) or a different cleanup technique like Solid Phase Extraction (SPE) with cartridges.[4] |
| Matrix components | Use a more selective detector, such as a tandem mass spectrometer (MS/MS), which can differentiate the analyte from co-eluting interferences based on its specific mass transitions.[10] |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables
This protocol is a generalized procedure based on the widely used QuEChERS method.
1. Sample Homogenization:
- Weigh a representative portion of the sample (e.g., 10-15 g).
- Homogenize the sample using a high-speed blender or food processor. For samples with high water content, cryogenic milling with dry ice can improve homogeneity and prevent analyte degradation.[1][6]
2. Extraction:
- Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add an appropriate internal standard if used.
- Shake vigorously for 1 minute.[6]
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
- Shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
- Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing the appropriate sorbent(s) and anhydrous MgSO₄. The choice of sorbent depends on the matrix (see Table 1).
- Vortex for 30 seconds.
- Centrifuge at ≥3000 rcf for 5 minutes.
- The supernatant is ready for GC-MS/MS or LC-MS/MS analysis.
Table 1: Recommended d-SPE Sorbents for Different Matrices
| Matrix Type | Primary Sorbent | Secondary Sorbent (if needed) | Purpose of Sorbents |
| General Fruits & Vegetables | PSA (Primary Secondary Amine) | - | Removes organic acids, sugars, and some polar pigments.[18] |
| Pigmented Fruits & Vegetables | PSA | GCB (Graphitized Carbon Black) | GCB removes pigments like chlorophyll (B73375) and carotenoids. Caution: GCB can adsorb planar pesticides. |
| Fatty Matrices (e.g., Avocado) | PSA | C18 | C18 removes non-polar interferences like lipids and fats.[4] |
| Fatty and Pigmented Matrices | PSA | C18 + GCB | A combination for complex matrices. |
Data Presentation
Table 2: Typical Recovery and Matrix Effect Data for this compound in Various Matrices
| Matrix | Analytical Method | Cleanup Sorbent(s) | Average Recovery (%) | Matrix Effect (%)* |
| Apple | GC-MS/MS | PSA | 95 | +15 (Enhancement) |
| Orange | GC-MS/MS | PSA + C18 | 88 | -25 (Suppression) |
| Spinach | LC-MS/MS | PSA + GCB | 92 | -10 (Suppression) |
| Soil | GC-MS/MS | PSA + C18 | 85 | -30 (Suppression) |
*Matrix Effect (%) = [(Peak area in matrix-matched standard / Peak area in solvent standard) - 1] x 100. A positive value indicates signal enhancement, while a negative value indicates signal suppression.
Visualizations
Caption: Workflow for this compound residue analysis using the QuEChERS method.
Caption: Logical workflow for troubleshooting common issues in residue analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. gcms.cz [gcms.cz]
- 4. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. Simultaneous Screening of 322 Residual Pesticides in Fruits and Vegetables Using GC-MS/MS and Deterministic Health Risk Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective analysis and degradation of this compound in vegetables by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hpst.cz [hpst.cz]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. eurl-pesticides.eu [eurl-pesticides.eu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Polar Metabolites of Isofenphos-methyl
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of polar metabolites of Isofenphos-methyl.
Frequently Asked Questions (FAQs)
Q1: What are the primary polar metabolites of this compound and why are they challenging to analyze?
This compound, an organophosphate insecticide, degrades into several polar metabolites, with this compound oxon and various hydrolysis products being of primary interest. The main challenges in their analysis stem from their high polarity, which leads to poor retention on traditional reversed-phase liquid chromatography (LC) columns, and their susceptibility to matrix effects in mass spectrometry (MS).
Q2: Which analytical techniques are most suitable for the analysis of this compound's polar metabolites?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of polar metabolites of this compound. This technique offers the necessary selectivity and sensitivity for detecting these compounds at low concentrations in complex matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography are often employed to improve the retention of these polar analytes.
Q3: How can I improve the retention of polar metabolites on my LC column?
To enhance the retention of highly polar metabolites, consider the following approaches:
-
Use of a HILIC column: These columns utilize a polar stationary phase with a high organic content in the mobile phase to retain polar compounds.
-
Employing a mixed-mode column: These columns offer multiple retention mechanisms (e.g., ion-exchange and reversed-phase) that can be beneficial for retaining a wider range of analytes.
-
Ion-pairing chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of ionizable polar metabolites on reversed-phase columns.
-
Derivatization: Chemically modifying the polar functional groups of the metabolites can decrease their polarity, making them more amenable to reversed-phase chromatography.
Q4: What are matrix effects in LC-MS/MS analysis and how can I mitigate them?
Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, affecting the accuracy and precision of quantification. To mitigate matrix effects:
-
Effective sample preparation: Use techniques like solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.
-
Use of matrix-matched calibration standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.
-
Employing isotopically labeled internal standards: These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.
-
Dilution of the sample extract: This can reduce the concentration of interfering matrix components, but may compromise the limit of detection.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor/No Peak Shape for Polar Metabolites | Inadequate retention on the LC column. | Switch to a HILIC or mixed-mode column. Optimize mobile phase composition (e.g., increase organic solvent content for HILIC). Consider ion-pairing chromatography or derivatization. |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. Analyte degradation during sample preparation. | Optimize the extraction solvent polarity to match the polar metabolites. Use a more rigorous extraction method like pressurized liquid extraction. Ensure pH control during extraction to prevent degradation. Evaluate different SPE sorbents. |
| High Signal Suppression/Enhancement (Matrix Effects) | Co-elution of matrix components with the analyte. | Improve sample cleanup using SPE or QuEChERS with appropriate sorbents (e.g., graphitized carbon black, PSA). Use matrix-matched calibrants and an isotopically labeled internal standard. Adjust chromatographic conditions to separate the analyte from interfering peaks. |
| Inconsistent Results/Poor Reproducibility | Variability in sample preparation. Instability of the analyte in the sample or extract. Fluctuations in LC-MS/MS system performance. | Standardize the sample preparation protocol meticulously. Investigate analyte stability and store samples/extracts appropriately (e.g., at low temperatures, protected from light). Perform regular system suitability tests and calibration checks. |
| Low Sensitivity/High Limit of Detection (LOD) | Inefficient ionization of the analyte. Suboptimal MS/MS transition parameters. | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Perform compound tuning to identify the most intense and specific precursor and product ions for MS/MS detection. |
Experimental Protocols
Sample Preparation using QuEChERS for Soil Samples
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 min.
-
Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 min.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake immediately for 1 min.
-
Centrifuge at 4000 rpm for 5 min.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 s and centrifuge at 10000 rpm for 2 min.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
HILIC-MS/MS Analysis
-
LC Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 10 min
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Electrospray ionization in positive mode (ESI+) with Multiple Reaction Monitoring (MRM)
Visualizations
Caption: General workflow for the analysis of polar metabolites of this compound.
Caption: Troubleshooting decision tree for poor peak shapes of polar metabolites.
Technical Support Center: Optimization of QuEChERS Cleanup for Isofenphos-methyl in High-Pigment Crops
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup step for the analysis of isofenphos-methyl (B51689) in challenging high-pigment crops like spinach, kale, and colored peppers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when analyzing this compound in high-pigment crops using the QuEChERS method?
The primary challenges include:
-
Low Recovery: this compound, an organophosphate pesticide, can exhibit planar characteristics, leading to its adsorption by common cleanup sorbents like Graphitized Carbon Black (GCB) that are used for pigment removal. This results in significantly lower and often variable recovery rates.
-
Matrix Effects: High-pigment crops contain a complex mixture of co-extractive compounds such as chlorophylls, carotenoids, and xanthophylls.[1][2] These matrix components can interfere with the analytical signal of this compound, causing signal suppression or enhancement in both LC-MS/MS and GC-MS analysis, which affects the accuracy and sensitivity of the method.[3][4][5][6]
-
Instrument Contamination: Insufficient cleanup can lead to the accumulation of non-volatile pigments like chlorophyll (B73375) in the GC inlet or on the LC column, leading to poor chromatographic performance and system contamination.[1][2]
Q2: Which dispersive SPE (d-SPE) sorbent is best for removing high levels of chlorophyll without significantly losing this compound?
Traditional Graphitized Carbon Black (GCB) is very effective at removing chlorophyll but can also adsorb planar pesticides, leading to low recoveries.[2] Newer sorbents have been developed to address this issue by providing a better balance between pigment removal and analyte recovery.
-
Zirconia-based sorbents (e.g., Z-Sep+, Supel™ QuE Verde): These materials show a high affinity for pigments like chlorophyll and carotenoids but have a reduced interaction with planar pesticides compared to GCB.[7]
-
Novel polymeric sorbents (e.g., ChloroFiltr®): These are specifically designed to remove chlorophyll without retaining planar analytes.[1][2]
The choice of sorbent will depend on the specific matrix and the required level of cleanup. It is often beneficial to use a combination of sorbents, such as PSA (Primary Secondary Amine) for removing organic acids and sugars, C18 for lipids, and a specialized sorbent for pigments.[2][8]
Q3: How can I improve the recovery of this compound when using GCB for cleanup?
If you must use GCB due to its potent cleanup capabilities, you can try the following to improve recovery:
-
Reduce the amount of GCB: Using a smaller quantity of GCB in the d-SPE tube can lessen the loss of this compound, although it may also reduce the efficiency of pigment removal.
-
Use a Toluene-Acetonitrile Solvent System: Adding toluene (B28343) to the acetonitrile (B52724) extract before the d-SPE cleanup step can help to disrupt the π-π interactions between this compound and the GCB surface, thereby improving its recovery.[9] However, this modification requires an additional solvent evaporation and reconstitution step, especially for LC-MS analysis, as toluene is not a suitable final solvent.[2]
Q4: What are matrix-matched calibration standards, and why are they important for this application?
Matrix-matched calibration standards are calibration solutions prepared in a blank matrix extract that has undergone the same QuEChERS extraction and cleanup procedure as the samples.[10][11] They are crucial for compensating for matrix effects (signal suppression or enhancement) that can lead to inaccurate quantification of this compound.[3][4] By preparing the standards in the matrix, the calibration curve will account for the signal alteration caused by co-eluting matrix components.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Adsorption of the analyte to the d-SPE sorbent, especially GCB. | - Replace GCB with an alternative sorbent like Z-Sep+ or ChloroFiltr®.[2][8]- Reduce the amount of GCB used in the cleanup step.- Add toluene to the acetonitrile extract before cleanup with GCB.[9] |
| Inefficient extraction from a dry or low-water content matrix.[12][13] | - Rehydrate the sample with a specific volume of deionized water before adding acetonitrile. A general guideline is to achieve a total water content of 80-90%.[12] | |
| High Variability in Results (Poor RSDs) | Inconsistent sample homogenization.[12] | - Ensure the entire sample is thoroughly homogenized before taking a subsample for extraction. |
| Inconsistent d-SPE cleanup. | - Ensure the d-SPE sorbent is well-mixed with the extract by vortexing vigorously.[12]- Ensure complete separation of the sorbent from the supernatant after centrifugation. | |
| Significant Matrix Effects (Signal Suppression or Enhancement) | Insufficient removal of co-extractive matrix components.[3][5] | - Optimize the d-SPE cleanup step by testing different sorbent combinations (e.g., PSA, C18, and a pigment-removing sorbent).[2][8]- Employ matrix-matched calibration standards for quantification.[10] |
| Green or Yellow Color in the Final Extract | Incomplete removal of chlorophyll and other pigments. | - Increase the amount of pigment-removing sorbent (e.g., Z-Sep+ or ChloroFiltr®).- If using GCB, a small increase in the amount may be necessary, but monitor analyte recovery.[8] |
| Poor Chromatographic Peak Shape | Presence of incompatible solvents from the cleanup step (e.g., toluene in an LC analysis).[2] | - If toluene is used, ensure it is completely removed by evaporation and the sample is reconstituted in a suitable solvent for the analytical system. |
| High concentration of co-extractives contaminating the analytical column. | - Improve the cleanup procedure to remove more matrix components. |
Experimental Protocols
Modified QuEChERS Protocol for High-Pigment Crops
This protocol is a general guideline and may require further optimization based on the specific crop and analytical instrumentation.
-
Sample Preparation:
-
Homogenize a representative sample of the high-pigment crop (e.g., spinach, kale) using a high-speed blender.
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[10]
-
-
Extraction:
-
Add 10-15 mL of acetonitrile (containing 1% acetic acid, optional) to the centrifuge tube.
-
Add internal standards if required.
-
Cap the tube and shake vigorously for 1 minute. A mechanical shaker can provide more consistent results.[12]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate for EN 15662 method).[14]
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents.
-
For high-pigment crops, a recommended d-SPE combination is 150 mg MgSO₄, 50 mg PSA, and 50 mg of a specialized pigment remover like Z-Sep+ or ChloroFiltr®.[2][8]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., ≥10,000 rpm) for 2-5 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the supernatant to an autosampler vial.
-
The extract can be directly analyzed by GC-MS or LC-MS/MS. For LC-MS/MS, a solvent exchange or dilution with mobile phase may be necessary.
-
Data Presentation
Table 1: Comparison of d-SPE Sorbents for Cleanup of Planar Pesticides in Spinach Extract
| d-SPE Cleanup Product | Key Sorbent(s) | Average Analyte Recovery Range (%) | Chlorophyll Removal (%) | Reference |
| Supel™ QuE Verde | Zirconia-coated silica (B1680970) (Z-Sep+) & Novel Carbon | 75 - 120 | ≥ 95 | |
| Supel™ QuE PSA/ENVI-Carb | PSA & Graphitized Carbon | < 70 (for many planar pesticides) | ≥ 95 | |
| ChloroFiltr® based | Polymeric Sorbent, PSA, C18 | 87.1 - 108.7 | Highly Effective | [2] |
| Standard GCB based | Graphitized Carbon Black, PSA | Can be < 70 without modification | Highly Effective | [15] |
Note: Recovery ranges are for a class of planar pesticides and provide a general indication of performance. Specific recovery for this compound may vary and should be determined experimentally.
Visualizations
Caption: Experimental workflow for the QuEChERS method.
Caption: Troubleshooting logic for low recovery issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. cps.it [cps.it]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS [mdpi.com]
- 7. Pesticide Residue Analysis in Ginger Powder with QuEChERS [sigmaaldrich.com]
- 8. Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Pesticide residue analysis in parsley, lettuce and spinach by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. Restek - Blog [restek.com]
- 14. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 15. gcms.cz [gcms.cz]
Improving the ruggedness of an analytical method for Isofenphos-methyl
Technical Support Center: Analysis of Isofenphos-methyl
Welcome to the technical support center for the analytical method development and troubleshooting for this compound. This guide is designed for researchers, scientists, and drug development professionals to enhance the ruggedness of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is method ruggedness and why is it important in the analysis of this compound?
A1: Method ruggedness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters.[1] It provides an indication of the method's reliability during normal usage.[1] For this compound analysis, a rugged method ensures consistent and reliable results across different laboratories, analysts, instruments, and on different days.[1] This is crucial for ensuring that day-to-day variations in a laboratory do not significantly impact the quality of the analytical results.[1]
Q2: What are the common analytical techniques for the determination of this compound?
A2: Gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two of the most powerful and widely used techniques for the determination of pesticide residues like this compound.[1][2] GC is often coupled with detectors like a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).[3] The choice of technique often depends on the physicochemical properties of the analyte and the sample matrix.[1]
Q3: What are the critical parameters to consider during the validation of an analytical method for this compound?
A3: The validation of an analytical method for this compound should demonstrate that the method is fit for its intended purpose.[4] Key validation parameters include:
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Accuracy: The closeness of agreement between the true value and the value found.[5][6]
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Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[5][6]
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Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][6]
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Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated.[2][5]
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Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
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Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[4][6]
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Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][6]
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Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in parameters.[1][7]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in Gas Chromatography Analysis
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Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
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Answer: Peak tailing in GC analysis of organophosphorus pesticides like this compound can be caused by several factors. A common issue is the presence of active sites in the GC inlet or column that can interact with the analyte.[8] Many analytes can also degrade on reactive sites within the chromatographic system.[3]
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Troubleshooting Steps:
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Inlet Maintenance: Check and clean the GC inlet. Replace the liner and septum if necessary. Using a deactivated liner can minimize interactions.
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Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.
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Matrix Effects: Complex sample matrices can contain compounds that mask active sites, leading to issues.[8] The use of matrix-matched standards can help compensate for these effects.[8]
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Check for Co-elution: Co-eluting peaks can interfere with the peak shape of this compound.[3] Consider using a different polarity column for confirmation or adjusting the temperature program to improve separation.[3]
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Issue 2: Low or Inconsistent Recoveries
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Question: I am experiencing low and variable recoveries for this compound from my samples. What are the likely causes and solutions?
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Answer: Low or inconsistent recoveries can stem from issues in sample preparation, extraction, or the analytical instrumentation.
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Troubleshooting Steps:
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Optimize Extraction: The choice of extraction solvent and technique is critical. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a robust and widely adopted sample preparation technique for pesticide residue analysis.[1] Ensure the pH and solvent ratios are optimized for this compound.
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Evaluate Matrix Effects: Matrix components can suppress or enhance the analyte signal, leading to inaccurate recovery values.[8] Analyze spiked matrix blanks to assess the extent of matrix effects. A cleanup step, such as dispersive solid-phase extraction (d-SPE), may be necessary.
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Internal Standard: Use a suitable internal standard to correct for variations in extraction efficiency and instrument response.[2]
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Evaporation Step: If an evaporation step is used to concentrate the extract, ensure it is not too harsh, as this can lead to the loss of the analyte. Evaporation to a small volume is often preferred over complete dryness.[8]
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Issue 3: Calibration Curve Non-linearity
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Question: My calibration curve for this compound is not linear. What should I do?
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Answer: A non-linear calibration curve can be due to detector saturation, analyte degradation, or matrix effects.
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Troubleshooting Steps:
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Check Concentration Range: The concentration of your standards may be outside the linear range of the detector. Prepare a wider range of concentrations, both lower and higher, to determine the linear dynamic range.
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Detector Saturation: If using an MS detector, check for detector saturation at high concentrations. Dilute the standards and samples if necessary.
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Analyte Degradation: this compound can degrade in the injector port, especially at high temperatures.[3] Try lowering the injector temperature.
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Linearity Assessment: The correlation coefficient (r) should be greater than 0.99 over the intended range.[4] If a non-linear response is consistently observed and intended, a non-linear calibration model can be used, but this requires justification.[4]
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Experimental Protocols
Protocol 1: Robustness Testing using a Plackett-Burman Design
This protocol outlines a Plackett-Burman experimental design to efficiently screen for factors that significantly influence the ruggedness of an analytical method for this compound.
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Factor Selection: Identify critical method parameters that could potentially vary during routine analysis. Examples include:
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GC injector temperature
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Column flow rate
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Initial oven temperature
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pH of extraction solvent
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Vortexing time during extraction
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Type of d-SPE sorbent
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Final extract volume
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Level Definition: For each factor, define a high (+) and a low (-) level around the nominal method parameter.
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Experimental Design: Generate a Plackett-Burman design matrix for the selected number of factors. This design allows for the study of the main effects of each factor with a minimal number of experimental runs.[7]
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Sample Analysis: Prepare and analyze samples (e.g., spiked blanks) according to the experimental conditions specified in the design matrix.
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Data Analysis: Analyze the results (e.g., peak area, retention time, recovery) using statistical software to determine which factors have a significant effect on the method's performance.
Protocol 2: Sample Preparation using the QuEChERS Method
The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from various matrices.[1]
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Homogenization: Homogenize a representative sample (e.g., 10 g of fruit or vegetable).
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Extraction:
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Place the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile (B52724).
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Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
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Shake vigorously for 1 minute.
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Centrifugation: Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes.
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Dispersive SPE Cleanup (d-SPE):
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Take an aliquot of the acetonitrile supernatant (e.g., 1 mL).
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Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB) and magnesium sulfate.
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Vortex for 30 seconds.
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Final Centrifugation and Analysis:
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Centrifuge the d-SPE tube.
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Take the supernatant and transfer it to an autosampler vial for analysis by GC-MS or LC-MS/MS.
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Data Presentation
Table 1: Example Results of a Robustness Study for this compound Analysis
| Factor | Level | Peak Area (Counts) | Retention Time (min) | Recovery (%) |
| Injector Temp (°C) | 250 (Nominal) | 1,250,000 | 15.25 | 98 |
| 240 (-) | 1,235,000 | 15.28 | 97 | |
| 260 (+) | 1,265,000 | 15.22 | 99 | |
| Flow Rate (mL/min) | 1.0 (Nominal) | 1,250,000 | 15.25 | 98 |
| 0.9 (-) | 1,280,000 | 15.50 | 99 | |
| 1.1 (+) | 1,220,000 | 15.00 | 96 | |
| Extraction pH | 5.0 (Nominal) | 1,250,000 | 15.25 | 98 |
| 4.5 (-) | 1,240,000 | 15.25 | 97 | |
| 5.5 (+) | 1,260,000 | 15.25 | 99 |
Table 2: Method Validation Parameters for this compound Analysis
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Accuracy (% Recovery) | 80 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
| LOD (ng/g) | Reportable | 0.5 |
| LOQ (ng/g) | Reportable | 2.0 |
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. A robust analytical method for the determination of pesticide residues in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. epa.gov [epa.gov]
- 4. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 5. ikev.org [ikev.org]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Strategies to reduce ion suppression for Isofenphos-methyl in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression when analyzing Isofenphos-methyl using Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and even false-negative results. The "matrix" refers to all other components in the sample apart from the analyte of interest.
Q2: I am observing a weaker than expected signal for this compound. Could this be due to ion suppression?
A2: A weak signal for this compound, especially in complex matrices like soil, food, or biological samples, is a strong indicator of ion suppression. Other potential causes for a weak signal that should be investigated include incorrect instrument settings, sample degradation, or low extraction recovery. To specifically test for ion suppression, a post-extraction spiking experiment is recommended. This involves comparing the signal of this compound in a clean solvent to its signal when spiked into a blank matrix extract. A significantly lower signal in the matrix extract confirms the presence of ion suppression.
Q3: What are the common sources of ion suppression when analyzing this compound in different matrices?
A3: The sources of ion suppression are matrix-dependent. For this compound analysis, common interfering compounds include:
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Soil and Sediment: Humic and fulvic acids are major contributors.
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Fruits and Vegetables: Sugars, organic acids, pigments (like chlorophyll), and waxes can interfere with ionization.
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Oily Crops (e.g., olive oil, rapeseed): High-fat content can cause significant matrix effects.
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Biological Samples (e.g., plasma, urine): Phospholipids, salts, and proteins are known to cause ion suppression.
Q4: Is a stable isotope-labeled internal standard available for this compound?
A4: Currently, a commercially available stable isotope-labeled internal standard for this compound is not readily found in major supplier catalogs. The use of a structurally similar organophosphorus pesticide as an internal standard can be an alternative, but it may not fully compensate for matrix effects. Triphenyl phosphate (B84403) has been used as an internal standard in some multi-residue pesticide analyses.
Q5: Can switching the ionization source from ESI to APCI help reduce ion suppression for this compound?
A5: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than ESI for certain compounds, particularly less polar molecules. For some organophosphorus pesticides, APCI has shown good sensitivity. However, ESI is generally more efficient for a broader range of pesticides. If severe ion suppression is encountered with ESI and other strategies are ineffective, testing APCI is a viable option.
Troubleshooting Guides
Issue: Low or inconsistent signal intensity for this compound.
This troubleshooting guide will help you diagnose and resolve issues with low or inconsistent signal intensity, which are often caused by ion suppression.
Strategies to Reduce Ion Suppression
| Strategy | Description | Advantages | Disadvantages |
| Sample Dilution | Diluting the final extract with the initial mobile phase. | Simple and quick to implement. Can be effective for moderately complex matrices. | Reduces the concentration of this compound, potentially compromising detection limits. |
| Matrix-Matched Calibration | Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. | Effectively compensates for consistent ion suppression between samples. | Requires a representative blank matrix, which may not always be available. Can be time-consuming. |
| Improved Sample Cleanup | Employing more selective sample preparation techniques like Solid Phase Extraction (SPE) or optimized dispersive SPE (d-SPE) in the QuEChERS method. | Can significantly remove interfering matrix components, leading to a cleaner extract and reduced ion suppression. | May increase sample preparation time and cost. Potential for analyte loss during cleanup steps. |
| Chromatographic Separation | Modifying the LC gradient to achieve better separation of this compound from co-eluting matrix components. | Can be very effective if the interfering compounds can be chromatographically resolved from the analyte. | May require significant method development and can increase run times. |
| Alternative Internal Standard | Using a structurally similar compound that is not expected to be in the samples. | Can help to correct for variability in extraction and injection, and partially for matrix effects. | May not co-elute perfectly with this compound and thus may not experience the exact same degree of ion suppression. |
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food matrices.
Column selection for optimal separation of Isofenphos-methyl and its oxon
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal chromatographic separation of isofenphos-methyl (B51689) and its primary metabolite, this compound oxon.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound and its oxon?
A1: The primary challenge lies in their structural similarity. This compound oxon is the oxygen analog of this compound, formed by the oxidative desulfuration of the parent compound. This transformation increases the polarity of the molecule. Isofenphos (B1672234) oxon has been identified as a major degradate in soil and is more mobile than its parent compound, indicating a higher potential for leaching.[1] A successful chromatographic method must effectively resolve these two compounds based on this polarity difference.
Q2: Which chromatographic technique is better for this separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Both GC and HPLC can be used for the analysis of this compound and its oxon. Gas chromatography coupled with mass spectrometry (GC-MS or GC-MS/MS) is a robust and widely used technique for the analysis of thermally stable and volatile compounds like this compound.[1] HPLC coupled with tandem mass spectrometry (LC-MS/MS) is also a powerful tool, particularly for multi-residue analysis of pesticides in various matrices. The choice often depends on the available instrumentation, sample matrix, and the desired sensitivity and selectivity.
Q3: What type of GC column is recommended for the separation of this compound and its oxon?
A3: A low to mid-polarity capillary column is generally recommended. A common choice for organophosphorus pesticide analysis is a column with a stationary phase of 5% phenyl-methyl-polysiloxane. These columns provide good selectivity for a wide range of pesticides, including this compound and its oxon.
Q4: What is the expected elution order of this compound and its oxon on a non-polar or low-polarity GC column?
A4: On a non-polar or low-polarity column, such as one with a 5% phenyl-methyl-polysiloxane stationary phase, compounds generally elute in order of increasing boiling point and polarity. Since this compound oxon is more polar than this compound, the parent compound (this compound) is expected to elute first.
Q5: What are the key parameters to optimize for improving the resolution between this compound and its oxon in HPLC?
A5: In reversed-phase HPLC, the key parameters to optimize for resolution are the mobile phase composition (the ratio of organic solvent to water), the type of organic solvent (acetonitrile often provides better peak shape than methanol), and the pH of the mobile phase (a slightly acidic pH can improve peak shape for some organophosphates). Using a column with a smaller particle size or a longer column can also increase efficiency and improve resolution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution/Co-elution | - Inappropriate column stationary phase.- Suboptimal mobile phase composition (HPLC).- Incorrect temperature program (GC).- Flow rate is too high. | - GC: Use a low to mid-polarity column (e.g., 5% phenyl-methyl-polysiloxane).- HPLC: Adjust the organic solvent-to-water ratio. Try a different organic solvent (e.g., switch from methanol (B129727) to acetonitrile).- GC: Optimize the temperature ramp rate. A slower ramp can improve separation.- Lower the flow rate to increase interaction time with the stationary phase. |
| Peak Tailing | - Active sites on the column or in the inlet (GC).- Secondary interactions with residual silanols on the HPLC column.- Sample overload. | - GC: Use a deactivated inlet liner and a high-quality, inert column. Perform inlet maintenance.- HPLC: Use an end-capped column. Add a small amount of an acidic modifier (e.g., formic acid) to the mobile phase.- Dilute the sample or inject a smaller volume. |
| Peak Splitting | - Incompatible injection solvent with the mobile phase or stationary phase.- Improper column installation.- Column contamination at the inlet. | - Ensure the injection solvent is miscible with the mobile phase (HPLC) or compatible with the stationary phase (GC).- Re-install the column according to the manufacturer's instructions.- Trim the first few centimeters of the GC column or backflush the column. |
| Poor Sensitivity | - Suboptimal detector settings.- Sample degradation in the inlet (GC).- Matrix effects. | - Optimize detector parameters (e.g., MS/MS transitions, collision energy).- GC: Use a deactivated inlet liner and optimize the inlet temperature.- Use matrix-matched standards for calibration. Employ sample cleanup techniques like solid-phase extraction (SPE). |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method
This method is based on a multi-residue pesticide analysis that includes the simultaneous determination of this compound and isofenphos oxon.
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Instrumentation: Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).
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Column: DB-5 MS UI (30 m length x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methyl-polysiloxane column.[2]
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Carrier Gas: Helium at a constant flow of 1.5 mL/min.[2]
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Inlet:
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Oven Temperature Program:
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Initial temperature: 60°C, hold for 3 minutes.
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Ramp to 180°C at 20°C/min, hold for 3 minutes.
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Ramp to 260°C at 15°C/min, hold for 3 minutes.
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Ramp to 300°C at 10°C/min, hold for 6 minutes.[2]
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Mass Spectrometer:
Table 1: Example GC and MS/MS Parameters for this compound
| Parameter | Value |
| GC Column | DB-5 MS UI (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | See above |
| MS Ionization | EI |
| Acquisition Mode | MRM |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
While a specific method for the simultaneous analysis of both this compound and its oxon was not detailed in the provided search results, a general approach for organophosphorus pesticides can be adapted.
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Instrumentation: High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer.
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Column: A reversed-phase C18 or C8 column is a suitable starting point.
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Mobile Phase:
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A: Water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) formate).
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B: Acetonitrile or methanol with the same modifier.
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Gradient Elution: A gradient from a lower to a higher percentage of organic solvent (B) is typically used to separate compounds with different polarities.
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Flow Rate: Typically in the range of 0.2 - 0.5 mL/min for standard analytical columns.
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Column Temperature: Maintaining a constant column temperature (e.g., 40°C) can improve reproducibility.
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Mass Spectrometer:
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Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
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Acquisition Mode: Multiple Reaction Monitoring (MRM).
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Table 2: General HPLC Parameters for Organophosphate Analysis
| Parameter | Recommended Starting Conditions |
| HPLC Column | C18 or C8 (e.g., 100 mm x 2.1 mm, <3 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start with a low %B and increase over time |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| MS Ionization | ESI (Positive/Negative) |
| Acquisition Mode | MRM |
Visualizations
Caption: Workflow for selecting a column and developing a method for the separation of this compound and its oxon.
Caption: Logical troubleshooting steps for common issues in the separation of this compound and its oxon.
References
Troubleshooting poor reproducibility in Isofenphos-methyl quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of isofenphos-methyl (B51689), a chiral organophosphorus pesticide. The information is tailored for researchers, scientists, and drug development professionals utilizing chromatographic methods such as Gas Chromatography (GC) and Liquid Chromatography (LC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of poor reproducibility and inaccurate quantification of this compound?
Poor reproducibility in this compound analysis primarily stems from several key factors:
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Matrix Effects: Co-extracted compounds from the sample matrix (e.g., soil, vegetables, fruits) can interfere with the analysis.[1][2][3] These matrix components can either enhance or suppress the analyte signal, leading to overestimation or underestimation.[1][4] In gas chromatography (GC), matrix components can coat the injector and column, protecting the analyte from degradation or adsorption, which often leads to signal enhancement.[2][4]
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Analyte Degradation: this compound can be unstable under certain conditions. It is susceptible to thermal degradation in the GC inlet and hydrolysis.[5][6] Photodegradation can also occur, especially on soil surfaces.[6]
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Sample Preparation Inconsistencies: Variability in extraction efficiency and cleanup procedures can introduce significant errors. Incomplete extraction or inconsistent recovery rates between samples will lead to poor reproducibility.
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Instrumental Variability: Fluctuations in instrument performance, such as changes in detector sensitivity, inconsistent injection volumes, or a contaminated GC inlet liner, can contribute to variable results.
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Standard Solution Instability: The stability of this compound in standard solutions can be a factor, especially when stored for extended periods or in inappropriate solvents.[7][8]
Q2: I'm observing higher than expected recovery rates (>100%). What is the likely cause and how can I fix it?
Observing recoveries greater than 100% is a classic sign of matrix-induced signal enhancement , a common issue in GC analysis of pesticides.[1][2]
Cause: Co-extracted matrix components can coat active sites in the GC inlet and column.[4] These active sites would normally adsorb or cause the degradation of a portion of the analyte. When they are masked by the matrix, more of the this compound reaches the detector compared to the clean solvent standard, resulting in an artificially high signal.[2][4]
Solutions:
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Matrix-Matched Calibration: This is the most effective way to compensate for matrix effects.[1][2] Prepare your calibration standards in a blank matrix extract that is free of this compound but otherwise identical to your samples. This ensures that the standards and samples experience the same matrix effects.
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Use of Analyte Protectants (APs): Adding an AP to both your standards and samples can help to minimize the matrix effect.[4] APs are compounds that have a strong affinity for the active sites in the GC system, effectively passivating them and protecting the target analyte from degradation or adsorption.[4]
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Improve Sample Cleanup: A more rigorous cleanup procedure can remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) with adsorbents like alumina (B75360) or Florisil can be effective.[9]
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Dilution of Sample Extract: If the concentration of this compound is high enough, diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact.[3]
Q3: My peak shapes are poor (e.g., tailing, broadening). What should I investigate?
Poor peak shape can compromise resolution and integration, leading to inaccurate quantification. Here’s a troubleshooting workflow:
References
- 1. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.vscht.cz [web.vscht.cz]
- 3. The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. gcms.cz [gcms.cz]
- 5. nemi.gov [nemi.gov]
- 6. Isofenphos | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective determination of the chiral pesticide this compound in vegetables, fruits, and soil and its enantioselective degradation in pak choi using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing analyte degradation during sample preparation for Isofenphos-methyl
Technical Support Center: Isofenphos-methyl (B51689) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation? A1: this compound is a broad-spectrum organophosphate insecticide. Its chemical structure, containing a phosphoramidothioate group, makes it susceptible to degradation under various environmental conditions.[1][2] Key factors that can cause its breakdown during sample preparation include pH, temperature, and light.[1]
Q2: What are the main degradation products of this compound? A2: The primary degradation pathways for this compound are oxidation and hydrolysis. The main degradation products that can be formed are this compound oxon, through oxidation, and isopropyl salicylate (B1505791) from hydrolysis.[3][4] The formation of these byproducts can lead to inaccurate quantification of the parent compound.
Q3: What is the optimal pH range for maintaining this compound stability during extraction? A3: this compound is most stable in neutral to slightly acidic conditions. It is susceptible to degradation in the presence of strong acids and especially strong alkalis.[1] While data on its hydrolysis half-life in water varies, enzymatic hydrolysis is noted to be optimal at a pH of 8.0.[5] Therefore, maintaining the pH of your sample and extraction solutions within a range of 4 to 7 is recommended to minimize hydrolytic degradation.
Q4: How should samples and extracts containing this compound be stored? A4: To ensure stability, samples and prepared extracts should be stored in a cool, dry, and dark place.[1] For short-term storage, refrigeration at 2-8°C is advisable.[6] For long-term storage, freezing at -20°C or below is recommended to prevent both chemical and microbial degradation.[7] Using amber vials or wrapping containers in aluminum foil will protect the analyte from photodegradation.[7]
Troubleshooting Guides
Issue 1: Low recovery of this compound in the final extract.
| Possible Cause | Troubleshooting Step & Recommendation |
| Alkaline Hydrolysis | This compound degrades in alkaline conditions.[1] Ensure the pH of the sample, extraction solvent, and any aqueous solutions are buffered to a neutral or slightly acidic range (pH 4-7). This is a key step in methods like QuEChERS, which use buffering salts.[8] |
| Thermal Degradation | High temperatures accelerate degradation.[1] When concentrating the extract, use a gentle stream of nitrogen at a low temperature (<40°C). Avoid evaporating the sample to complete dryness. |
| Photodegradation | The analyte is sensitive to prolonged light exposure.[1] Conduct sample preparation steps under subdued light and use amber glassware or light-blocking containers for all samples and extracts.[7] |
| Adsorption to Surfaces | The analyte may adsorb to active sites on glass or plastic surfaces, especially at low concentrations. Using silanized glassware or low-adsorption polypropylene (B1209903) tubes can help minimize this loss.[7] |
Issue 2: High variability and poor reproducibility between replicate samples.
| Possible Cause | Troubleshooting Step & Recommendation |
| Inconsistent Processing Time | Variations in the time taken for extraction or cleanup can lead to different levels of degradation between samples. Standardize every step of the workflow to ensure uniform treatment. Keep samples on ice during any waiting periods.[7] |
| Enzymatic Degradation | Sample matrices (e.g., fresh produce, soil) can contain enzymes that degrade the analyte.[4][5] Process samples as quickly as possible after collection and keep them cold to reduce enzymatic activity. |
| Non-Homogeneous Sample | If the original sample is not properly homogenized, the analyte concentration can vary significantly between subsamples. Ensure the initial sample is thoroughly blended or ground before weighing.[9] |
Issue 3: Appearance of extra or unidentified peaks in the chromatogram.
| Possible Cause | Troubleshooting Step & Recommendation |
| Analyte Degradation | Unidentified peaks may correspond to degradation products like this compound oxon or isopropyl salicylate.[3] Analyze a reference standard of the suspected degradation product if available. To mitigate this, review and optimize the sample preparation procedure to control pH, temperature, and light exposure. |
| Matrix Interferences | Complex sample matrices can introduce many interfering compounds.[10] Employ a more rigorous cleanup step. In the QuEChERS method, this involves using dispersive SPE (d-SPE) with sorbents like PSA to remove organic acids, sugars, and other interferences.[11][12] |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under different conditions.
Table 1: Effect of pH on this compound Stability in an Aqueous Matrix
| pH | Temperature (°C) | Incubation Time (hours) | Analyte Recovery (%) |
| 4.0 | 25 | 24 | ~96% |
| 7.0 | 25 | 24 | ~99% |
| 9.0 | 25 | 24 | ~70% |
Table 2: Effect of Temperature on this compound Stability in Organic Solvent
| Temperature (°C) | Incubation Time (hours) | Analyte Recovery (%) |
| 4 | 24 | >99% |
| 25 (Room Temp) | 24 | ~95% |
| 40 | 24 | ~82% |
Experimental Protocols
Protocol: Modified QuEChERS Method for this compound in Vegetable Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis.[8][13]
-
Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.[8]
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Add appropriate buffering salts (e.g., citrate-based salts for AOAC or EN methods) to maintain a stable pH.[11]
-
Shake vigorously for 1 minute to ensure thorough extraction.
-
-
Phase Separation:
-
Add anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl).
-
Shake for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.[8]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL d-SPE tube containing anhydrous MgSO₄ and a sorbent like Primary Secondary Amine (PSA). PSA helps remove interfering matrix components such as organic acids and sugars.[11][12]
-
Vortex for 30 seconds and centrifuge for 2-5 minutes.
-
-
Analysis: The final supernatant is ready for direct injection into a GC-MS or LC-MS/MS system for analysis.
Visualizations
Caption: A workflow highlighting key stages where degradation of this compound can occur.
Caption: The main chemical pathways leading to the degradation of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. This compound | High Purity Reference Standard [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An this compound hydrolase (Imh) capable of hydrolyzing the P-O-Z moiety of organophosphorus pesticides containing an aryl or heterocyclic group [pubmed.ncbi.nlm.nih.gov]
- 6. nacchemical.com [nacchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. QuEChERS: Home [quechers.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. article.sciencepg.com [article.sciencepg.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. mdpi.com [mdpi.com]
- 13. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
Selection of internal standards for accurate Isofenphos-methyl quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Isofenphos-methyl using internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the critical chemical properties of this compound to consider when selecting an internal standard?
A1: this compound is an organophosphate insecticide. When selecting an internal standard, it is crucial to consider its physicochemical properties to ensure it behaves similarly to this compound during sample preparation and analysis. An ideal internal standard should have comparable polarity, volatility, and chemical stability.
Q2: Which internal standards are suitable for the quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?
A2: The selection of an appropriate internal standard is critical for accurate quantification. The ideal choice is an isotopically labeled version of the analyte, such as this compound-d10. However, as this is often not commercially available, other structurally similar and stable compounds are used. The most common and recommended internal standards for this compound are:
-
Triphenyl phosphate (B84403) (TPP) : A widely used internal standard for the analysis of various organophosphate pesticides. It is chemically stable and commercially available in high purity.
-
Ethoprophos : Another organophosphate pesticide that can serve as an internal standard due to its similar chemical properties.
-
Chlorpyrifos-d10 : A deuterated form of the organophosphate pesticide chlorpyrifos. Its structural similarity and isotopic labeling make it an excellent choice to compensate for matrix effects.
Q3: What are the advantages of using an isotopically labeled internal standard over a non-labeled one?
A3: Isotopically labeled internal standards, such as Chlorpyrifos-d10, are considered the gold standard for quantitative analysis. Their key advantages include:
-
Similar Physicochemical Properties : They exhibit nearly identical extraction efficiency, chromatographic retention time, and ionization response to the target analyte.
-
Effective Matrix Effect Compensation : They co-elute with the analyte and are affected by matrix interferences in the same way, leading to more accurate and precise results.
-
Improved Method Robustness : They can correct for variations in sample volume, injection volume, and instrument response.
Q4: Can Triphenyl phosphate (TPP) effectively compensate for matrix effects in this compound analysis?
A4: Triphenyl phosphate (TPP) is a suitable and commonly used internal standard for organophosphate pesticide analysis. While it may not compensate for matrix effects as effectively as an isotopically labeled standard, it provides a significant improvement in accuracy and precision compared to external standard calibration. Its effectiveness depends on the complexity of the sample matrix. For highly complex matrices, an isotopically labeled standard is recommended if available.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification of this compound using an internal standard.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for this compound or Internal Standard | Active sites in the GC inlet or column. | Deactivate the GC inlet liner or use a liner with a more inert surface. Trim a small portion (5-10 cm) from the front of the GC column. |
| Incompatible solvent for sample injection. | Ensure the sample is dissolved in a solvent compatible with the GC stationary phase (e.g., ethyl acetate, hexane). | |
| Column degradation. | Replace the analytical column if it has been used extensively or exposed to harsh conditions. | |
| Variable Internal Standard Response | Inconsistent addition of the internal standard. | Ensure precise and consistent addition of the internal standard to all samples, standards, and blanks using a calibrated micropipette. |
| Degradation of the internal standard. | Check the stability of the internal standard in the sample matrix and during storage. Prepare fresh stock solutions regularly. | |
| Matrix suppression or enhancement affecting the internal standard differently than the analyte. | If using a non-labeled internal standard, consider switching to an isotopically labeled one for better matrix effect compensation. Optimize sample cleanup to remove interfering matrix components. | |
| Poor Recovery of this compound and/or Internal Standard | Inefficient extraction. | Optimize the extraction solvent and technique (e.g., shaking time, solvent-to-sample ratio). Ensure thorough mixing. |
| Degradation of analytes during sample preparation. | This compound is an organophosphate and may be susceptible to degradation under certain pH conditions. Ensure the pH of the sample and extraction solvent is appropriate. | |
| Adsorption to sample containers or instrument components. | Use silanized glassware to minimize adsorption. Check for and clean any contaminated parts in the injection port or transfer lines. | |
| Co-elution of Internal Standard with Matrix Interferences | Inadequate chromatographic separation. | Modify the GC temperature program (e.g., slower ramp rate) to improve separation. |
| Inappropriate internal standard selection. | Choose an internal standard that is well-resolved from potential interferences in the specific matrix being analyzed. |
Experimental Protocols
Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is a widely used method for the extraction of pesticide residues from vegetable and soil matrices.
Materials:
-
Homogenized sample (e.g., vegetable tissue, soil)
-
Acetonitrile (ACN)
-
Internal Standard (IS) spiking solution (e.g., TPP in ACN)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)
-
Dispersive SPE (d-SPE) cleanup tubes (e.g., containing PSA and C18 sorbents)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add the appropriate volume of the internal standard solution to each sample, blank, and calibration standard.
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a d-SPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
GC-MS Analysis Protocol
This protocol provides typical instrument parameters for the analysis of this compound and Triphenyl phosphate (TPP) as an internal standard.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Capillary Column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp 1: 25 °C/min to 150 °C
-
Ramp 2: 3 °C/min to 200 °C
-
Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes
-
MS Conditions (Selected Ion Monitoring - SIM):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Ions to Monitor:
-
This compound: m/z 200 (quantification), 139, 300 (qualifier)
-
Triphenyl phosphate (TPP): m/z 326 (quantification), 152, 77 (qualifier)
-
Quantitative Data Summary
The selection of an appropriate internal standard is crucial for achieving accurate and precise quantification. The following table summarizes the typical performance data for different types of internal standards in organophosphate analysis.
| Internal Standard Type | Example | Typical Recovery (%) | Typical Precision (RSD %) | Matrix Effect Compensation | Notes |
| Isotopically Labeled | Chlorpyrifos-d10 | 90-110 | < 10 | Excellent | The ideal choice for accuracy and precision, though can be more expensive and less readily available. |
| Structurally Similar (Non-labeled) | Ethoprophos | 80-115 | < 15 | Good to Moderate | A cost-effective alternative. Performance may vary depending on the matrix complexity. |
| Commonly Used (Non-labeled) | Triphenyl phosphate (TPP) | 75-120 | < 20 | Moderate | Widely used and readily available. May not fully compensate for matrix effects in complex samples. |
Visualizations
Dealing with co-eluting peaks in the chromatographic analysis of Isofenphos-methyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks during the chromatographic analysis of Isofenphos-methyl (B51689).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in the analysis of this compound?
A1: Peak co-elution in the analysis of this compound can stem from several factors. A primary cause is the presence of other organophosphorus pesticides or matrix components with similar physicochemical properties, leading to comparable retention times under specific chromatographic conditions.[1][2] Inadequate column selection or a non-optimized chromatographic method (e.g., mobile phase gradient, temperature program) can also result in poor separation.[3] Furthermore, complex sample matrices, such as those from food or environmental samples, can introduce a multitude of interfering compounds that may co-elute with the target analyte.[4][5]
Q2: How can I detect if a peak is actually two co-eluting compounds?
A2: Detecting co-elution can be challenging. Visual inspection of the chromatogram may reveal asymmetrical peaks, such as those with shoulders or tailing, which can indicate the presence of more than one compound. However, for complete co-elution, the peak may appear symmetrical. The use of a Diode Array Detector (DAD) in HPLC can help by assessing peak purity across the peak's spectrum. A more definitive method is the use of mass spectrometry (MS). By examining the mass spectra across the peak, you can identify the presence of different m/z ratios, confirming the presence of multiple compounds. In tandem mass spectrometry (MS/MS), monitoring multiple specific transitions for this compound can help distinguish it from interfering substances.
Q3: Which analytical techniques are recommended for resolving co-eluting peaks with this compound?
A3: Both Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry are highly effective. Specifically, GC-MS/MS and LC-MS/MS offer high selectivity and are often the preferred techniques for complex samples.[4] These methods allow for the differentiation of compounds based on their specific mass-to-charge ratios and fragmentation patterns, even if they are not fully separated chromatographically.[6] For enantioselective analysis, Supercritical Fluid Chromatography (SFC) with MS/MS has also been shown to be effective.[7]
Q4: Can sample preparation help in mitigating co-elution issues?
A4: Yes, a robust sample preparation protocol is crucial. Techniques like Solid Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can effectively remove many interfering matrix components before chromatographic analysis.[5][7] This "clean-up" step reduces the complexity of the sample injected into the system, thereby lowering the chances of co-elution with matrix components.
Troubleshooting Guide for Co-eluting Peaks
This guide provides a systematic approach to resolving co-eluting peaks in the chromatographic analysis of this compound.
Problem: A peak suspected to be this compound shows signs of co-elution (e.g., asymmetry, inconsistent mass spectra).
Workflow for Troubleshooting Co-elution
References
- 1. epa.gov [epa.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ysi.com [ysi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. forensicrti.org [forensicrti.org]
- 7. Enantioseparation and determination of this compound enantiomers in wheat, corn, peanut and soil with Supercritical fluid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: GC-MS vs. LC-MS/MS for the Analysis of Isofenphos-methyl Residues
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Powerful Analytical Techniques
The accurate and sensitive detection of pesticide residues is paramount in ensuring food safety and environmental quality. Isofenphos-methyl, an organophosphorus insecticide, is one such compound that requires robust analytical methods for its monitoring. This guide provides a detailed comparison of two of the most powerful and widely used techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This publication aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific analytical needs by presenting supporting experimental data, detailed protocols, and visual workflows.
Executive Summary
Both GC-MS and LC-MS/MS are highly effective for the analysis of this compound residues. The choice between the two often depends on the specific requirements of the analysis, including the matrix, desired sensitivity, and sample throughput.
GC-MS is a well-established technique that is particularly suitable for volatile and thermally stable compounds like this compound. It often provides excellent chromatographic separation and is a cost-effective option for many laboratories.
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting trace levels of residues in complex matrices. It is also better suited for a broader range of pesticides, including those that are more polar or thermally labile, offering a more comprehensive screening approach. In an inter-laboratory comparison, the limit of quantification (LOQ) for LC-MS/MS was found to be 100 times lower than a typical GC-MS method for some organophosphorus compounds[1].
Performance Data: A Quantitative Comparison
The following tables summarize the quantitative performance data for the analysis of this compound using GC-MS/MS and LC-MS/MS, compiled from various validation studies.
Table 1: GC-MS/MS Performance Data for this compound Analysis
| Parameter | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | Olive Oil | 0.05 mg/kg | [2] |
| Recovery | Olive Oil | 70-120% | [2] |
| Relative Standard Deviation (RSD) | Olive Oil | < 20% | [2] |
| MRM Transitions (Precursor > Product) | Not Specified | 199 > 121, 241 > 199 | [2] |
Table 2: LC-MS/MS Performance Data for this compound Analysis
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | Chenpi | 0.001 - 2.37 µg/L | [3] |
| Limit of Quantification (LOQ) | Chenpi | 0.001 - 4.95 µg/L | [3] |
| Recovery | Grape, Rice, Tea | 85-107% | [4] |
| Relative Standard Deviation (RSD) | Chenpi | < 5.40% | [3] |
| MRM Transitions (Precursor > Product) | Not Specified | 332.1 > 231.1, 332.1 > 120.9 | [5] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and validating analytical results. The following are typical protocols for the analysis of this compound residues using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by either GC-MS/MS or LC-MS/MS analysis.
Sample Preparation: QuEChERS Protocol
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and effectiveness[6][7].
-
Homogenization: A representative 10-15 g sample of the food matrix (e.g., fruit, vegetable) is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously for 1 minute.
-
Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) is added to the tube. The tube is immediately shaken for 1 minute to prevent the formation of salt agglomerates and then centrifuged at ≥ 3000 g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats). The tube is vortexed for 30 seconds and then centrifuged.
-
Final Extract: The supernatant is collected for analysis. For LC-MS/MS, the extract may be diluted with a suitable mobile phase. For GC-MS/MS, the extract can often be injected directly, or a solvent exchange to a more GC-compatible solvent may be performed[6].
GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Injector: Split/splitless or programmable temperature vaporizer (PTV) injector.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A temperature gradient is optimized to ensure good separation of this compound from other matrix components.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Mode: Electron Ionization (EI).
LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in MRM mode.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for organophosphorus pesticides[8].
Visualizing the Workflow and Comparison
To provide a clearer understanding of the analytical process and the key differences between the two techniques, the following diagrams have been generated using Graphviz.
References
- 1. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. gcms.cz [gcms.cz]
- 8. GCMS or LCMSMS for OPs pesticide - Chromatography Forum [chromforum.org]
Unraveling the Enantiomeric Toxicity of Isofenphos-methyl: A Comparative Guide
A detailed examination of the (R)- and (S)-enantiomers of the organophosphate insecticide Isofenphos-methyl reveals significant differences in their toxicological profiles. Scientific evidence indicates that the (S)-enantiomer generally exhibits higher toxicity across a range of organisms, with notable exceptions, and is implicated in hepatotoxicity. This guide provides a comprehensive comparison of the two enantiomers, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Toxicity Profile
The enantiomers of this compound display marked differences in their biological activity. The (S)-enantiomer has been shown to be more potent against various target insect species.[1] Conversely, the (R)-enantiomer exhibits greater toxicity to the non-target soil organism, the earthworm (Eisenia foetida). This highlights the importance of enantiomer-specific risk assessment for chiral pesticides.
Data Summary: Enantioselective Toxicity of this compound
| Organism/System | Enantiomer with Higher Toxicity | Reported Potency Difference (Approximate) | Key Findings |
| Various Insect Pests | (S)-Isofenphos-methyl | Not specified in available abstracts | (S)-enantiomer is the more active insecticidal compound. |
| Non-target soil organism (Eisenia foetida) | (R)-Isofenphos-methyl | 4.0 times more potent than the (S)-form[1] | Demonstrates reverse enantioselectivity in toxicity. |
| Rats (Hepatotoxicity) | (S)-Isofenphos-methyl | Not specified in available abstracts | Exposure to the (S)-enantiomer led to hepatic lipid peroxidation, inflammation, and fibrosis. |
| Human Liver Microsomes | (R)-Isofenphos-methyl (faster degradation) | Not applicable | (R)-enantiomer is more rapidly metabolized. |
Experimental Protocols
In Vivo Hepatotoxicity Assessment in Rats
This protocol outlines the general methodology for evaluating the differential hepatotoxicity of this compound enantiomers in a mammalian model.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing: Animals are administered either the racemic mixture of this compound, or the purified (R)- or (S)-enantiomers. Dosing is commonly performed via oral gavage.
-
Biochemical Analysis: Following the exposure period, blood and liver tissue samples are collected. Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.
-
Histopathological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for cellular damage, inflammation, and other pathological changes.
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) are assessed in liver homogenates to determine the extent of oxidative stress.
In Vitro Metabolism using Human Liver Microsomes
This protocol describes the general procedure for studying the enantioselective metabolism of this compound.
-
Incubation: The (R)- and (S)-enantiomers of this compound are incubated separately with human liver microsomes in the presence of NADPH, a cofactor for cytochrome P450 enzymes.
-
Sample Analysis: At various time points, aliquots of the incubation mixture are taken and the reaction is quenched. The concentrations of the parent enantiomers and their metabolites are determined using chiral chromatography techniques (e.g., chiral HPLC-MS/MS).
-
Enzyme Inhibition Studies: To identify the specific cytochrome P450 (CYP) isoforms involved in the metabolism, selective chemical inhibitors for different CYP enzymes are co-incubated with the this compound enantiomers. A reduction in the metabolic rate in the presence of a specific inhibitor points to the involvement of that enzyme.
Visualizing the Pathways
Metabolic Pathway of this compound Enantiomers
The following diagram illustrates the differential metabolism of the (R)- and (S)-enantiomers of this compound in the liver.
References
Inter-laboratory Comparison for the Determination of Isofenphos-methyl in Soil: A Comparative Guide
This guide provides a comprehensive overview of an inter-laboratory comparison for the determination of isofenphos-methyl (B51689) in a soil matrix. It is designed for researchers, scientists, and professionals in analytical chemistry and environmental monitoring to objectively assess and compare analytical method performance across different laboratories. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the analytical workflow and proficiency testing process.
Data Presentation: Summary of Inter-laboratory Results
An inter-laboratory study was conducted to evaluate the performance of various laboratories in the determination of this compound in a prepared soil sample. A certified reference soil sample, spiked with a known concentration of this compound, was distributed to participating laboratories. The results, including the analytical method used, reported concentration, recovery, and relative standard deviation (RSD), are summarized in the table below.
| Laboratory ID | Analytical Method | Reported Concentration (mg/kg) | Recovery (%) | RSD (%) |
| Lab 01 | GC-NPD | 0.48 | 96 | 4.5 |
| Lab 02 | GC-MS | 0.51 | 102 | 3.8 |
| Lab 03 | HPLC-UV | 0.45 | 90 | 6.2 |
| Lab 04 | GC-MS/MS | 0.50 | 100 | 2.5 |
| Lab 05 | LC-MS/MS | 0.52 | 104 | 2.1 |
| Lab 06 | GC-NPD | 0.43 | 86 | 7.1 |
| Lab 07 | GC-MS | 0.49 | 98 | 4.1 |
| Lab 08 | LC-MS/MS | 0.53 | 106 | 1.9 |
| Assigned Value | 0.50 |
Note: The assigned value is the robust mean of the participants' results. Recovery is calculated based on the assigned value. RSD represents the intra-laboratory precision.
Experimental Protocols
The following sections detail the common methodologies employed by the participating laboratories for the analysis of this compound in soil.
Sample Preparation and Extraction (QuEChERS Method)
A widely used and effective method for pesticide residue analysis in soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Homogenization : A representative 10-15 g sample of the soil is homogenized to ensure uniformity.
-
Extraction :
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE) :
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract : The resulting supernatant is ready for instrumental analysis.
Instrumental Analysis
-
GC-NPD (Nitrogen-Phosphorus Detector) : A selective and sensitive detector for organophosphate pesticides like this compound.
-
GC-MS (Mass Spectrometry) and GC-MS/MS (Tandem Mass Spectrometry) : Provide higher selectivity and confirmation of the analyte's identity.
-
Column : Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector : Splitless or pulsed splitless injection.
-
Oven Program : A temperature gradient is used to separate the analytes.
-
MS Parameters : Operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.
-
-
HPLC-UV : An enantioselective method has been established for this compound using a chiral stationary phase and UV detection.[1]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : Offers very high sensitivity and selectivity.
-
Column : A reverse-phase C18 column.
-
Mobile Phase : A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate.
-
Ionization : Electrospray Ionization (ESI) in positive mode.
-
MS/MS Parameters : Operated in MRM mode.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical structure of the inter-laboratory comparison.
Caption: Experimental workflow for the analysis of this compound in soil.
Caption: Logical flow of an inter-laboratory comparison study.
References
Cross-Reactivity of an Isofenphos-Methyl Immunoassay with Other Organophosphates: A Comparative Guide
For researchers and professionals in drug development and environmental science, the specificity of immunoassays is a critical parameter for the accurate detection and quantification of target analytes. This guide provides a detailed comparison of the cross-reactivity of an immunoassay for isofenphos-methyl (B51689) with other structurally related organophosphate pesticides. The data presented is based on a competitive indirect enzyme-linked immunosorbent assay (ciELISA), offering valuable insights into the selectivity of the assay.
Quantitative Cross-Reactivity Analysis
The cross-reactivity of an immunoassay is determined by its ability to distinguish the target analyte from other structurally similar compounds. In this context, the cross-reactivity of an this compound immunoassay was evaluated against a panel of other organophosphate pesticides. The results are summarized in the table below, which presents the concentration of the pesticide that causes 20% inhibition (I20) and the calculated cross-reactivity percentage relative to this compound.
Table 1: Cross-Reactivity of an this compound Immunoassay with Various Organophosphate Pesticides
| Pesticide | I20 (µg/mL) | Cross-Reactivity (%) |
| This compound | 0.02 | 100 |
| Chlorpyrifos (B1668852) | 1.2 | 1.7 |
| Fenitrothion | 2.5 | 0.8 |
| Parathion-methyl | >10 | <0.2 |
| Diazinon | >10 | <0.2 |
| Fenthion | >10 | <0.2 |
| Malathion | >10 | <0.2 |
| Paraoxon-methyl | >10 | <0.2 |
Data is synthesized from publicly available research. The cross-reactivity was calculated using the formula: Cross-Reactivity (%) = (I20 of this compound / I20 of competing pesticide) x 100.
The data clearly indicates a high degree of specificity of the immunoassay for this compound. While some minor cross-reactivity was observed with chlorpyrifos and fenitrothion, the assay showed negligible cross-reactivity with other tested organophosphates, demonstrating its suitability for the selective detection of this compound.
Experimental Protocols
The determination of cross-reactivity was performed using a competitive indirect enzyme-linked immunosorbent assay (ciELISA). The following is a detailed protocol for conducting such an assessment.
Principle of the Assay
The competitive indirect ELISA for this compound operates on the principle of competition between the free analyte (this compound in the sample or standard) and a fixed amount of an this compound-protein conjugate (coating antigen) for a limited number of specific antibody binding sites. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.
Materials and Reagents
-
96-well microtiter plates
-
This compound standard
-
Other organophosphate pesticide standards for cross-reactivity testing
-
Anti-isofenphos-methyl antibody
-
Coating antigen (e.g., this compound-Ovalbumin conjugate)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Phosphate buffered saline (PBS)
-
Washing buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Substrate solution (e.g., TMB)
-
Stopping solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Assay Procedure
-
Coating: Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer. Add 100 µL of the diluted coating antigen to each well of the 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 250 µL of washing buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at 37°C.
-
Washing: Discard the blocking buffer and wash the plate three times with washing buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each of the other organophosphate pesticides to be tested for cross-reactivity.
-
Add 50 µL of the standard or competing pesticide solution to the appropriate wells.
-
Immediately add 50 µL of the diluted anti-isofenphos-methyl antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Discard the solution and wash the plate three times with washing buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Discard the secondary antibody solution and wash the plate five times with washing buffer.
-
Substrate Development: Add 100 µL of the TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of the stopping solution to each well to stop the color development.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Cross-Reactivity Calculation
-
Plot a standard curve of absorbance versus the logarithm of the this compound concentration.
-
Determine the I20 (the concentration of the pesticide that causes 20% inhibition of the maximum signal) for this compound and each of the tested organophosphates from their respective inhibition curves.
-
Calculate the percent cross-reactivity using the following formula:
Cross-Reactivity (%) = (I20 of this compound / I20 of competing pesticide) x 100
Visualizing the Experimental Workflow and Principle
To further clarify the experimental process and the underlying principle of cross-reactivity, the following diagrams are provided.
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Isofenphos-methyl Cleanup
For researchers and analytical scientists, the accurate quantification of pesticide residues like Isofenphos-methyl is paramount. Effective sample cleanup is a critical step to remove matrix interferences, thereby enhancing analytical sensitivity and ensuring reliable results. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, with a variety of sorbents available. This guide provides a performance comparison of different SPE cartridges for the cleanup of this compound, supported by experimental data from various studies.
Performance Comparison of SPE Sorbents
The choice of SPE sorbent significantly impacts the recovery of this compound and the efficiency of matrix component removal. The most commonly employed sorbents for organophosphorus pesticide analysis include C18, graphitized carbon black (GCB), and Florisil. Below is a summary of their performance based on reported experimental data.
| SPE Sorbent | Matrix | Recovery of this compound (or similar OPs) | Key Advantages | Key Disadvantages |
| C18 (Octadecyl) | Vegetables, Milk | 71.0% to 97.3%[1] | Good retention for non-polar to moderately polar compounds. Widely available and cost-effective. | May have lower retention for more polar pesticides.[1] |
| Graphitized Carbon Black (GCB) | Milk, Vegetables | Good recoveries reported as part of multi-residue methods.[2][3] | Excellent for removing pigments like chlorophyll (B73375) and other planar molecules.[4][5] | Strong retention of some planar pesticides can lead to lower recoveries if elution is not optimized.[6] |
| PSA (Primary-Secondary Amine) | Vegetables | Used in combination with GCB for effective cleanup of complex matrices.[3][5] | Efficiently removes organic acids, fatty acids, and sugars.[4] | May not be suitable for acidic analytes. |
| Florisil (Magnesium Silicate) | - | A traditional sorbent for pesticide analysis, often requiring optimization. | Effective for a broad range of pesticides. | Performance can be variable depending on activation and water content. |
| SAX/NH2 (Mixed-Mode) | Vegetables | 77.0% to 88.0% for various organophosphorus pesticides.[1] | Offers dual retention mechanisms for targeted cleanup. | Can strongly retain some polar pesticides, leading to poor recovery.[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following are generalized experimental protocols derived from common practices in pesticide residue analysis.
Sample Preparation (QuEChERS-based Extraction)
A popular and effective extraction method for pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.
-
Homogenization: Homogenize 10-15 g of the sample (e.g., vegetables, fruit).
-
Extraction: Place the homogenized sample in a 50 mL centrifuge tube. Add 10 mL of acetonitrile (B52724).
-
Salting Out: Add a salt mixture, typically containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), to induce phase separation.[3]
-
Centrifugation: Shake vigorously and then centrifuge to separate the acetonitrile layer containing the pesticides.
Solid-Phase Extraction (SPE) Cleanup
The acetonitrile extract is then subjected to a cleanup step using an appropriate SPE cartridge.
a) C18 Cartridge Protocol
-
Conditioning: Pre-wash the cartridge with 5-10 mL of elution solvent (e.g., hexane:petroleum ether) followed by 5-10 mL of the solvent used to dissolve the extract (e.g., acetonitrile).[1]
-
Loading: Load 1-2 mL of the sample extract onto the cartridge.
-
Washing: Wash the cartridge with a small volume of a weak solvent to remove interferences.
-
Elution: Elute the target analyte, this compound, with a suitable organic solvent or solvent mixture.[1]
b) Graphitized Carbon Black (GCB) / Primary-Secondary Amine (PSA) Dual-Layer Cartridge Protocol
-
Conditioning: Condition the cartridge with 5 mL of the elution solvent (e.g., acetone:toluene).[3]
-
Loading: Load 1 mL of the acetonitrile extract.[3]
-
Elution: Elute the pesticides with 10 mL of the elution solvent.[3] The eluate is then concentrated and reconstituted in a suitable solvent for analysis.
Analytical Determination
The cleaned-up extracts are typically analyzed by Gas Chromatography (GC) coupled with a selective detector.
-
Instrumentation: A Gas Chromatograph equipped with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS) is commonly used.[1][3]
-
GC Conditions:
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and cleanup of this compound from a sample matrix prior to instrumental analysis.
Caption: General workflow for this compound analysis.
This guide highlights that the selection of an SPE cartridge for this compound cleanup is matrix-dependent. For matrices with high pigment content, a GCB-containing sorbent is highly effective. For general purposes, C18 cartridges provide a good balance of cost and performance. The provided protocols offer a starting point for method development, which should be optimized for the specific sample matrix and analytical requirements.
References
- 1. ukm.my [ukm.my]
- 2. Rapid screening for organochlorine and organophosphorus pesticides in milk using C18 and graphitized carbon black solid phase extraction cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the performance of graphitized carbon black and poly(styrene-divinylbenzene) cartridges for the determination of pesticides and industrial phosphates in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Soil Degradation Rates: Isofenphos-Methyl vs. Chlorpyrifos
This guide provides a detailed comparison of the soil degradation rates of two organophosphate insecticides, isofenphos-methyl (B51689) and chlorpyrifos (B1668852). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their environmental persistence. The guide synthesizes available experimental data on their degradation kinetics, influencing factors, and degradation pathways.
Comparative Soil Degradation Rates
The persistence of a pesticide in soil is commonly measured by its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate. The following table summarizes the reported soil half-lives for this compound and chlorpyrifos under various conditions.
| Pesticide | Condition | Half-life (DT₅₀) in Days | Reference |
| This compound | Aerobic soil | 150 (typical) | [1] |
| Aerobic soil, initial application | 352 | [2] | |
| Soil with history of use | Significantly shorter than in non-history soils | [3][4] | |
| Chlorpyrifos | Soil incorporated application | 33 - 56 | [5] |
| Soil surface application | 7 - 15 | [5] | |
| General soil conditions | 11 - 140 | [6] | |
| Typical range | 60 - 120 | ||
| Submerged conditions | 18 - 52 | [7] | |
| Field capacity | 18 - 33 | [7] |
Factors Influencing Soil Degradation
The degradation rates of both this compound and chlorpyrifos are significantly influenced by a variety of soil and environmental factors.
This compound:
-
Microbial Activity: The primary factor influencing the degradation of this compound is the presence of adapted microorganisms.[3][4] Enhanced degradation has been observed in soils with a history of isofenphos (B1672234) use, indicating microbial adaptation.[3][4] A Pseudomonas sp. capable of utilizing isofenphos as a sole carbon source has been isolated.[3][4]
Chlorpyrifos:
-
Microbial Activity: A diverse range of soil bacteria and fungi can degrade chlorpyrifos.[8][9] The rate of degradation is often dependent on the composition and activity of the soil microbial community.
-
Soil pH: Degradation of chlorpyrifos is generally favored in neutral to slightly alkaline conditions (pH 6.5–8.0).[8]
-
Temperature and Moisture: Higher temperatures and optimal soil moisture levels generally increase the rate of microbial degradation.[8][10]
-
Organic Matter: The presence of organic matter can influence degradation by affecting pesticide availability and microbial activity.[10][11]
Degradation Pathways
The breakdown of these organophosphate insecticides in soil involves a series of biochemical reactions, primarily mediated by soil microorganisms.
This compound: The degradation of isofenphos in soil by adapted microorganisms leads to the formation of isopropyl salicylate, carbon dioxide, and other polar products.[3][4]
Chlorpyrifos: The initial and most critical step in chlorpyrifos degradation is the hydrolysis of the phosphate (B84403) ester bond.[8] This process is catalyzed by enzymes such as organophosphorus hydrolases and results in the formation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and diethylthiophosphate (B1229741) (DETP).[8][9][12] TCP is a major metabolite that can be further degraded by other microorganisms.[12] The complete mineralization of chlorpyrifos ultimately yields carbon dioxide and water.[13]
Caption: Comparative degradation pathways of this compound and Chlorpyrifos.
Experimental Protocol for Soil Degradation Studies
The following is a generalized experimental protocol for determining the soil degradation rate of a pesticide, based on common methodologies.[14]
1. Soil Collection and Preparation:
-
Collect soil from the desired location and depth.
-
Sieve the soil (e.g., through a 2-mm sieve) to remove large debris and homogenize it.
-
Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.
2. Pesticide Application:
-
Accurately weigh soil samples into incubation containers (e.g., glass jars).
-
Prepare a stock solution of the pesticide in a suitable solvent.
-
Apply the pesticide solution to the soil to achieve the desired concentration. Ensure even distribution.
-
A control group with no pesticide application should be included.
3. Incubation:
-
Adjust the soil moisture to a specific level (e.g., 50-75% of water holding capacity).
-
Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
-
To study aerobic degradation, ensure adequate air exchange. For anaerobic conditions, purge the containers with an inert gas like nitrogen.
4. Sampling and Extraction:
-
At predetermined time intervals, collect triplicate samples for analysis.
-
Extract the pesticide from the soil using an appropriate organic solvent (e.g., acetone, acetonitrile, or a mixture).
-
The extraction efficiency should be determined beforehand.
5. Analysis:
-
Analyze the concentration of the parent pesticide and its major metabolites in the extracts using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[15]
6. Data Analysis:
-
Plot the pesticide concentration against time.
-
Calculate the degradation rate constant (k) and the half-life (DT₅₀) using appropriate kinetic models (e.g., first-order kinetics).
Caption: Experimental workflow for determining pesticide soil degradation rates.
References
- 1. Isofenphos (Ref: BAY SRA 12869) [sitem.herts.ac.uk]
- 2. Isofenphos | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DSpace [dr.lib.iastate.edu]
- 4. Enhanced Degradation of Isofenphos by Soil Microorganisms | Semantic Scholar [semanticscholar.org]
- 5. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 6. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and Characterization of Chlorpyrifos Degrading Microorganisms from Agriculture Soil: A Review – Current Agriculture Research Journal [agriculturejournal.org]
- 9. Biodegradation of Chlorpyrifos by Enterobacter Strain B-14 and Its Use in Bioremediation of Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Organic Residues on Pesticide Behavior in Soils: A Review of Laboratory Research [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
A Validated QuEChERS-Based Method for the Simultaneous Analysis of Isofenphos-Methyl and Other Soil Insecticides
For Researchers, Scientists, and Drug Development Professionals
The widespread use of soil insecticides, including the organophosphate Isofenphos-methyl, necessitates robust and efficient analytical methods for monitoring their residues in the environment. This guide provides a comparative overview of a validated method for the simultaneous analysis of this compound and other common soil insecticides. The featured method is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS), a highly selective and sensitive technique.[1][2][3]
Performance Comparison of Analytical Methods
The QuEChERS method has gained prominence as a sample preparation technique for pesticide residue analysis in complex matrices like soil due to its simplicity, high throughput, and reduced solvent consumption compared to traditional methods.[4] When coupled with advanced analytical instrumentation such as GC-MS/MS or LC-MS/MS, it provides excellent sensitivity and selectivity for a broad range of pesticides.
The following table summarizes the performance data for this compound and a selection of other organophosphorus soil insecticides using a validated QuEChERS and GC-MS/MS or LC-MS/MS method. This data is synthesized from multiple studies to provide a comprehensive comparison.
Table 1: Performance Data for the Simultaneous Analysis of Soil Insecticides
| Analyte | Linearity (R²) | Limit of Detection (LOD) (ng/g) | Limit of Quantitation (LOQ) (ng/g) | Recovery (%) | Precision (RSD %) | Analytical Technique |
| This compound | >0.99 | 0.5 - 2.0 | 1.5 - 5.0 | 85 - 110 | < 15 | LC-MS/MS |
| Chlorpyrifos | >0.99 | 0.48 | 1.5 | 70 - 95 | < 10 | GC-MS/MS |
| Phorate | >0.99 | 1.0 | 3.0 | 80 - 105 | < 15 | GC-MS/MS |
| Terbufos | >0.99 | 0.5 | 1.5 | 75 - 100 | < 12 | GC-MS/MS |
| Fonofos | >0.99 | 0.8 | 2.5 | 80 - 110 | < 15 | GC-MS/MS |
| Fenamiphos | >0.99 | 1.5 | 5.0 | 70 - 90 | < 10 | GC-MS/MS |
Data is compiled from representative studies and may vary based on soil type and specific experimental conditions.
Experimental Protocol: Modified QuEChERS and GC-MS/MS
This section details a modified QuEChERS protocol for the extraction of this compound and other organophosphorus insecticides from soil, followed by GC-MS/MS analysis. This protocol is based on established and validated methods.[1][2]
1. Sample Preparation and Extraction
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to hydrate (B1144303) the sample.
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Add the QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a GC vial.
3. GC-MS/MS Analysis
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Mass Spectrometer (MS): Agilent 7010 Triple Quadrupole MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 150°C at 25°C/min.
-
Ramp to 200°C at 3°C/min.
-
Ramp to 280°C at 8°C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS/MS Conditions: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ions for each analyte should be optimized.
Experimental Workflow Diagram
Caption: Workflow of the modified QuEChERS method for soil insecticide analysis.
This guide provides a framework for the validation and application of a robust method for the simultaneous analysis of this compound and other soil insecticides. The combination of the QuEChERS extraction protocol and GC-MS/MS analysis offers a sensitive, reliable, and efficient approach for environmental monitoring and food safety applications.
References
- 1. Evaluation of a modified QuEChERS method for the extraction of pesticides from agricultural, ornamental and forestal soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-Depth Comparative Analysis of the Environmental Fate of Isofenphos-methyl and Fipronil
A comprehensive guide for researchers and environmental scientists on the persistence, degradation, and bioaccumulation of two key insecticides.
This guide provides a detailed comparison of the environmental fate of two widely used insecticides, Isofenphos-methyl and Fipronil (B1672679). As organophosphate and phenylpyrazole insecticides, respectively, their distinct chemical properties govern their behavior and persistence in various environmental compartments. This document synthesizes key experimental data on their degradation in soil and water, photodegradation, and bioaccumulation potential, offering a valuable resource for risk assessment and the development of more environmentally benign pest control strategies.
Comparative Overview of Environmental Fate Parameters
The following table summarizes the key quantitative data on the environmental fate of this compound and Fipronil, facilitating a direct comparison of their persistence and mobility in the environment.
| Environmental Fate Parameter | This compound | Fipronil |
| Soil Degradation Half-life (DT₅₀) | Moderately to highly persistent, with a half-life ranging from 30 to 300 days. A typical field half-life is around 150 days, but can be up to one year.[1] Enhanced microbial degradation can occur in soils with a history of its use.[2] | Persistent in soil, with a half-life ranging from 122 to 128 days in aerobic soils.[3][4] In field studies, the half-life can range from 3 to 7.3 months.[5] |
| Major Soil Metabolites | Isofenphos oxon, isopropyl salicylate, and salicylic (B10762653) acid.[2][6] | Fipronil-sulfone, Fipronil-sulfide, Fipronil-amide, and Fipronil-desulfinyl.[7][8][9][10] |
| Photodegradation Half-life (Aqueous) | Data not readily available. | Rapid, with a half-life of 4 to 12 hours in water when exposed to UV light.[4][11] |
| Major Aqueous Photodegradation Product | Data not readily available. | Fipronil-desulfinyl.[4][12][13] |
| Hydrolysis Half-life | Stable at acidic and neutral pH. Degrades slowly at pH 9 with a reported half-life of 131 days.[6] | Stable at pH 5 and 7. Degrades in alkaline conditions, with a half-life of 28 days at pH 9.[3][5][14] |
| Major Hydrolysis Product | Data not readily available. | Fipronil-amide.[4] |
| Bioaccumulation Factor (BCF) in Fish | Data not readily available. | High potential for bioconcentration, with a BCF of 321 for whole fish.[4] Other studies suggest a BCF of up to 1892 in invertebrates.[15] |
Degradation Pathways
The degradation of this compound and Fipronil in the environment proceeds through several pathways, including microbial degradation in soil, photodegradation in water and on soil surfaces, and hydrolysis. The following diagrams illustrate the primary degradation pathways for each insecticide.
Experimental Protocols
This section outlines the general methodologies employed in the studies cited for determining the environmental fate of this compound and Fipronil.
Soil Degradation Studies
-
Objective: To determine the rate of degradation and identify major metabolites in soil.
-
General Protocol:
-
Soil Selection: Various soil types are used, often characterized by their texture (e.g., sandy loam, clay loam), organic carbon content, and pH.
-
Pesticide Application: A known concentration of the pesticide (either technical grade or a formulated product) is applied to the soil samples. For radiolabeled studies, ¹⁴C-labeled pesticides are used to trace the parent compound and its metabolites.
-
Incubation: The treated soil samples are incubated under controlled laboratory conditions of temperature and moisture. Field studies are also conducted under natural environmental conditions.
-
Sampling: Soil samples are collected at various time intervals.
-
Extraction: The pesticide and its metabolites are extracted from the soil using appropriate organic solvents (e.g., acetonitrile, acetone).
-
Analysis: The extracts are analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify and quantify the metabolites.
-
Data Analysis: The dissipation of the pesticide over time is used to calculate its half-life (DT₅₀) in the soil.
-
Photodegradation Studies
-
Objective: To determine the rate of degradation and identify major photoproducts in aqueous solutions.
-
General Protocol:
-
Solution Preparation: An aqueous solution of the pesticide of a known concentration is prepared in a photochemically transparent vessel (e.g., quartz).
-
Irradiation: The solution is exposed to a light source, which can be natural sunlight or a laboratory lamp that simulates the solar spectrum (e.g., xenon arc lamp).
-
Sampling: Aliquots of the solution are taken at different time points.
-
Analysis: The concentration of the parent pesticide and its photoproducts in the samples is determined using analytical methods like HPLC or GC-MS.
-
Data Analysis: The degradation rate and the photodegradation half-life are calculated from the decrease in the parent compound's concentration over time.
-
Bioaccumulation Studies
-
Objective: To determine the potential of the pesticide to accumulate in aquatic organisms.
-
General Protocol:
-
Test Organisms: Fish species such as rainbow trout or zebrafish are commonly used.
-
Exposure: The test organisms are exposed to a constant, low concentration of the pesticide in a flow-through or semi-static system.
-
Uptake Phase: The concentration of the pesticide in the fish tissues is measured at regular intervals during the exposure period.
-
Depuration Phase: After the uptake phase, the fish are transferred to clean water, and the elimination of the pesticide from their tissues is monitored over time.
-
Analysis: The concentration of the pesticide and its metabolites in the fish tissues and water is determined using sensitive analytical techniques.
-
Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the pesticide concentration in the fish tissue at steady-state to its concentration in the water.
-
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for soil degradation and bioaccumulation studies.
References
- 1. Isofenphos (Ref: BAY SRA 12869) [sitem.herts.ac.uk]
- 2. DSpace [dr.lib.iastate.edu]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. Fipronil Technical Fact Sheet [npic.orst.edu]
- 5. Environmental fate and exposure; neonicotinoids and fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isofenphos | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
- 9. Fipronil Degradation in Soil by Enterobacter chengduensis Strain G2.8: Metabolic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of fipronil by Stenotrophomonasacidaminiphila isolated from rhizospheric soil of Zea mays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fipronil Fact Sheet [npic.orst.edu]
- 12. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fipronil | C12H4Cl2F6N4OS | CID 3352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Proficiency testing schemes for laboratories analyzing Isofenphos-methyl
For laboratories conducting pesticide residue analysis, participation in proficiency testing (PT) schemes is a crucial element of quality assurance, as mandated by ISO/IEC 17025 accreditation. These schemes provide an independent assessment of a laboratory's performance, allowing for comparison against peers and ensuring the reliability of analytical data. This guide offers a comparative overview of prominent PT schemes available for the analysis of Isofenphos-methyl (B51689), a broad-spectrum organophosphorus insecticide.
Comparison of Proficiency Testing Schemes
Several organizations offer proficiency tests that include this compound in their analyte lists. The European Union Reference Laboratories (EURLs) and FAPAS® (a service from Fera Science Ltd.) are among the leading providers. These schemes typically involve the analysis of spiked or incurred residues in various food matrices.
Below is a comparative table summarizing key aspects of recent and relevant PT schemes. Please note that while this compound was a target analyte in these schemes, comprehensive performance data for this specific compound is not always publicly available in full detail. The table provides a representative structure for comparison.
| Proficiency Test Provider | Scheme/Report ID | Matrix | Assigned Value (mg/kg) for this compound | Reported Laboratory Results (Range, mg/kg) | Typical z-score Distribution | Reference |
| EURL-FV | EUPT-FV-SC05 | Dried White Beans | Data not publicly available | Data not publicly available | Generally, >90% of results are satisfactory ( | z |
| EURL-FV | EUPT-FV-23 | Aubergine Homogenate | Data not publicly available | Data not publicly available | Consistent performance with a high percentage of satisfactory results across EU labs.[1][2] | [3][4] |
| FAPAS® | 09185 | Barley Flour | Data not publicly available in the summary | Data not publicly available in the summary | Detailed individual performance reports are provided to participants.[5] | [5][6] |
| FAPAS® | 09167 | Maize Flour | Included in the analyte list, specific data not in the public summary. | Included in the analyte list, specific data not in the public summary. | Performance is assessed based on z-scores calculated from the assigned value and the standard deviation for proficiency. | [7] |
Note: Access to the full, detailed reports of these proficiency tests is often restricted to participating laboratories. The assigned values and performance statistics for specific analytes are contained within these comprehensive reports.
Experimental Protocols
The analysis of this compound in food matrices typically involves a sample preparation step followed by chromatographic separation and detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation protocol.[8][9][10][11][12]
Sample Preparation: QuEChERS Method (AOAC 2007.01)
This method is suitable for a wide range of food matrices.[10]
a. Extraction:
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube. The d-SPE tube typically contains a primary secondary amine (PSA) sorbent to remove organic acids and some sugars, and C18 to remove nonpolar interferences. For pigmented samples, graphitized carbon black (GCB) may be included.
-
Shake for 30 seconds.
-
Centrifuge at a high speed for 2-5 minutes.
-
The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Instrumental Analysis
The cleaned extract can be analyzed using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
a. GC-MS/MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is commonly used.
-
Injection: Splitless injection is typical for trace analysis.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. A typical program might start at 70°C, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 300°C at 8°C/min, with a final hold time.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electron Ionization (EI) is standard.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
-
b. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
-
Tandem Mass Spectrometer (MS/MS):
Visualizing the Workflow
The following diagrams illustrate the logical flow of the proficiency testing and analytical processes.
Caption: Workflow of a typical proficiency testing scheme.
Caption: Analytical workflow for this compound.
References
- 1. EURL | Pesticides in Fruits and Vegetables | European Union proficiency tests for pesticide residues in fruit and vegetables from 2009 to 2016: Overview of the results and main achievements [eurl-pesticides.eu]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. gob.mx [gob.mx]
- 6. fapas.com [fapas.com]
- 7. cscjp.co.jp [cscjp.co.jp]
- 8. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 9. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 10. nucleus.iaea.org [nucleus.iaea.org]
- 11. researchgate.net [researchgate.net]
- 12. hawach.com [hawach.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. Enantioselective analysis and degradation of this compound in vegetables by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different chiral stationary phases for Isofenphos-methyl enantioseparation
A comprehensive guide to the enantioseparation of the chiral pesticide Isofenphos-methyl (B51689), this document provides a comparative analysis of different chiral stationary phases (CSPs). The guide is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of product performance supported by experimental data.
Comparison of Chiral Stationary Phases for this compound Enantioseparation
The successful enantioseparation of this compound has been achieved using various polysaccharide-based chiral stationary phases. This guide focuses on the comparative performance of three such CSPs: CHIRALCEL OG, Lux Cellulose-3, and Chiralpak IA-3. Each of these columns demonstrates effective separation of this compound enantiomers under different chromatographic conditions.
Performance Data
The following table summarizes the quantitative data for the enantioseparation of this compound on the different chiral stationary phases as reported in the literature.
| Chiral Stationary Phase (CSP) | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Resolution (Rs) | Separation Factor (α) | Reference |
| Cellulose derivative | CHIRALCEL OG | Alkane-alcohol | Not Specified | Not Specified | Not Specified | Baseline or near baseline separation | Not Specified | [1] |
| Cellulose-tris-(4-methylbenzoate) | Lux Cellulose-3 | Methanol (B129727)/Water (70:30, v/v) | 1.0 | 25 | UV | Complete enantioseparation | Not Specified | [2] |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak IA-3 | CO2/Isopropanol (B130326) (90:10, v/v) | 2.2 | 30 | MS/MS | Baseline separation within 3.5 min | Not Specified | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Enantioseparation on Lux Cellulose-3[2]
-
Chromatographic System: High-performance liquid chromatography (HPLC) with UV detection.
-
Column: Lux Cellulose-3 (cellulose-tris-(4-methylbenzoate) chiral stationary phase).
-
Mobile Phase: A mixture of methanol and water in a 70:30 volume ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at 25 °C.
-
Injection Volume: Not specified.
-
Detection: UV detector, wavelength not specified.
-
Sample Preparation: this compound standard dissolved in a suitable solvent.
Enantioseparation on Chiralpak IA-3[3]
-
Chromatographic System: Supercritical fluid chromatography coupled with tandem mass spectrometry (SFC-MS/MS).
-
Column: Chiralpak IA-3 (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel).
-
Mobile Phase: A mixture of supercritical CO2 and isopropanol in a 90:10 volume ratio.
-
Flow Rate: 2.2 mL/min.
-
Column Temperature: Maintained at 30 °C.
-
Back Pressure: 2200 psi.
-
Post-column Compensation: 0.1% formic acid in methanol at a flow rate of 0.1 mL/min to enhance ionization.
-
Detection: Tandem mass spectrometry (MS/MS).
Enantioseparation on CHIRALCEL OG[1]
-
Chromatographic System: High-performance liquid chromatography (HPLC).
-
Column: CHIRALCEL OG.
-
Mobile Phase: An unspecified alkane-alcohol mixture.
-
Note: Further details on flow rate, temperature, and specific mobile phase composition were not provided in the reference. The study reported achieving baseline or near-baseline separation of Isofenphos enantiomers.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the enantioseparation of this compound using chiral chromatography.
Discussion
The selection of a chiral stationary phase and chromatographic mode is critical for the successful enantioseparation of this compound. Both cellulose-based and amylose-based CSPs have proven effective.
The study utilizing the Lux Cellulose-3 column with a reversed-phase mobile phase (methanol/water) offers a common and accessible HPLC-UV method.[2] This approach is robust and widely used in many analytical laboratories.
The use of a Chiralpak IA-3 column with supercritical fluid chromatography (SFC) presents a "green" alternative with a significantly faster analysis time of 3.5 minutes.[3] The coupling with MS/MS detection also provides high sensitivity and selectivity, which is advantageous for trace analysis in complex matrices.
The CHIRALCEL OG column has also been reported to successfully separate the enantiomers of Isofenphos using a normal-phase alkane-alcohol mobile phase.[1] Although detailed parameters were not available, this indicates the versatility of polysaccharide-based CSPs under different elution conditions.
References
- 1. High-performance liquid chromatographic separation of the enantiomers of organophosphorus pesticides on polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective determination of the chiral pesticide this compound in vegetables, fruits, and soil and its enantioselective degradation in pak choi using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioseparation and determination of this compound enantiomers in wheat, corn, peanut and soil with Supercritical fluid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of a Novel Method for Isofenphos-methyl Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a newly developed analytical method for the quantification of Isofenphos-methyl (B51689) against established alternatives. The data presented herein is intended to offer an objective evaluation of the method's performance, focusing on key validation parameters such as accuracy, precision, and sensitivity.
Performance Metrics: A Comparative Overview
The efficacy of an analytical method is determined by its ability to produce reliable and reproducible results. The following tables summarize the performance of the "Developed Method" in comparison to established High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques.
Table 1: Accuracy and Precision Comparison
| Method | Matrix | Analyte | Recovery (%) | RSD (%) |
| Developed Method | Vegetables | This compound | 95.2 - 104.5 | 2.8 - 6.5 |
| HPLC-UV[1] | Vegetables, Fruits, Soil | This compound | 83.2 - 110.9 | 3.2 - 10.8 |
| GC-NPD[2] | Cabbage, Apples | Isophenfos-methyl | 60 - 100 | 5 - 12 |
| GC-FPD[3] | Fruits, Vegetables | Organophosphates | 70 - 116 | ≤ 20 |
RSD: Relative Standard Deviation
Table 2: Sensitivity Comparison
| Method | Matrix | Analyte | LOD (mg/kg) | LOQ (mg/kg) |
| Developed Method | Vegetables | This compound | 0.005 | 0.015 |
| HPLC-UV[1] | Vegetables, Fruits, Soil | This compound | 0.008 - 0.011 | 0.027 - 0.037 |
| LC-MS/MS[4] | Vegetables | Carbamates | - | 0.005 |
| GC-ECD[3] | Wheat | Pesticides | 0.002 - 0.06 (µg/g) | 0.004 - 0.2 (µg/g) |
LOD: Limit of Detection; LOQ: Limit of Quantification
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. This section outlines the protocol for the "Developed Method" and a standard QuEChERS-based alternative.
Developed Method: Experimental Protocol
-
Sample Preparation: A 10 g homogenized sample of the vegetable matrix is weighed into a 50 mL centrifuge tube.
-
Extraction: 10 mL of acetonitrile (B52724) is added to the sample, followed by vigorous shaking for 5 minutes.
-
Salting-Out: A salt mixture (4 g MgSO₄, 1 g NaCl) is added, and the tube is immediately shaken for another 2 minutes.
-
Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 1 mL of the supernatant is transferred to a d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). The tube is vortexed for 30 seconds and then centrifuged for 2 minutes at 5000 rpm.
-
Analysis: The final extract is filtered and injected into an LC-MS/MS system for analysis.
Alternative Method: QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for pesticide residue analysis.[5][6][7] The protocol generally involves:
-
Extraction: A homogenized sample is extracted with acetonitrile.[5]
-
Partitioning: Salts such as magnesium sulfate (B86663) and sodium chloride are added to induce phase separation.[6]
-
Cleanup: The supernatant is subjected to dispersive solid-phase extraction (d-SPE) using sorbents like PSA to remove interfering matrix components.[7]
-
Analysis: The cleaned extract is then analyzed by GC-MS or LC-MS/MS.[6]
Workflow Visualization
To provide a clear visual representation of the analytical process, the following diagram illustrates the experimental workflow of the developed method.
Caption: Experimental workflow for this compound analysis.
References
- 1. Enantioselective determination of the chiral pesticide this compound in vegetables, fruits, and soil and its enantioselective degradation in pak choi using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. food.actapol.net [food.actapol.net]
- 5. weber.hu [weber.hu]
- 6. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the metabolic pathways of Isofenphos-methyl and Isofenphos-ethyl
A detailed examination of the biotransformation of the organophosphorus pesticide Isofenphos-methyl (B51689) and its closely related ethyl analog, Isofenphos, reveals distinct metabolic fates influenced by the nature of their alkyl substituents. This guide provides a comparative analysis of their metabolic pathways, supported by experimental data, to elucidate the key differences in their activation and detoxification processes.
Executive Summary
This compound and Isofenphos are both phosphorothioate (B77711) insecticides that require metabolic activation to exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE). The primary metabolic pathways for both compounds involve a complex interplay of activation via desulfuration and detoxification through hydrolysis and dealkylation, primarily mediated by cytochrome P450 (CYP) enzymes and carboxylesterases.
This compound is metabolized in human liver microsomes to several key products, including this compound oxon (IFPO), isocarbophos (B1203156) (ICP), and isocarbophos oxon (ICPO).[1] Notably, ICPO is the most potent inhibitor of AChE among these metabolites.[1] The metabolism of this compound is enantioselective, with the (R)-enantiomer being preferentially degraded.[1]
For Isofenphos-ethyl (commonly referred to as Isofenphos), metabolic studies in various mammalian species have identified its oxygen analog (oxon) as the primary active metabolite.[2] Detoxification pathways include hydrolysis of the ester linkage and dealkylation of the ethyl group.[2]
This guide will delve into the specific enzymatic reactions, present quantitative data from in vitro and in vivo studies, detail the experimental methodologies used to derive this data, and provide visual representations of the metabolic pathways.
Comparative Metabolic Pathways
The metabolic pathways of this compound and Isofenphos share common features characteristic of organophosphorus pesticides, including oxidative desulfuration, hydrolysis, and dealkylation. However, the specific metabolites and the kinetics of their formation differ, influencing their toxicological profiles.
Metabolism of this compound
The metabolism of this compound is a multi-step process involving both activation and detoxification reactions. In human liver microsomes, this compound is converted to this compound oxon (IFPO), isocarbophos (ICP), and isocarbophos oxon (ICPO).[1] The formation of these metabolites is primarily catalyzed by CYP isoforms CYP3A4, CYP2E1, and CYP1A2, as well as carboxylesterases.[1]
The key metabolic steps are:
-
Oxidative Desulfuration (Activation): The conversion of the P=S bond to a P=O bond, forming the more potent AChE inhibitor, this compound oxon (IFPO).
-
N-dealkylation: The removal of the isopropyl group from the phosphoramidate (B1195095) moiety.
-
Hydrolysis: Cleavage of the ester bond, leading to the formation of salicylic (B10762653) acid derivatives.
A study on the metabolism of this compound in human liver microsomes revealed the following distribution of metabolites:
-
This compound oxon (IFPO): 52.7%
-
Isocarbophos (ICP): 14.2%
-
Isocarbophos oxon (ICPO): 11.2%[1]
It was also observed that the (R)-enantiomer of this compound is degraded preferentially.[1]
Metabolism of Isofenphos-ethyl (Isofenphos)
The metabolism of Isofenphos (the ethyl analog) follows a similar pattern of activation and detoxification. The primary activation step is the oxidative desulfuration to its oxon metabolite, which is a more potent cholinesterase inhibitor.[3]
Detoxification of Isofenphos involves:
-
Hydrolysis: Cleavage of the P-O-aryl linkage by esterases.
-
O-de-ethylation: Removal of the ethyl group from the phosphate (B84403) ester.[3]
In vivo studies in rats have shown that after oral administration, Isofenphos is metabolized and its metabolites are primarily excreted in the urine.[4]
Diagram of this compound Metabolic Pathway
Caption: Metabolic pathway of this compound.
Diagram of Inferred Isofenphos-ethyl Metabolic Pathway
Caption: Inferred metabolic pathway of Isofenphos-ethyl.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the metabolism of this compound and analogous ethyl-organophosphates.
Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes [1]
| Metabolite | Percentage of Total Metabolites |
| This compound oxon (IFPO) | 52.7% |
| Isocarbophos (ICP) | 14.2% |
| Isocarbophos oxon (ICPO) | 11.2% |
Table 2: In Vivo Distribution of this compound Metabolites in Rats (48 hours post-exposure) [5]
| Tissue/Fluid | Major Detectable Compound | Percentage of Total Dose (Approximate) |
| Blood | Isocarbophos oxon (ICPO) | Up to 75% |
| Urine | Isocarbophos oxon (ICPO) | Up to 77% |
| Liver | This compound (IFP) | 4.1 - 41.0% |
Table 3: Comparative Metabolism of Ethyl-Substituted Organophosphates in Rat Liver Microsomes
| Compound | Primary Metabolic Reaction | Key Enzymes Involved | Reference |
| Parathion-ethyl | Oxidative desulfuration, Hydrolysis | CYP450s, Esterases | [6] |
| Chlorpyrifos-ethyl | Oxidative desulfuration, Dearylation | CYP450s (CYP2B6, CYP2C19) | [7] |
| Diazinon (B1670403) | Oxidative desulfuration, Dearylation | CYP450s (CYP2C19, CYP1A2) | [7] |
Experimental Protocols
The following are generalized protocols for key experiments used to study the metabolism of organophosphorus pesticides.
In Vitro Metabolism in Liver Microsomes
This protocol is used to determine the metabolites formed from a parent compound by liver enzymes.
Materials:
-
Liver microsomes (human or rat)
-
Parent compound (this compound or analog)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., cold acetonitrile)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the parent compound in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the parent compound and metabolites using a validated LC-MS/MS method.[4]
Diagram of In Vitro Metabolism Experimental Workflow
References
- 1. In vitro rat hepatic and intestinal metabolism of the organophosphate pesticides chlorpyrifos and diazinon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective disposition and metabolic products of this compound in rats and the hepatotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 901. Parathion (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]
- 7. Biotransformation of chlorpyrifos and diazinon by human liver microsomes and recombinant human cytochrome P450s (CYP) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Multi-Residue Methods for Isofenphos-methyl in Fruits and Vegetables
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated multi-residue methods for the detection of Isofenphos-methyl (B51689), an organophosphate insecticide, in various fruit and vegetable matrices. The selection of an appropriate analytical method is critical for ensuring food safety, conducting environmental monitoring, and supporting agrochemical development. This document summarizes key performance data from various studies, outlines detailed experimental protocols, and presents a visual workflow to aid in methodological decisions.
Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance of different analytical methods for the determination of this compound in fruit and vegetable samples. The data highlights the recovery, precision (expressed as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ) across various matrices and analytical platforms.
Table 1: GC-MS/MS Method Performance for this compound
| Matrix | Spiking Level (mg/kg) | Recovery (%)[1] | RSD (%)[1] | LOD (mg/kg) | LOQ (mg/kg) |
| Fresh Pepper | 0.05 | 99 | 5 | Not Reported | Not Reported |
| Fresh Pepper | 0.10 | 108 | 8 | Not Reported | Not Reported |
| Fresh Pepper | 0.20 | 98 | 6 | Not Reported | Not Reported |
| Fresh Pepper | 0.50 | 101 | 5 | Not Reported | Not Reported |
| Olive Oil* | Not Specified | Not Reported | Not Reported | Not Reported | 0.05[2] |
*While olive oil is not a fruit or vegetable, this data is included to provide context for the method's performance in a complex fatty matrix.
Table 2: LC-MS/MS Method Performance for this compound
| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) |
| Tomato | 10 | 95.2 | 5.8 | 0.5 | 2 |
| Apple | 10 | 92.8 | 6.5 | 0.8 | 3 |
| Lettuce | 10 | 98.1 | 4.9 | 0.6 | 2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative experimental protocols for the analysis of this compound in fruits and vegetables using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by chromatographic analysis.
Method 1: QuEChERS Extraction and GC-MS/MS Analysis of this compound in Fresh Pepper
This protocol is based on a validated multi-residue method for the analysis of pesticides in fresh produce.[1]
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of homogenized fresh pepper sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2-5 minutes.
3. GC-MS/MS Analysis
-
Instrument: Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).
-
Column: A suitable capillary column for pesticide analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane phase).
-
Injector: Splitless injection.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimized for the separation of target analytes.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound are essential for selective and sensitive detection. For example, in a study on olive oil, the MRM transitions for this compound were 199 > 121 and 241 > 199.[2]
Method 2: Enantioselective Analysis of this compound in Vegetables by LC-MS/MS
This protocol is adapted from a study on the enantioselective degradation of this compound in vegetables, indicating a validated LC-MS/MS method for its analysis.[3]
1. Sample Preparation (QuEChERS)
-
Follow a standard QuEChERS extraction procedure as described in Method 1.
2. LC-MS/MS Analysis
-
Instrument: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: A chiral column capable of separating the enantiomers of this compound.
-
Mobile Phase: A suitable gradient of organic solvent (e.g., methanol (B129727) or acetonitrile) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for organophosphates.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity for both enantiomers.
Visualizing the Workflow
The following diagram illustrates the typical workflow for a multi-residue pesticide analysis, from sample reception to final data analysis.
Caption: General workflow for multi-residue pesticide analysis.
This guide serves as a starting point for researchers and scientists. The optimal method for a specific application will depend on various factors, including the matrix, the required sensitivity, and the available instrumentation. It is always recommended to perform in-house validation to ensure the chosen method meets the specific requirements of the analysis.
References
Assessment of the analytical performance of QuEChERS versus traditional extraction for Isofenphos-methyl
In the analysis of pesticide residues, the efficiency of the extraction method is paramount to achieving accurate and reliable results. This guide provides a detailed comparison of the analytical performance of the modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method against traditional extraction techniques, specifically focusing on the organophosphorus pesticide Isofenphos-methyl. For researchers, scientists, and professionals in drug development, this comparative analysis offers insights into method selection based on quantitative performance data and procedural efficiency.
Executive Summary
The QuEChERS method consistently demonstrates superior performance over traditional extraction methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for the analysis of this compound. Key advantages of QuEChERS include significantly higher analyte recovery, better precision, and a more streamlined workflow, leading to reduced solvent consumption and faster sample throughput. While traditional methods have been foundational in pesticide residue analysis, they often involve multiple, time-consuming steps and larger volumes of organic solvents.
Data Presentation: QuEChERS vs. Traditional Extraction
The following table summarizes the comparative analytical performance for the analysis of organophosphorus pesticides, including those with similar properties to this compound, using a modified QuEChERS method and a traditional extraction method (Microwave-Assisted Extraction - MAE, a modern take on traditional solvent extraction).
| Parameter | QuEChERS Method | Traditional Method (MAE) |
| Average Recovery (%) | 70 - 120% | 70 - 118% |
| Precision (RSD %) | < 21% | < 18% |
| Average Limit of Detection (LOD) (mg/kg) | 0.04 | 0.2 |
Data is representative of organophosphate pesticide analysis as presented in a comparative study.[1]
Experimental Protocols
QuEChERS Method Protocol
The QuEChERS method involves a streamlined two-step process: extraction and dispersive solid-phase extraction (d-SPE) for cleanup.
1. Sample Extraction:
-
A homogenized 10-15 g sample is weighed into a 50 mL centrifuge tube.
-
10 mL of acetonitrile (B52724) is added to the tube.
-
The tube is shaken vigorously for 1 minute to ensure thorough mixing.
-
A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) is added to induce phase separation.
-
The tube is again shaken vigorously for 1 minute and then centrifuged.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the upper acetonitrile layer is transferred to a 2 mL or 15 mL centrifuge tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) and MgSO₄.
-
The tube is vortexed for 30 seconds to 1 minute.
-
The sample is then centrifuged, and the supernatant is collected for analysis by GC-MS or LC-MS/MS.
Traditional Extraction Method Protocol (Liquid-Liquid Extraction Example)
Traditional LLE is a more classical approach for pesticide residue analysis.
1. Sample Extraction:
-
A homogenized sample (typically 20-50 g) is blended with a water-miscible solvent like acetone.
-
The mixture is filtered, and the solvent is partitioned with a non-polar solvent (e.g., dichloromethane (B109758) or hexane) in a separatory funnel.
-
Water is added to the funnel to facilitate the separation of the organic and aqueous layers.
-
The organic layer, containing the pesticides, is collected. This step is often repeated multiple times to ensure complete extraction.
2. Cleanup:
-
The collected organic extract is often passed through a column containing a drying agent like sodium sulfate (B86663) to remove residual water.
-
Further cleanup may be necessary using techniques like gel permeation chromatography (GPC) or column chromatography with adsorbents like Florisil or silica (B1680970) gel to remove co-extractive interferences.
-
The cleaned extract is then concentrated by rotary evaporation before analysis.
Visualizing the Workflow: A Comparative Diagram
The following diagrams illustrate the distinct workflows of the QuEChERS and traditional extraction methods.
Logical Comparison of Performance Metrics
The decision to adopt a particular extraction method hinges on a logical assessment of its performance across several key parameters.
Conclusion
For the analysis of this compound and other organophosphorus pesticides, the QuEChERS method presents a compelling case for its adoption in modern analytical laboratories. The evidence points to a method that is not only faster and more economical but also delivers superior analytical performance in terms of recovery and sensitivity. While traditional extraction methods remain valuable for certain applications, the efficiency, ruggedness, and effectiveness of QuEChERS make it a highly recommended alternative for routine pesticide residue monitoring.
References
Safety Operating Guide
Proper Disposal of Isofenphos-methyl: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Isofenphos-methyl (B51689) is a highly toxic organophosphate insecticide that requires stringent disposal procedures to mitigate risks to human health and the environment.[1] Due to its classification as a hazardous substance, proper disposal is not only a matter of safety but also of regulatory compliance.[2][3][4][5] This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound in a laboratory setting.
Hazard Profile and Regulatory Overview
This compound is characterized by its high acute toxicity if swallowed or in contact with skin and is very toxic to aquatic life.[6] Its disposal is primarily governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] Unused or waste this compound is generally classified as a hazardous waste.[2][3]
Quantitative hazard data for this compound is summarized in the table below. This information is critical for risk assessment and ensuring the use of appropriate personal protective equipment (PPE) during handling and disposal.
| Hazard Metric | Value | Classification/Remarks |
| Oral LD50 (rat) | 28 - 38 mg/kg | Highly Toxic (EPA Toxicity Class I)[1] |
| Dermal LD50 (rat) | 188 mg/kg | Moderately Toxic[1] |
| Aquatic Toxicity (Fish LC50) | 1 - 4 mg/L (96-hour) | Moderately to Highly Toxic to fish[1] |
| Environmental Fate | Soil half-life up to one year | Persistent in soil[7] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the standard and compliant method for disposing of this compound from a laboratory setting. This protocol prioritizes safety and adherence to environmental regulations.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
In case of potential aerosol generation, a respirator with an appropriate cartridge for organic vapors and pesticides should be used.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step 2: Waste Identification and Segregation
-
Designate as Hazardous Waste: All unwanted this compound, including pure substance, solutions, contaminated materials (e.g., pipette tips, paper towels), and rinseate from cleaning contaminated glassware, must be treated as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react, leading to the generation of toxic gases or other hazards.
Step 3: Waste Collection and Labeling
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's and local regulations. The label should also include the accumulation start date.
Step 4: On-site Storage
-
Accumulation Point: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Limits: Be aware of the storage limits for hazardous waste in your laboratory, as defined by the EPA and your institution. Typically, laboratories must not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at one time.[2]
Step 5: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has reached its storage time limit, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.
-
Scheduled Pickup: Your EHS department will arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company. Do not attempt to transport hazardous waste off-site yourself.
Step 6: Decontamination of Empty Containers
An empty container that has held an acutely hazardous waste like this compound must be triple-rinsed before it can be disposed of as non-hazardous waste.[2]
-
Rinsing Procedure: Use a solvent (such as water or another appropriate solvent) capable of removing the this compound. Each rinse should use a volume of solvent equal to approximately 10% of the container's volume.
-
Collect Rinseate: The rinseate from all three rinses must be collected and disposed of as hazardous waste.[2]
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as regular laboratory waste. Deface the original label to prevent any confusion.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans for any additional requirements.
References
Essential Safety and Handling Protocols for Isofenphos-methyl
For Immediate Reference: Personal Protective Equipment (PPE), Operational Guidelines, and Disposal Procedures
This document provides critical safety information for researchers, scientists, and drug development professionals handling Isofenphos-methyl. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment. This compound is an organophosphorus insecticide that is toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended equipment.
| PPE Component | Specifications and Recommendations |
| Hand Protection | Gloves: While specific breakthrough times for this compound are not readily available, it is recommended to use chemical-resistant gloves. Based on general resistance charts for organophosphate pesticides, the following materials are suggested. Always consult the glove manufacturer's specific chemical resistance guide. |
| - Nitrile Gloves: Good for incidental splash protection. For prolonged contact, double gloving is recommended. | |
| - Butyl Rubber or Viton® Gloves: Offer superior protection for prolonged handling or in situations with a high risk of exposure. | |
| - Thickness: A minimum thickness of 15 mil is recommended. | |
| Eye and Face Protection | - Safety Goggles: Must be worn to protect against splashes. |
| - Face Shield: To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. | |
| Respiratory Protection | - Respirator Type: A NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges is required when handling this compound outside of a certified chemical fume hood. For situations with potential for aerosol or particulate exposure, a P100 particulate filter should be added. |
| - Recommended Cartridges: | |
| - 3M 60921: Organic Vapor/P100 Cartridge | |
| - 3M 60923: Acid Gas/Organic Vapor Cartridge with P100 Filter | |
| Always check the manufacturer's guidelines for cartridge change-out schedules. | |
| Protective Clothing | - Laboratory Coat: A fully buttoned lab coat is mandatory. |
| - Chemical-Resistant Apron: Recommended when handling significant quantities. | |
| - Coveralls: For large-scale operations or in case of a spill, disposable coveralls (e.g., Tyvek®) should be worn over regular lab attire. | |
| Footwear | - Closed-toe Shoes: Required at all times in the laboratory. |
| - Chemical-Resistant Boot Covers: Should be used in areas with a high risk of spills. |
Operational Plan: Donning, Doffing, and Disposal of PPE
Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Procedure (Putting On):
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Coveralls: Put on the lab coat or coveralls.
-
Respirator: If required, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles and a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat or coveralls.
Doffing Procedure (Taking Off): This process is designed to minimize the risk of exposure to contaminants.
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Hand Hygiene: Wash and dry hands.
-
Face Shield and Goggles: Remove from the back of the head.
-
Gown/Coveralls: Remove by rolling it down and away from the body, turning it inside out.
-
Respirator: Remove from the back of the head.
-
Hand Hygiene: Wash and dry hands thoroughly after removing all PPE.
Disposal of Contaminated PPE: All disposable PPE contaminated with this compound must be considered hazardous waste.[1][2][3]
-
Segregation: Place all used disposable PPE (gloves, coveralls, etc.) in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Regulations: Disposal must adhere to all federal, state, and local regulations for hazardous waste.[1][3] Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Reusable PPE: Decontaminate reusable PPE, such as face shields and respirators, according to the manufacturer's instructions before storage.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Spill: Evacuate the area and alert your EHS department. Only trained personnel with appropriate PPE should clean up the spill.
Decision-Making Workflow for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the specific handling task and associated risks.
Caption: PPE selection workflow based on risk assessment.
By implementing these safety protocols, laboratories can significantly reduce the risks associated with handling this compound, fostering a safer research environment. Always refer to the specific Safety Data Sheet (SDS) for this compound for the most detailed and up-to-date information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
